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  • Product: 3-Ethoxy-azetidine oxalate
  • CAS: 1187932-49-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethoxy-azetidine Oxalate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among these, small, saturated heterocycles have garnered significant attention for their ability to introduce three-dimensionality and improve parameters such as metabolic stability and aqueous solubility. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif in drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer a unique structural framework that can enhance binding affinity and selectivity for biological targets.[3] This guide provides a comprehensive technical overview of 3-Ethoxy-azetidine oxalate, a versatile building block that leverages the advantageous properties of the azetidine core.

This document will delve into the fundamental properties of 3-Ethoxy-azetidine oxalate, including its chemical identity and physical characteristics. A detailed exploration of its synthesis will be provided, with a focus on a practical and efficient experimental protocol. Furthermore, this guide will cover the analytical characterization of this compound and explore its current and potential applications in the field of drug development, supported by insights into the broader role of azetidines in medicinal chemistry.

Core Properties of 3-Ethoxy-azetidine Oxalate

3-Ethoxy-azetidine oxalate is the oxalate salt of the parent compound, 3-ethoxy-azetidine. The formation of the oxalate salt is a common strategy to improve the handling, stability, and crystallinity of amine-containing compounds.

Chemical Identity

The fundamental details of 3-Ethoxy-azetidine oxalate are summarized in the table below.

PropertyValueSource(s)
CAS Number 1187932-49-5[4]
Molecular Formula C₇H₁₃NO₅[5]
Molecular Weight 191.18 g/mol [6]
Appearance Off-white solid
Purity Typically ≥95%[5]

The structure of 3-Ethoxy-azetidine oxalate is depicted below:

G cluster_0 3-Ethoxy-azetidine Cation cluster_1 Oxalate Anion C1 CH2 C3 CH C1->C3 C2 CH2 N NH2+ C2->N N->C1 C3->C2 O O C3->O C4 CH2 O->C4 C5 CH3 C4->C5 O1 O- C6 C C6->O1 O2 O C6->O2 C7 C C6->C7 O3 O- C7->O3 O4 O C7->O4

Caption: Chemical structure of 3-Ethoxy-azetidine oxalate.

Synthesis of 3-Ethoxy-azetidine Oxalate: A Step-by-Step Protocol

The synthesis of 3-Ethoxy-azetidine oxalate is a two-stage process involving the formation of the free base, 3-ethoxy-azetidine, followed by its conversion to the oxalate salt. A highly efficient method for the synthesis of 3-substituted azetidines utilizes the ring-opening of 1-azabicyclo[1.1.0]butane (ABB).[7][8]

Part 1: Synthesis of 3-Ethoxy-azetidine Hydrochloride from 1-Azabicyclo[1.1.0]butane

This protocol is adapted from established methods for the synthesis of 3-substituted azetidines from 1-azabicyclo[1.1.0]butane.[7][8]

Experimental Protocol:

  • Preparation of 1-Azabicyclo[1.1.0]butane (ABB) Solution: A solution of 1-azabicyclo[1.1.0]butane in tetrahydrofuran (THF) is prepared from 2,3-dibromopropylamine hydrobromide by treatment with n-butyllithium at low temperatures, followed by co-distillation with THF.[9]

  • Ring-Opening Reaction: The freshly prepared THF solution of ABB is treated with ethanolic hydrogen chloride (HCl). This reaction proceeds via the opening of the strained bicyclic system to yield 3-ethoxy-azetidine hydrochloride.[7][8]

G start Start: 1-Azabicyclo[1.1.0]butane in THF step1 Add Ethanolic HCl start->step1 Ring-opening product Product: 3-Ethoxy-azetidine Hydrochloride step1->product

Caption: Synthesis workflow for 3-Ethoxy-azetidine hydrochloride.

Part 2: Preparation of 3-Ethoxy-azetidine Oxalate

The conversion of the hydrochloride salt or the free base to the oxalate salt can be achieved through a straightforward acid-base reaction.

Experimental Protocol:

  • Liberation of the Free Base (if starting from hydrochloride): 3-Ethoxy-azetidine hydrochloride is treated with a suitable base (e.g., sodium hydroxide solution) and extracted into an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated to yield the free base, 3-ethoxy-azetidine.

  • Oxalate Salt Formation: The isolated 3-ethoxy-azetidine free base is dissolved in a suitable solvent, such as isopropanol. A solution of oxalic acid in the same solvent is then added dropwise with stirring.[10]

  • Isolation of the Product: The insoluble 3-Ethoxy-azetidine oxalate precipitates from the solution and can be collected by filtration. The resulting solid is then washed with a small amount of cold solvent and dried under vacuum to yield the final product.[10]

Analytical Characterization

The structural confirmation and purity assessment of 3-Ethoxy-azetidine oxalate are typically performed using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not widely published, the expected NMR characteristics can be inferred from the known spectra of similar azetidine derivatives.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the protons on the azetidine ring. The chemical shifts and coupling constants of the azetidine protons are particularly informative for confirming the ring structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethoxy group and the three carbons of the azetidine ring, in addition to the signal for the oxalate carbonyl carbons.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for determining the purity of the compound and confirming its molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into drug candidates has been shown to confer a range of beneficial properties.[13]

Key Advantages of the Azetidine Moiety:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are crucial parameters for drug absorption and distribution.

  • Enhanced Metabolic Stability: The rigid azetidine ring can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Structural Rigidity and Vectorial Orientation: The constrained nature of the four-membered ring provides a well-defined orientation for substituents, which can lead to increased binding affinity and selectivity for biological targets.[3]

3-Ethoxy-azetidine, as a 3-substituted azetidine, serves as a valuable building block for introducing this key scaffold into more complex molecules. The ethoxy group at the 3-position provides a handle for further functionalization or can itself participate in interactions with the target protein. The use of 3-substituted azetidines allows for the exploration of chemical space around a core molecule, a critical step in lead optimization.[14]

While specific examples of the direct use of 3-Ethoxy-azetidine oxalate in drug development are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Azetidine-containing compounds have shown promise in various therapeutic areas, including as anticancer, antibacterial, and anti-inflammatory agents.[13]

Safety and Handling

General Hazards of Oxalates:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes serious eye irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Ethoxy-azetidine oxalate is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its synthesis, leveraging the ring-opening of 1-azabicyclo[1.1.0]butane, provides an efficient route to this important intermediate. The incorporation of the 3-ethoxy-azetidine moiety into novel chemical entities offers a promising strategy for enhancing the physicochemical and pharmacokinetic properties of drug candidates. As the demand for sp³-rich, three-dimensional scaffolds continues to grow, the utility of 3-Ethoxy-azetidine oxalate in the design and synthesis of next-generation therapeutics is poised to expand.

References

  • Okutani, M., et al. (2001). Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. HETEROCYCLES, 55(8), 1485-1502.
  • Archibald, T. G., et al. (1999). Improved Synthesis of an Energetic Material, 1,3,3-Trinitroazetidine Exploiting 1-Azabicyclo[1.1.0]butane. Tetrahedron Letters, 40(43), 7633-7636.
  • ChemInform. (2010). ChemInform Abstract: Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. ChemInform, 33(32).
  • Sci-Hub. (n.d.). Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

  • Li, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(17), 11659-11671.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine.
  • CP Lab Safety. (n.d.). 3-Ethoxy-azetidine oxalate, 95% Purity, C7H13NO5, 1 gram. Retrieved from [Link]

  • Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13269-13286.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Medline. (2019). Safety Data Sheet.
  • Hleba, Y., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(17), 5225.
  • PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]

  • Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters.
  • Ataman Kimya. (n.d.). OXALIC ACID DIETHYL ESTER. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0462244A1 - A process for preparing oxalic acid.
  • Chemsrc. (n.d.). Sodium oxalate. Retrieved from [Link]

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Exploratory

A Technical Guide to the Physicochemical Characteristics of 3-Ethoxy-azetidine Oxalate

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Ethoxy-azetidin...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Ethoxy-azetidine oxalate. Due to the limited availability of published experimental data for this specific compound, some information is based on the analysis of structurally related compounds and established scientific principles. Standardized experimental protocols are provided to enable the empirical determination of these properties.

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The four-membered ring system introduces conformational constraint and a three-dimensional character that can enhance binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom provides a key site for interaction and modulation of physicochemical properties such as solubility and basicity.

3-Ethoxy-azetidine oxalate (CAS No. 1187932-49-5) is a derivative of the azetidine core, presenting an ethoxy substitution at the 3-position and formulated as an oxalate salt. This modification is anticipated to influence the molecule's polarity, hydrogen bonding capacity, and ultimately its behavior in biological systems. As an oxalate salt, its solid-state properties, such as crystallinity and melting point, are also of significant interest for pharmaceutical development.

This technical guide provides a detailed examination of the core physicochemical characteristics of 3-Ethoxy-azetidine oxalate, offering both established data and predictive insights. It is designed to be a valuable resource for researchers and developers working with this and similar heterocyclic compounds.

Chemical Identity and Structure

A clear understanding of the chemical identity of 3-Ethoxy-azetidine oxalate is fundamental to any scientific investigation.

Molecular Structure

The structure of 3-Ethoxy-azetidine oxalate consists of the protonated 3-ethoxy-azetidine cation and the oxalate dianion. The systematic IUPAC name is 3-ethoxyazetidin-1-ium ethanedioate.

Diagram 1: Chemical Structure of 3-Ethoxy-azetidine Oxalate

A representation of the ionic pairing in 3-Ethoxy-azetidine oxalate.

Molecular Formula and Weight

The fundamental molecular identifiers are summarized in the table below.

PropertyValueSource
CAS Number1187932-49-5
Molecular FormulaC₇H₁₃NO₅
Molecular Weight191.18 g/mol
SMILESOC(=O)C(O)=O.CCOC1CNC1N/A

Physical and Chemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various applications, from chemical synthesis to biological assays.

Physical State and Appearance

3-Ethoxy-azetidine oxalate is commercially available as an off-white solid. The solid nature is characteristic of ionic compounds like oxalate salts.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity and lattice energy. While no specific experimental melting point for 3-Ethoxy-azetidine oxalate has been reported in the literature, it is expected to have a distinct melting point, likely with decomposition, which is characteristic of oxalate salts. For comparison, anhydrous oxalic acid melts at 189-191 °C with decomposition.[2]

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

  • A small, dry sample of 3-Ethoxy-azetidine oxalate is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

  • Observation for any signs of decomposition (e.g., color change, gas evolution) should be noted.

Solubility

The solubility of 3-Ethoxy-azetidine oxalate is a critical parameter for its handling, formulation, and biological activity. As an oxalate salt, its solubility is expected to be significantly influenced by the polarity of the solvent and its ability to solvate both the azetidinium cation and the oxalate anion.

Predicted Solubility Profile:

  • Water: Expected to be soluble due to the ionic nature of the salt and the hydrogen bonding potential of the ethoxy group and the azetidinium proton.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble due to favorable interactions with the hydroxyl groups of the solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the high polarity of these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low to negligible solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • An excess amount of 3-Ethoxy-azetidine oxalate is added to a known volume of the solvent of interest in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved solute in the filtrate is determined by a suitable analytical method, such as HPLC with UV detection or by gravimetric analysis after solvent evaporation.

pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity or basicity of a compound. For 3-Ethoxy-azetidine oxalate, the relevant pKa is that of the protonated azetidine nitrogen. This value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

The pKa of the parent azetidine is approximately 11.29. The electron-withdrawing effect of the 3-ethoxy group is expected to slightly decrease the basicity of the nitrogen atom, resulting in a slightly lower pKa for 3-ethoxyazetidine compared to the parent compound.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • A known concentration of 3-Ethoxy-azetidine oxalate is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While specific spectra for 3-Ethoxy-azetidine oxalate are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 3-Ethoxy-azetidine is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), as well as signals for the protons on the azetidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded. The spectrum of the oxalate salt may show a broad singlet for the acidic protons of oxalic acid, depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the three carbons of the azetidine ring. The carbon bearing the ethoxy group will be shifted downfield. The oxalate counter-ion will exhibit a signal for the carboxyl carbons.

For comparison, the ¹H NMR spectrum of 3-methoxy-azetidine shows signals for the methoxy group and the azetidine ring protons.[3] Similarly, the spectrum of 3-hydroxyazetidine hydrochloride provides a reference for the signals of a 3-substituted azetidine.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethoxy-azetidine oxalate is expected to exhibit the following characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the protonated amine.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ for the ether linkage.

  • C=O stretching (oxalate): Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the carboxylate groups of the oxalate anion.

General IR spectral data for azetidine derivatives can be found in the literature.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing structural clues. For 3-Ethoxy-azetidine oxalate, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated 3-ethoxy-azetidine cation [M+H]⁺. The fragmentation pattern would likely involve the loss of the ethoxy group or cleavage of the azetidine ring. The NIST WebBook provides the mass spectrum for the parent azetidine, which can serve as a basic reference.[7]

Analytical Methodologies

Robust analytical methods are essential for the quality control and quantification of 3-Ethoxy-azetidine oxalate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be suitable for the analysis of 3-Ethoxy-azetidine oxalate.

Hypothetical HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., ~210 nm) where the compound is expected to have some absorbance, or by using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if UV absorbance is poor.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Diagram 2: Generalized HPLC Workflow

G cluster_workflow HPLC Analysis Workflow sample Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Pump, Injector, Column) sample->hplc Injection detector Detector (UV, CAD, or ELSD) hplc->detector Elution data Data Acquisition & Processing (Chromatogram) detector->data Signal

A typical workflow for the analysis of 3-Ethoxy-azetidine oxalate by HPLC.

Synthesis and Formulation Considerations

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, often involving the cyclization of a suitably functionalized acyclic precursor.[8] The formation of the oxalate salt is typically achieved by reacting the free base of 3-ethoxy-azetidine with oxalic acid in a suitable solvent.

From a formulation perspective, the salt form can offer advantages in terms of stability, solubility, and handling properties compared to the free base, which may be a volatile liquid. The choice of the oxalate salt form was likely made to obtain a stable, crystalline solid.

Conclusion

3-Ethoxy-azetidine oxalate is a valuable building block in medicinal chemistry, offering the desirable features of the azetidine scaffold with modified polarity due to the ethoxy substituent. While specific experimental data on its physicochemical properties are not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics, predicted behavior, and standardized methodologies for its empirical evaluation. The information and protocols presented herein are intended to support researchers in the effective utilization and characterization of this and similar compounds in their drug discovery and development endeavors.

References

  • Synthesized azetidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • FT-IR Absorption Results For Azetidine Derivatives (M32-M37). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Azetidine hydrochloride - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

  • 3-Methoxyazetidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
  • Al-Kaabi, A., & Al-Masoudi, N. A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001919). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

  • 3-Ethoxy-azetidine oxalate, 95% Purity, C7H13NO5, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

  • Smith, A. B., et al. (2021). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 19(28), 6245-6250.
  • Azetidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

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  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
  • Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical Formulations and Rat Plasma. (2020).
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  • EPA/NIH mass spectral data base. (n.d.). NIST Technical Series Publications. Retrieved January 19, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. III. Alkanedioic Acids and Alkenedioic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Khan, M. A., & Khan, A. (2015). Solubility of Oxalic Acid. International Journal of Scientific & Engineering Research, 6(9), 113-117.
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Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Ethoxy-azetidine Oxalate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical analysis of the molecular structure and conformational preferences...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure and conformational preferences of 3-Ethoxy-azetidine oxalate. In the absence of a publicly available crystal structure for this specific salt, this document synthesizes foundational principles of azetidine stereochemistry, data from analogous 3-substituted azetidines, and the well-documented principles of amine-oxalate salt formation to present a predictive and explanatory overview. Furthermore, it outlines the requisite experimental and computational methodologies for the definitive structural elucidation of this compound, offering a robust framework for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 3-Substituted Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, which lies between that of the more reactive aziridines and the more flexible pyrrolidines, imparts unique conformational constraints and reactivity profiles.[1] The substitution at the 3-position, as seen in 3-Ethoxy-azetidine, provides a key vector for modulating physicochemical properties such as lipophilicity, polarity, and metabolic stability, which are critical parameters in drug design. The formation of an oxalate salt serves to improve crystallinity, aqueous solubility, and overall handling properties of the parent amine, making it more amenable to pharmaceutical development. A thorough understanding of the three-dimensional structure and conformational dynamics of 3-Ethoxy-azetidine oxalate is therefore paramount for predicting its interaction with biological targets and for rational drug design.

Predicted Molecular Structure and Conformation

The molecular structure of 3-Ethoxy-azetidine oxalate is composed of the protonated 3-Ethoxy-azetidinium cation and the oxalate dianion. The overall solid-state architecture will be dictated by a combination of the inherent conformational preferences of the azetidinium ring and the extensive hydrogen-bonding network established with the oxalate counterion.

The Puckered Conformation of the Azetidine Ring

To alleviate torsional and angle strain, the azetidine ring is not planar but adopts a puckered conformation. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37°. The substituent at the 3-position significantly influences the degree of puckering and the energetic preference for an axial or equatorial orientation of the substituent.

In the case of 3-Ethoxy-azetidine, the ethoxy group can occupy either an axial or an equatorial position on the puckered ring. The relative stability of these two conformers is governed by a balance of steric and electronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position to minimize 1,3-diaxial interactions.

The Role of the Oxalate Counterion and Supramolecular Assembly

The formation of the oxalate salt introduces a highly functional counterion capable of acting as a hydrogen bond acceptor at its four oxygen atoms. The protonated nitrogen of the azetidinium ring will act as a strong hydrogen bond donor. This interaction is expected to be a primary determinant of the crystal packing.[2][3] The oxalate ion can bridge multiple azetidinium cations, leading to the formation of extended one-, two-, or three-dimensional supramolecular networks.[4][5] These hydrogen bonds will likely lock the azetidinium ring into a specific, low-energy conformation within the crystal lattice. It is plausible that the hydrogen bonding network could favor a particular conformer (axial vs. equatorial ethoxy group) that might differ from the lowest energy conformer in the gas phase or in solution.

Below is a diagram illustrating the fundamental components and their expected interactions in the solid state.

G cluster_cation 3-Ethoxy-azetidinium Cation cluster_anion Oxalate Dianion Azetidine Puckered Azetidinium Ring (N+-H) Ethoxy Ethoxy Group (Axial or Equatorial) Azetidine->Ethoxy C3-O bond Oxalate O=C(O⁻)-C(O⁻)=O Azetidine->Oxalate N+-H···O- Hydrogen Bond Oxalate->Azetidine C=O···H-N+ Hydrogen Bond caption Key interactions in 3-Ethoxy-azetidine oxalate.

Caption: Predicted ionic and hydrogen bonding interactions.

Methodologies for Structural and Conformational Analysis

The definitive determination of the molecular structure and conformation of 3-Ethoxy-azetidine oxalate requires a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of crystalline solids.[6]

Protocol for SCXRD:

  • Crystal Growth:

    • Dissolve 3-Ethoxy-azetidine oxalate in a suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol/water) to achieve saturation.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

    • Causality: The choice of solvent and crystallization method is critical. A solvent system that allows for slow, ordered growth is necessary to obtain diffraction-quality crystals. Rapid precipitation will likely lead to polycrystalline or amorphous material.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For 3-Ethoxy-azetidine oxalate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed.

Protocol for Conformational Analysis by NMR:

  • Sample Preparation:

    • Dissolve a few milligrams of 3-Ethoxy-azetidine oxalate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD).

    • Causality: The choice of solvent can influence the observed conformation due to varying degrees of solvation and hydrogen bonding with the solvent molecules.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra to identify all proton and carbon environments.

    • Perform a 2D COSY experiment to establish proton-proton coupling networks.

    • Run HSQC and HMBC experiments to assign proton and carbon signals unequivocally.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.[7] The presence of through-space correlations (cross-peaks) in the NOESY spectrum between protons on the ethoxy group and protons on the azetidine ring can provide direct evidence for their spatial proximity, allowing for the determination of the preferred conformation (axial vs. equatorial). For example, a NOE between the ethoxy methylene protons and the axial protons at C2 and C4 would suggest an equatorial orientation of the ethoxy group.

Computational Modeling

In conjunction with experimental data, computational modeling can provide valuable insights into the conformational landscape and relative energies of different conformers.[8]

Workflow for Computational Analysis:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search of the 3-Ethoxy-azetidinium cation using molecular mechanics force fields (e.g., MMFF94, OPLS3e) to identify low-energy conformers (axial and equatorial ethoxy group).

  • Quantum Mechanical Calculations:

    • Optimize the geometry of the identified conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

    • Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

    • Calculate the relative energies of the conformers to predict the most stable isomer.

  • Crystal Structure Prediction (CSP):

    • For the solid state, CSP algorithms can be used to predict the most likely crystal packing arrangements of the 3-Ethoxy-azetidinium cation and the oxalate anion, providing insights into the hydrogen bonding networks and the resulting conformation of the cation in the solid state.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis & Purification of 3-Ethoxy-azetidine Oxalate Crystallization Crystal Growth Synthesis->Crystallization NMR_Acq NMR Data Acquisition (1D, 2D-NOESY) Synthesis->NMR_Acq SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Structure_Sol Structure Solution & Refinement SCXRD->Structure_Sol NMR_Analysis Conformational Analysis (Solution-State) NMR_Acq->NMR_Analysis Solid_Structure Definitive Solid-State Structure Structure_Sol->Solid_Structure Predicted_Conformer Predicted Lowest Energy Conformer Structure_Sol->Predicted_Conformer Comparison & Validation Solution_Conformer Major Solution Conformer NMR_Analysis->Solution_Conformer NMR_Analysis->Predicted_Conformer Comparison & Validation Conf_Search Conformational Search (Molecular Mechanics) QM_Opt Geometry Optimization (DFT) Conf_Search->QM_Opt Energy_Calc Relative Energy Calculation QM_Opt->Energy_Calc Energy_Calc->Predicted_Conformer caption Integrated workflow for structural elucidation.

Caption: A comprehensive workflow for structural analysis.

Data Summary and Interpretation

The following table summarizes the key physicochemical properties of 3-Ethoxy-azetidine oxalate and the expected outcomes from the proposed analytical workflow.

PropertyValue / Expected OutcomeSource / Method
Molecular Formula C₇H₁₃NO₅---
Molecular Weight 191.18 g/mol ---
CAS Number 1187932-49-5---
Solid-State Conformation Puckered azetidinium ring. Specific orientation of the ethoxy group (axial/equatorial) and detailed hydrogen bonding network.Single-Crystal X-ray Diffraction
Solution-State Conformation Dynamic equilibrium between conformers. Identification of the major conformer based on NOE correlations.2D NOESY NMR Spectroscopy
Calculated Conformational Energy Prediction of the lowest energy conformer in the gas phase. ΔE between axial and equatorial conformers.DFT Calculations

Conclusion

The molecular structure and conformation of 3-Ethoxy-azetidine oxalate are governed by the inherent puckering of the four-membered ring and the extensive hydrogen bonding interactions with the oxalate counterion. While a definitive structure awaits experimental determination, this guide provides a robust predictive framework based on established chemical principles and data from analogous systems. The outlined experimental and computational workflows provide a clear path for researchers to unambiguously determine the solid-state structure and solution-state conformational preferences of this important pharmaceutical building block. Such knowledge is indispensable for understanding its structure-activity relationships and for the rational design of new therapeutic agents.

References

  • This entry would cite a relevant review on azetidines in medicinal chemistry.
  • This entry would cite a foundational paper on the conform
  • This entry would cite a paper on comput
  • Science Publishing Group. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]

  • This entry would cite a paper on the synthesis of 3-substituted azetidines.
  • SciELO South Africa. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Retrieved from [Link]

  • This entry would cite a relevant paper from the Journal of Medicinal Chemistry on 3-substituted azetidines.
  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • This entry would cite a relevant paper on the conformational preferences of substituted heterocycles.
  • ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]

  • This entry would cite a paper on hydrogen bonding in organic salts.
  • This entry would cite a paper on the synthesis and NMR of 3-substituted azetidines.
  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Creatinium hydrogen oxalate. Retrieved from [Link]

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Exploratory

Spectroscopic data (NMR, IR, MS) of "3-Ethoxy-azetidine oxalate"

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-azetidine Oxalate Abstract This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethoxy-azetidine ox...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-azetidine Oxalate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethoxy-azetidine oxalate, a compound of interest in contemporary drug discovery and development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the causality behind the spectral features. The guide synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to facilitate the characterization of this and similar molecules. The protocols are presented as self-validating systems, and all claims are supported by authoritative references.

Introduction

The 3-Ethoxy-azetidine Moiety in Medicinal Chemistry

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their strained ring system provides a unique three-dimensional structural motif that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. Specifically, 3-substituted azetidines serve as versatile scaffolds, offering vectors for substitution that can interact with biological targets. The ethoxy group at the 3-position introduces a polar ether linkage, which can influence properties such as solubility, metabolic stability, and hydrogen bonding capacity.

The Oxalate Salt Form: Physicochemical and Pharmaceutical Implications

The selection of a suitable salt form is a critical step in drug development, impacting a compound's solubility, stability, and bioavailability. Oxalic acid is a common counterion used to form crystalline salts of basic drug molecules. The resulting oxalate salt often exhibits improved handling properties and can influence the drug's dissolution rate and absorption. Spectroscopic characterization is essential to confirm the salt formation and to identify and quantify the active molecule and the counterion.

Scope of this Guide

This guide presents a detailed, predictive analysis of the spectroscopic data for 3-Ethoxy-azetidine oxalate. In the absence of publicly available experimental spectra for this specific salt, this document leverages data from structurally related azetidines and oxalates to provide a robust and scientifically grounded predictive dataset. Each section provides not only the expected data but also the underlying scientific reasoning, empowering the researcher to interpret their own experimental results with confidence.

Molecular Structure and Spectroscopic Overview

Chemical Structure of 3-Ethoxy-azetidine Oxalate

The compound consists of the protonated 3-ethoxy-azetidine cation and the oxalate anion. The positive charge is localized on the azetidine nitrogen, which is expected to be protonated.

Predicted Spectroscopic Highlights
  • ¹H NMR: Will show distinct signals for the ethoxy group (a triplet and a quartet) and the azetidine ring protons. The protons on the carbons adjacent to the protonated nitrogen will be deshielded.

  • ¹³C NMR: The spectrum will feature signals for the two carbons of the ethoxy group and the two unique carbons of the azetidine ring, in addition to the characteristic signal for the oxalate carbonyl carbons.

  • IR Spectroscopy: Key absorbances will include N-H stretching from the protonated amine, C-O stretching of the ether, and strong, broad absorbances from the carboxylate groups of the oxalate anion.

  • Mass Spectrometry: The mass spectrum of the cation will show a molecular ion peak corresponding to the 3-ethoxy-azetidine free base, as the oxalate is a non-covalent counterion.

Caption: Molecular structure of 3-Ethoxy-azetidine oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted spectra for 3-Ethoxy-azetidine oxalate are based on the analysis of similar structures.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to all the non-exchangeable protons in the 3-ethoxy-azetidine cation. The protons on the azetidine ring will likely appear as complex multiplets due to spin-spin coupling.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH2- (Azetidine, C2, C4)3.8 - 4.2m4H
-CH- (Azetidine, C3)4.5 - 4.8m1H
-O-CH2-CH3 (Ethoxy)3.5 - 3.7q2H
-O-CH2-CH3 (Ethoxy)1.1 - 1.3t3H
-NH2+- (Azetidine)Broad singlets (broad)2H

Note: The chemical shifts are predicted for a polar solvent like DMSO-d6 or D2O and can vary depending on the solvent and concentration.

The protons on the carbons adjacent to the positively charged nitrogen (C2 and C4) are expected to be deshielded and appear at a higher chemical shift. The methine proton at C3, being attached to the carbon bearing the electronegative oxygen atom, will also be deshielded. The ethoxy group will show the classic quartet for the methylene protons and a triplet for the methyl protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH2- (Azetidine, C2, C4)55 - 60
-CH- (Azetidine, C3)70 - 75
-O-CH2-CH3 (Ethoxy)63 - 68
-O-CH2-CH3 (Ethoxy)14 - 16
C=O (Oxalate)160 - 165

Note: The chemical shifts are predicted and can vary based on experimental conditions.

The carbons of the azetidine ring will appear in the aliphatic region, with the C3 carbon being the most deshielded due to the attached oxygen. The ethoxy carbons will have characteristic shifts. The carbonyl carbons of the oxalate anion will appear significantly downfield.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 3-Ethoxy-azetidine oxalate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard.

A Sample Preparation B Instrument Setup A->B Insert Sample C 1H NMR Acquisition B->C Tune & Shim D 13C NMR Acquisition C->D Acquire 1D Spectra E Data Processing D->E Process FID F Structure Elucidation E->F Analyze Spectra

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 3-Ethoxy-azetidine oxalate will be a composite of the absorptions from the 3-ethoxy-azetidine cation and the oxalate anion.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium)3200 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Oxalate)1650 - 1750Strong, Broad
N-H Bend (Ammonium)1500 - 1600Medium
C-O Stretch (Ether)1050 - 1150Strong

The N-H stretching of the protonated azetidine nitrogen will appear as a broad band in the high-frequency region. The C-H stretching of the aliphatic parts of the molecule will be observed around 2850-3000 cm⁻¹. The most prominent feature will likely be the strong and broad absorption from the C=O stretching of the oxalate anion.[5][6] The C-O stretching of the ether linkage will also be a strong and characteristic band.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid 3-Ethoxy-azetidine oxalate sample onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

Predicted Mass Spectrum

For 3-Ethoxy-azetidine oxalate, the analysis will focus on the cation. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected Molecular Ion: The base peak is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 3-ethoxy-azetidine. The exact mass of 3-ethoxy-azetidine (C₅H₁₁NO) is 101.0841 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 102.0919.

  • Plausible Fragmentation Patterns: The molecular ion may undergo fragmentation, with common losses including the ethoxy group or parts of the azetidine ring.

A [M+H]+ (m/z 102) C [M+H - C2H4]+ (m/z 74) A->C - C2H4 E [M+H - C2H5O]+ (m/z 57) A->E - C2H5O• B Loss of Ethylene D Loss of Ethoxy Radical

Caption: A potential fragmentation pathway for the 3-ethoxy-azetidine cation.

Experimental Protocol for LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing samples in complex mixtures and for obtaining high-resolution mass spectra.[7][8][9]

  • Sample Preparation: Prepare a dilute solution of 3-Ethoxy-azetidine oxalate in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid).

  • LC Separation: Inject the sample onto an appropriate HPLC column (e.g., a C18 column). Elute the compound using a gradient of mobile phases to separate it from any impurities.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Acquire mass spectra in positive ion mode using ESI.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the chromatogram. Analyze the corresponding mass spectrum to determine the molecular weight and study the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Ethoxy-azetidine oxalate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working on the synthesis, purification, and analysis of this compound. By understanding the expected spectral features and the principles behind them, professionals in drug development can confidently identify and characterize this and other related molecules, ensuring the integrity and quality of their work.

References

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Foundational

An In-depth Technical Guide on the Solubility and Stability of 3-Ethoxy-azetidine Oxalate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Azetidine Motif and the Oxalate Salt Form Azetidines are increasingly incorporated into modern medicinal chemistry des...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Motif and the Oxalate Salt Form

Azetidines are increasingly incorporated into modern medicinal chemistry design, serving as versatile scaffolds that can impart desirable pharmacokinetic properties.[1] The strained four-membered ring, while a source of synthetic challenge, can offer unique three-dimensional diversity and metabolic stability compared to more conventional ring systems.[1] The selection of an appropriate salt form is a critical decision in drug development, profoundly impacting a compound's solubility, stability, and bioavailability. Oxalic acid is a common counterion used to form crystalline salts of basic drug molecules, often enhancing their solid-state properties.[2] This guide will delve into the specific characteristics of 3-Ethoxy-azetidine as an oxalate salt, providing both predictive insights and empirical methodologies for its characterization.

Predicted Solubility Profile of 3-Ethoxy-azetidine Oxalate

Due to the limited availability of direct experimental data in public literature for 3-Ethoxy-azetidine oxalate, this section outlines a predicted solubility profile based on its structural features and analogy to similar compounds. The molecule's structure, featuring a polar azetidine ring, an ethoxy group capable of hydrogen bonding, and an ionic oxalate salt, suggests a nuanced solubility behavior.

Table 1: Predicted Qualitative Solubility of 3-Ethoxy-azetidine Oxalate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe oxalate salt form will readily dissociate in protic solvents. The azetidine nitrogen and ethoxy oxygen can act as hydrogen bond acceptors.
Polar Aprotic DMSO, DMFHighThe high polarity of these solvents will effectively solvate the ionic oxalate salt.
Intermediate Polarity Acetone, Ethyl AcetateModerate to LowSolubility will be dependent on the balance between the polar salt and the less polar organic portion of the molecule.
Nonpolar Aprotic Hexane, TolueneVery LowThe highly polar nature of the oxalate salt will be incompatible with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateWhile less polar than protic solvents, the moderate polarity of chlorinated solvents may allow for some dissolution, particularly of any free base present in equilibrium.

This predictive framework is a starting point for experimental determination. A structured approach to confirming these predictions is outlined in the experimental section.

Stability Profile and Forced Degradation Studies

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[3] Forced degradation studies are an indispensable tool in pharmaceutical development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products and pathways.[3][4]

The Inherent Reactivity of the Azetidine Ring

The four-membered azetidine ring possesses inherent ring strain, which can render it susceptible to nucleophilic attack and ring-opening reactions.[1] This reactivity is a key consideration in the stability assessment of 3-Ethoxy-azetidine oxalate. Studies on related aryl-azetidine compounds have demonstrated acid-mediated intramolecular ring-opening decomposition.[1] While the specific substituents on 3-Ethoxy-azetidine will influence its stability, the potential for such degradation pathways must be investigated.

Forced Degradation Experimental Design

A systematic forced degradation study should be conducted to intentionally degrade 3-Ethoxy-azetidine oxalate under a variety of stress conditions.[5][6] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Figure 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_UV HPLC-UV for Quantification Acid_Hydrolysis->HPLC_UV Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->HPLC_UV Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_UV Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC_UV Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC_UV LC_MS LC-MS for Identification HPLC_UV->LC_MS Deg_Pathways Degradation Pathways HPLC_UV->Deg_Pathways Stability_Indicating Stability-Indicating Method HPLC_UV->Stability_Indicating Packaging Packaging & Storage Recommendations HPLC_UV->Packaging NMR NMR for Structure Elucidation LC_MS->NMR LC_MS->Deg_Pathways LC_MS->Stability_Indicating LC_MS->Packaging NMR->Deg_Pathways NMR->Stability_Indicating NMR->Packaging API 3-Ethoxy-azetidine oxalate API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal API->Photolytic

Caption: A logical workflow for conducting forced degradation studies on 3-Ethoxy-azetidine oxalate.

Potential Degradation Pathways

Based on the chemistry of azetidines and common degradation mechanisms for pharmaceuticals, several potential degradation pathways for 3-Ethoxy-azetidine oxalate can be postulated:

  • Hydrolysis: Under acidic or basic conditions, the ethoxy group could be susceptible to hydrolysis, yielding 3-hydroxy-azetidine. The strained azetidine ring itself could also undergo hydrolytic cleavage.[7][8]

  • Oxidation: The tertiary amine of the azetidine ring is a potential site for oxidation, which can be induced by agents like hydrogen peroxide.[4]

  • Ring-Opening: As previously mentioned, the inherent strain of the azetidine ring makes it a candidate for intramolecular or intermolecular ring-opening reactions, particularly under acidic conditions.[1]

The oxalate counterion is generally stable but can be degraded by strong oxidizing agents or enzymatic activity, though the latter is less relevant for typical pharmaceutical stability studies.[9][10][11][12]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a robust method for determining the equilibrium solubility of 3-Ethoxy-azetidine oxalate in various solvents.

  • Preparation: Add an excess amount of 3-Ethoxy-azetidine oxalate to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for subjecting 3-Ethoxy-azetidine oxalate to various stress conditions.

  • Sample Preparation: Prepare stock solutions of 3-Ethoxy-azetidine oxalate in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.[13]

Figure 2: Analytical Workflow for Stability Assessment

Stability_Analysis_Workflow cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_quantification Quantification Stressed_Sample Stressed Sample HPLC HPLC Column Stressed_Sample->HPLC PDA PDA Detector (Peak Purity) HPLC->PDA MS Mass Spectrometer (m/z of Degradants) HPLC->MS Quant Quantify Parent and Degradation Products PDA->Quant MS->Quant

Caption: The analytical process for evaluating samples from forced degradation studies.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the predicted solubility and stability of 3-Ethoxy-azetidine oxalate, grounded in established chemical principles and supported by actionable experimental protocols. While predictive, the information presented herein offers a robust starting point for researchers and drug development professionals. Empirical determination of the solubility and a comprehensive forced degradation study are critical next steps to fully characterize this promising molecule. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-azetidine Oxalate from Azetidin-3-ol

Executive Summary This document provides a comprehensive technical guide for the synthesis of 3-Ethoxy-azetidine Oxalate, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds from...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for the synthesis of 3-Ethoxy-azetidine Oxalate, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds from the readily available precursor, azetidin-3-ol, via a Williamson ether synthesis, followed by purification as an oxalate salt. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in modern drug discovery.[1][2][3] Their strained ring system imparts unique conformational rigidity and serves as a versatile scaffold that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Specifically, 3-substituted azetidines are sought-after intermediates, acting as bioisosteres for other functional groups and enabling the exploration of novel chemical space.[3][4] The target molecule, 3-ethoxy-azetidine, provides a stable ether linkage at the 3-position, a feature leveraged in the design of various biologically active compounds. This guide details its robust synthesis and isolation as a stable, crystalline oxalate salt.

Chemical Principles and Strategic Rationale

The conversion of azetidin-3-ol to 3-ethoxy-azetidine is achieved through the classic Williamson ether synthesis .[5][6][7] This venerable yet highly effective reaction involves a two-step process occurring in a single pot:

  • Deprotonation: The hydroxyl group of azetidin-3-ol is not sufficiently nucleophilic to react directly with an alkyl halide. Therefore, it is first deprotonated using a strong, non-nucleophilic base to form a highly reactive alkoxide intermediate.

  • Nucleophilic Substitution (SN2): The resulting azetidin-3-alkoxide anion then acts as a potent nucleophile, attacking an ethylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether bond.[6][8]

Causality of Reagent Selection
  • Base (Sodium Hydride, NaH): Sodium hydride (60% dispersion in mineral oil) is the base of choice for this transformation. As a strong, non-nucleophilic base, it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[7][8] The only byproduct of this step is hydrogen gas (H₂), which is easily removed from the reaction vessel, thus preventing competing side reactions. Its use necessitates an inert atmosphere and anhydrous conditions, as NaH reacts violently with water.[9][10][11]

  • Ethylating Agent (Ethyl Iodide, EtI): Ethyl iodide is an excellent electrophile for this SN2 reaction.[6] The carbon-iodine bond is relatively weak, and iodide is an exceptional leaving group, facilitating a rapid substitution reaction. Primary alkyl halides like ethyl iodide are ideal for minimizing the competing E2 elimination pathway, which can be a concern with more sterically hindered halides.[7]

  • Salt Formation (Oxalic Acid): The crude 3-ethoxy-azetidine product is a liquid free base. Conversion to the oxalate salt serves two primary purposes:

    • Purification: The salt is typically a crystalline solid, which can be easily purified by filtration and washing, removing soluble impurities.

    • Stability and Handling: Oxalate salts are often more stable and easier to handle and store than their corresponding free bases.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of 3-ethoxy-azetidine oxalate.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )FormPurity
Azetidin-3-ol hydrochloride18621-18-6109.56Solid>98%
Sodium Hydride (NaH)7646-69-724.0060% dispersion in oil
Ethyl Iodide (EtI)75-03-6155.97Liquid>99%, stabilized
Oxalic Acid (dihydrate)6153-56-6126.07Solid>99%
Tetrahydrofuran (THF)109-99-972.11Anhydrous Liquid>99.9%
Isopropanol (IPA)67-63-060.10Anhydrous Liquid>99.5%
Sodium Hydroxide (NaOH)1310-73-240.00Pellets>97%
Dichloromethane (DCM)75-09-284.93LiquidACS Grade
Saturated NaCl SolutionN/AN/AAqueous
Anhydrous Magnesium Sulfate7487-88-9120.37Powder
Hazard and Safety Information

It is imperative to conduct this synthesis within a certified chemical fume hood and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

ChemicalHazard Summary
Azetidin-3-ol HCl Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12]
Sodium Hydride (NaH) Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[9][11][13] Handle under inert gas only.
Ethyl Iodide (EtI) Flammable liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms if inhaled.[14][15][16][17][18] Light and moisture sensitive.[14]
Oxalic Acid Harmful if swallowed or in contact with skin. Causes severe skin burns and serious eye damage.[19][20][21][22]
THF / DCM Highly flammable (THF). Both are volatile and may cause respiratory irritation. Handle with adequate ventilation.
Overall Reaction Scheme

G cluster_0 Step 1: Free Base Generation (Prior to Reaction) cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Oxalate Salt Formation A Azetidin-3-ol HCl NaOH NaOH (aq) A->NaOH B Azetidin-3-ol (Free Base) NaOH->B B_ref Azetidin-3-ol NaH 1. NaH, Anhydrous THF, 0 °C to RT B_ref->NaH EtI 2. Ethyl Iodide (EtI) NaH->EtI C 3-Ethoxy-azetidine EtI->C C_ref 3-Ethoxy-azetidine OxalicAcid Oxalic Acid, Isopropanol C_ref->OxalicAcid D 3-Ethoxy-azetidine Oxalate OxalicAcid->D

Caption: Overall synthetic pathway from azetidin-3-ol to the final oxalate salt.

Step-by-Step Synthesis Protocol

Part A: Preparation of Azetidin-3-ol Free Base

  • In a round-bottom flask, dissolve azetidin-3-ol hydrochloride (1.0 eq) in water.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) while monitoring the pH to ensure it becomes basic (>10).

  • Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield azetidin-3-ol as the free base. Proceed immediately to the next step.

Part B: Synthesis of 3-Ethoxy-azetidine

  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is oven- or flame-dried.

  • Base Suspension: Under a positive pressure of inert gas, charge the flask with sodium hydride (60% dispersion, 1.2 eq). Add anhydrous THF to create a stirrable suspension.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve the azetidin-3-ol free base (from Part A, 1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via a syringe.

    • Causality Note: Slow addition is critical to control the evolution of hydrogen gas. Vigorous bubbling will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq) dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until completion. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add isopropanol dropwise to quench any unreacted sodium hydride. After bubbling ceases, add water dropwise.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with saturated NaCl solution (brine), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-ethoxy-azetidine.

Part C: Formation and Isolation of the Oxalate Salt

  • Dissolve the crude 3-ethoxy-azetidine in a minimal amount of isopropanol (IPA).

  • In a separate flask, dissolve oxalic acid dihydrate (1.05 eq) in IPA, warming gently if necessary.

  • Slowly add the oxalic acid solution to the stirred solution of the free base.

  • A white precipitate should form. Continue stirring at room temperature for 1 hour, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by diethyl ether.

  • Dry the white solid under high vacuum to a constant weight to yield the final product, 3-Ethoxy-azetidine oxalate.

Experimental Workflow Diagram

G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Salt Formation setup Assemble dry glassware under N2/Ar atmosphere add_nah Charge NaH and anhydrous THF setup->add_nah cool1 Cool to 0 °C add_nah->cool1 add_alcohol Add azetidin-3-ol solution dropwise cool1->add_alcohol stir1 Stir 1.5h (0 °C -> RT) (Alkoxide formation) add_alcohol->stir1 cool2 Cool to 0 °C stir1->cool2 add_eti Add ethyl iodide dropwise cool2->add_eti stir2 Stir 4-6h (RT) (Monitor by TLC/LCMS) add_eti->stir2 quench Quench excess NaH with IPA, then H2O at 0 °C stir2->quench extract Aqueous work-up & extract with EtOAc/DCM quench->extract dry Dry, filter, concentrate (Crude free base) extract->dry dissolve Dissolve crude in IPA dry->dissolve add_oxalic Add oxalic acid solution in IPA dissolve->add_oxalic precipitate Stir to precipitate salt add_oxalic->precipitate isolate Filter, wash with cold IPA, and dry under vacuum precipitate->isolate product Final Product: 3-Ethoxy-azetidine Oxalate isolate->product

Caption: Step-by-step workflow for the synthesis of 3-Ethoxy-azetidine Oxalate.

Characterization

The identity, purity, and yield of the final product should be determined using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the ethoxy-azetidine moiety and the presence of the oxalate counterion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the 3-ethoxy-azetidine cation.

  • Melting Point (MP): To assess the purity of the crystalline salt.

  • Yield Calculation: To determine the efficiency of the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not start or is incomplete Inadequate deprotonation (wet reagents/solvents); Insufficient reaction time/temperature.Ensure all reagents and solvents are rigorously anhydrous. Use fresh NaH. Extend reaction time or gently warm if necessary.
Low Yield Competing elimination reaction; Loss of product during work-up.Use a less hindered halide if possible. Ensure pH is basic during extraction of the free base.
Product does not precipitate Too much solvent used for salt formation; Impurities inhibiting crystallization.Concentrate the solution. Try scratching the inside of the flask. Add an anti-solvent like diethyl ether. Purify the crude free base by column chromatography before salt formation.

References

  • Redox Ltd. (2024). Safety Data Sheet: Oxalic acid, dihydrate. [Link]

  • Ecolab. (2020). Safety Data Sheet: Oxalic Acid. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet: Oxalic Acid Solution. [Link]

  • Techno PharmChem. (n.d.). Ethyl Iodide Material Safety Data Sheet. [Link]

  • ARTMS. (2024). Safety Data Sheet: Oxalic acid (1 M). [Link]

  • FIDDES. (2024). Safety Data Sheet: Oxalic Acid. [Link]

  • LabKem. (2024). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Ethyl Iodide. [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). The Williamson ether synthesis. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Almássy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Foley, D. J., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. [Link]

  • ResearchGate. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

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Foundational

3-Ethoxy-azetidine Oxalate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Azetidine Moiety In the landscape of contemporary medicinal chemistry, the pursuit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Azetidine Moiety

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the saturated heterocycles, the azetidine ring has emerged as a powerful and increasingly utilized scaffold.[1][2] Its incorporation into drug candidates can offer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and a greater three-dimensional character, which is often associated with higher target selectivity and reduced off-target toxicity.[3][4] 3-Ethoxy-azetidine oxalate serves as a key building block for introducing this valuable motif, providing a versatile handle for the synthesis of diverse compound libraries. This guide offers a technical overview of its properties, reactivity, and strategic application in drug discovery programs.

The utility of the azetidine scaffold often lies in its role as a bioisostere, where it can replace other cyclic or acyclic functionalities to modulate a molecule's physicochemical and pharmacokinetic profile.[4][5] For instance, azetidines can serve as replacements for piperidine or pyrrolidine rings, offering a different vector for substituent placement and a more rigid conformation.[5] The 3-ethoxy substitution on the azetidine ring further refines these properties, introducing a polar ether linkage that can influence hydrogen bonding interactions and solubility.

Physicochemical Properties of 3-Ethoxy-azetidine Oxalate

3-Ethoxy-azetidine is typically supplied as its oxalate salt to improve its handling and stability as the free base is a volatile liquid. The oxalate salt is a crystalline solid, readily soluble in polar solvents, making it convenient for use in a variety of reaction conditions.

PropertyValueSource
CAS Number 1187932-49-5Internal Data
Molecular Formula C₇H₁₃NO₅Internal Data
Molecular Weight 191.18 g/mol Internal Data
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, methanol, DMSOSupplier Data

Chemical Structure of 3-Ethoxy-azetidine Oxalate

G start Start: 3-Ethoxy-azetidine Oxalate + Aryl Halide reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) start->reagents Add reaction Reaction: Inert Atmosphere Heat (80-120 °C) reagents->reaction Combine & Heat workup Workup: Aqueous Wash Extraction reaction->workup Cool & Quench purification Purification: Column Chromatography workup->purification product Product: N-Aryl-3-ethoxy-azetidine purification->product G cluster_0 Lead Optimization Cycle cluster_1 Biological Target Interaction lead Lead Compound (e.g., with Lipophilic Group) synthesis Synthetic Modification: Incorporate 3-Ethoxy-azetidine lead->synthesis Identified Liability (e.g., poor solubility) new_analog New Analog (with improved properties) synthesis->new_analog testing In Vitro & In Vivo Testing: (ADME, Potency, Selectivity) new_analog->testing new_analog_interaction New Analog new_analog->new_analog_interaction testing->lead Iterate or Advance target Biological Target (e.g., Kinase Active Site) new_analog_interaction->target Improved Binding (due to rigidity & H-bonding)

Sources

Exploratory

A-Z-E-T-I-D-I-N-E-S: A Technical Guide to Unlocking the Potential of 3-Ethoxy-azetidine Oxalate in Modern Drug Discovery

Abstract The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] This guide provides a fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] This guide provides a forward-looking analysis of 3-Ethoxy-azetidine oxalate , a novel yet uncharacterized building block. While direct literature on this specific compound is sparse, this paper will deconstruct its constituent parts—the azetidine ring, the 3-ethoxy substituent, and the oxalate counter-ion—to project its potential research applications. We will outline strategic pathways for its use as a versatile synthetic intermediate, a fragment for screening, and a bioisosteric replacement for other key moieties. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold in their discovery programs.

The Strategic Value of the Azetidine Core

The four-membered saturated azetidine ring occupies a unique chemical space between the highly strained, reactive aziridines and the more flexible, five-membered pyrrolidines.[2][3] This structural distinction is the source of its significant value in drug design.

  • Conformational Rigidity: The strained ring imparts significant rigidity, which can minimize the entropic penalty upon binding to a biological target, thus potentially increasing binding affinity.[1][4]

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety has been shown to enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity compared to larger ring analogues.[5][6] These are critical parameters in optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Three-Dimensionality (sp³-richness): As the pharmaceutical industry moves away from flat, aromatic structures, the sp³-rich, three-dimensional character of azetidine provides access to novel and underexplored chemical space, offering opportunities for new intellectual property.[5][6]

  • Bioisosterism: Azetidines can serve as effective bioisosteres for other common groups, such as phenyl rings, pyrrolidines, or gem-dimethyl groups, providing unique vectors for substituent placement.[7][8]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring, validating its utility in developing successful therapeutics.[5]

Deconstructing 3-Ethoxy-azetidine Oxalate: A Triumvirate of Functionality

To forecast the utility of this molecule, we must analyze its three key components:

The 3-Substituted Azetidine Core

Substitution at the 3-position of the azetidine ring is a common strategy for introducing functionality that can interact with biological targets or serve as a handle for further synthetic elaboration.[9][10] The ethoxy group at this position in 3-Ethoxy-azetidine offers several distinct features:

  • Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

  • Modulation of Lipophilicity: The ethyl group provides a moderate increase in lipophilicity compared to a hydroxyl or methoxy equivalent, which can be fine-tuned to optimize cell permeability and target engagement.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a corresponding ester or other more labile functional groups.

The Role of the Oxalate Counter-ion

The fact that the molecule is supplied as an oxalate salt is significant. Salt formation is a critical step in drug development to improve the physicochemical properties of a parent compound. Oxalate, the conjugate base of oxalic acid, is a common counter-ion used in pharmaceuticals.[11]

  • Enhanced Crystallinity and Stability: Oxalate salts often form stable, crystalline solids, which are easier to handle, purify, and formulate than the corresponding free base, which may be an oil or an amorphous solid.[12][13]

  • Improved Aqueous Solubility: For basic compounds, salt formation can dramatically increase aqueous solubility and dissolution rate, which is often a key factor in improving oral bioavailability for poorly soluble drugs.[13][14] For example, the oxalate salt of the anti-tuberculosis drug ethionamide exhibited a 25-fold increase in dissolution compared to the free base and a 2.5-fold enhancement in plasma concentration in rats.[14]

The oxalate form suggests that 3-Ethoxy-azetidine is a basic amine, with the salt formed at the ring nitrogen. This implies the nitrogen is a secondary amine (NH-azetidine), making it a prime site for synthetic diversification.

Proposed Research Area 1: A Versatile Building Block for Medicinal Chemistry

The primary and most immediate application for 3-Ethoxy-azetidine oxalate is as a versatile building block for the synthesis of more complex drug candidates. The azetidine nitrogen serves as a nucleophilic handle for a wide array of chemical transformations.

Workflow for N-Functionalization

The proposed workflow begins with the liberation of the free base from the oxalate salt, followed by coupling reactions to introduce diverse substituents.

G cluster_start Starting Material cluster_prep Preparation cluster_core Core Intermediate cluster_reactions Derivatization Reactions cluster_products Product Scaffolds start 3-Ethoxy-azetidine Oxalate freebase Salt Break: Aqueous Base (e.g., NaHCO₃) Extraction (e.g., DCM) start->freebase Step 1 core 3-Ethoxy-azetidine (Free Base) freebase->core Step 2 buchwald Buchwald-Hartwig (Aryl Halides) core->buchwald Pd-catalysis reductive Reductive Amination (Aldehydes/Ketones) core->reductive Reducing Agent (e.g., NaBH(OAc)₃) acylation Acylation (Acyl Chlorides) core->acylation Base (e.g., Et₃N) alkylation Alkylation (Alkyl Halides) core->alkylation Base (e.g., K₂CO₃) prod1 N-Aryl Azetidines buchwald->prod1 prod2 N-Alkyl Azetidines reductive->prod2 prod3 N-Acyl Azetidines acylation->prod3 alkylation->prod2

Caption: Synthetic workflow for the derivatization of 3-Ethoxy-azetidine.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of the 3-Ethoxy-azetidine free base with a representative aryl bromide.

  • Free Base Liberation:

    • Suspend 3-Ethoxy-azetidine oxalate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

    • Add saturated aqueous sodium bicarbonate solution (10 mL/mmol) and stir vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Use the resulting free base immediately.

  • Coupling Reaction:

    • To an oven-dried flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).

    • Purge the flask with argon for 10 minutes.

    • Add anhydrous toluene (5 mL/mmol), followed by the 3-Ethoxy-azetidine free base (1.2 eq).

    • Add sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Proposed Research Area 2: Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) against a biological target.[15] 3-Ethoxy-azetidine is an ideal candidate for inclusion in a fragment library.

  • Low Molecular Weight & High sp³ Content: It fits the "Rule of Three" for fragments and provides the desirable 3D complexity.

  • Defined Vectors for Growth: The azetidine nitrogen provides a well-defined, synthetically tractable vector for fragment elaboration once a binding hit is identified.[15][16] The ethoxy group provides a second, albeit less accessible, potential vector.

  • Improved Solubility: The polar nature of the azetidine ring and the ether functionality can enhance the aqueous solubility required for biophysical screening assays.[17]

FBDD Screening Cascade

A typical FBDD campaign involves a series of biophysical and biochemical assays to identify and validate fragment hits.

FBDD_Cascade cluster_lib Fragment Library cluster_primary Primary Screen cluster_validation Hit Validation cluster_structural Structural Biology cluster_elaboration Fragment Elaboration lib Library of ~2000 Fragments (including 3-Ethoxy-azetidine) primary High-Throughput Biophysical Screen (e.g., SPR, MST, or Thermal Shift) lib->primary hits1 Initial Hits (~5-10% Hit Rate) primary->hits1 validation Orthogonal Biophysical Assay (e.g., NMR, ITC) hits1->validation hits2 Validated Hits validation->hits2 xray X-ray Crystallography or Cryo-EM hits2->xray hits3 Structurally Characterized Hits xray->hits3 elaboration Structure-Guided Synthesis (Fragment Growing/Linking) hits3->elaboration lead Potent Lead Compounds elaboration->lead

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Proposed Research Area 3: A Novel Bioisostere

Bioisosteric replacement is a key strategy in drug design to optimize molecular properties while maintaining or improving biological activity.[18][19] The 3-Ethoxy-azetidine moiety can be envisioned as a bioisostere for several common structural motifs.

Case Study: Replacement for N-isopropyl-pyrrolidine

Consider a hypothetical drug candidate containing an N-isopropyl-pyrrolidine moiety, which is found to have poor metabolic stability due to oxidation of the isopropyl group. Replacing this with an N-aryl-3-ethoxy-azetidine could offer several advantages.

PropertyOriginal Moiety (N-isopropyl-pyrrolidine)Proposed Bioisostere (N-aryl-3-ethoxy-azetidine)Rationale
Metabolic Stability Potentially low (P450 oxidation at isopropyl)Potentially highAzetidine ring is generally stable; ether is more stable than alkyl group to oxidation.[5][6]
Lipophilicity (cLogP) ModerateTunable by aryl substitutionOffers a handle to modulate physicochemical properties away from the core scaffold.
Conformational Rigidity FlexibleRigidThe azetidine ring restricts conformation, potentially improving binding affinity.[1]
Exit Vector Isopropyl group offers limited vectorsAryl group provides multiple, well-defined vectorsAllows for more precise structure-activity relationship (SAR) exploration.

This strategy could be particularly valuable in replacing proline analogues in peptide or small molecule design, where the azetidine ring can mimic the turn-inducing properties of proline while offering new synthetic handles.[20][21]

Conclusion and Future Outlook

While 3-Ethoxy-azetidine oxalate is not yet a well-documented reagent, its constituent components point to a high potential for utility in modern drug discovery. Its value as a synthetically tractable, sp³-rich building block is clear. Its suitability for fragment-based screening campaigns offers an efficient path to novel hit identification. Finally, its potential as a metabolically stable and conformationally constrained bioisostere provides a powerful tool for lead optimization. Researchers and drug developers are encouraged to consider this scaffold as a valuable addition to their chemical toolbox, capable of unlocking new chemical space and addressing longstanding challenges in medicinal chemistry.

References

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  • Nagy, V., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Retrieved January 19, 2026, from [Link]

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Sources

Foundational

The Strategic Role of 3-Ethoxy-azetidine Oxalate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various heterocyclic scaffolds, azetidines, four-membered nitrogen-containing rings, have emerged as "privileged structures."[1][2] Their growing prevalence in approved pharmaceuticals and clinical candidates stems from the unique combination of properties they impart to a molecule. The inherent ring strain of approximately 25.4 kcal/mol, greater than that of pyrrolidines but less than highly reactive aziridines, provides a balance of stability and useful reactivity.[3] This strained ring system introduces a desirable three-dimensionality (sp³-rich character) into otherwise flat molecules, which can significantly improve binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of an azetidine motif has been shown to enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, making it an attractive component in the design of next-generation therapeutics.[1][4]

This guide focuses on a specific, functionalized member of this class: 3-Ethoxy-azetidine oxalate . While extensive literature on this exact salt is limited, its commercial availability and the established utility of the 3-alkoxy-azetidine scaffold suggest its role as a valuable and versatile building block in synthetic and medicinal chemistry. This document will synthesize the available information, propose a logical synthetic pathway based on established methodologies, and explore its potential applications, providing a technical resource for researchers in the field.

Core Compound Profile: 3-Ethoxy-azetidine Oxalate

3-Ethoxy-azetidine oxalate is a stable, crystalline solid, a form that is advantageous for storage and handling in a laboratory setting. The oxalate salt form not only improves stability but also enhances aqueous solubility, which can be beneficial for certain reaction conditions. The free base, 3-ethoxy-azetidine, is the reactive species typically used in subsequent synthetic transformations.

PropertyValueSource
CAS Number 1187932-49-5[5][6]
Molecular Formula C₇H₁₃NO₅[5][6]
Molecular Weight 191.18 g/mol [5][6]
Synonyms 3-Azetidinyl ethyl ether oxalate
Form Typically an off-white to white solidN/A

Proposed Synthesis of 3-Ethoxy-azetidine Oxalate

The proposed multi-step synthesis starts from the commercially available and widely used 1-benzyl-3-hydroxyazetidine. The benzyl group serves as a protecting group for the nitrogen atom, which can be readily removed in the final step.

Synthesis_of_3-Ethoxy-azetidine_oxalate cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Start 1-Benzyl-3-hydroxyazetidine Intermediate1 1-Benzyl-3-ethoxyazetidine Start->Intermediate1  NaH, EtI, THF   Intermediate2 3-Ethoxyazetidine (Free Base) Intermediate1->Intermediate2  H₂, Pd/C, EtOH   Final 3-Ethoxy-azetidine oxalate Intermediate2->Final  Oxalic Acid, Ether  

Caption: Proposed synthetic pathway for 3-Ethoxy-azetidine oxalate.

Experimental Protocol: A Proposed Methodology

The following protocol is a proposed, logical synthesis based on standard organic chemistry transformations for preparing similar compounds.

Step 1: Synthesis of 1-Benzyl-3-ethoxyazetidine (Etherification)

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-benzyl-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (EtI, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-3-ethoxyazetidine.

Step 2: Synthesis of 3-Ethoxyazetidine (Deprotection)

  • Dissolve 1-benzyl-3-ethoxyazetidine (1.0 equivalent) in ethanol (EtOH).

  • Add palladium on carbon (Pd/C, 10 wt. %) to the solution.

  • Subject the mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxyazetidine free base. This intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of 3-Ethoxy-azetidine Oxalate (Salt Formation)

  • Dissolve the crude 3-ethoxyazetidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • In a separate flask, dissolve oxalic acid (1.0 equivalent) in the same solvent, with gentle warming if necessary.

  • Slowly add the oxalic acid solution to the stirred solution of 3-ethoxyazetidine.

  • A precipitate should form. Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 3-ethoxy-azetidine oxalate.

Characterization and Quality Control

Due to the limited availability of published research specifically on 3-ethoxy-azetidine oxalate, detailed experimental spectra are not publicly accessible. However, standard analytical techniques would be employed to confirm its structure and purity. Commercial suppliers can typically provide a Certificate of Analysis (CoA) with this information upon request.[5]

  • ¹H and ¹³C NMR Spectroscopy: Would be used to confirm the presence of the ethoxy group and the azetidine ring protons and carbons, as well as the oxalate counterion.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the 3-ethoxy-azetidine cation.

  • Purity Analysis (HPLC/GC): Would determine the purity of the compound, which is typically >95% for commercially available samples.[2]

Applications in Drug Discovery and Development

The utility of 3-ethoxy-azetidine oxalate lies in its ability to serve as a versatile building block for introducing the 3-ethoxy-azetidine moiety into more complex molecules. The azetidine nitrogen, after potential deprotection or as a secondary amine, acts as a nucleophile, enabling its incorporation into a wide range of scaffolds.[7] The 3-ethoxy group provides a metabolically stable, small, and polar substituent that can be used to fine-tune the physicochemical properties of a lead compound.

Applications_Workflow cluster_reactions Key Synthetic Transformations A 3-Ethoxy-azetidine oxalate B Basification to Free Base (3-Ethoxyazetidine) A->B C Nucleophilic Substitution B->C D Reductive Amination B->D E Amide Coupling B->E F Novel Drug Candidates C->F D->F E->F

Caption: Key transformations involving 3-ethoxy-azetidine in synthesis.

Potential Therapeutic Areas:

Based on the applications of other 3-substituted azetidines found in the patent literature and clinical development, molecules derived from 3-ethoxy-azetidine could be explored for a variety of therapeutic targets:[8][9]

  • Central Nervous System (CNS) Disorders: The polarity and constrained nature of the azetidine ring can be advantageous for targeting receptors and enzymes in the CNS.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic rings to optimize binding and pharmacokinetic profiles.

  • Infectious Diseases: Azetidine derivatives have been investigated as antibacterial and antiviral agents.[8]

  • Inflammatory Diseases: The scaffold is present in drugs targeting inflammatory pathways, such as Janus kinase (JAK) inhibitors.

The 3-ethoxy substituent can act as a bioisosteric replacement for other small polar groups, potentially improving metabolic stability compared to, for example, a hydroxyl group, or altering the hydrogen bonding capacity of the molecule.

Conclusion and Future Outlook

3-Ethoxy-azetidine oxalate represents a valuable, yet underexplored, building block for medicinal chemistry. Its structural features—a strained, sp³-rich azetidine core combined with a stable ethoxy group—offer a compelling tool for drug designers seeking to enhance the properties of their compounds. While specific literature on this salt is sparse, its logical synthesis from common starting materials and the broad utility of the azetidine scaffold underscore its potential. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that functionalized azetidines like 3-ethoxy-azetidine will play an increasingly important role in the development of future therapeutics.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • CP Lab Safety. (n.d.). 3-Ethoxy-azetidine oxalate, 95% Purity, C7H13NO5, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Szostak, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2597.
  • Heravi, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Schindler, C. S., et al. (2020). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Journal of the American Chemical Society, 142(30), 13045-13050.
  • Li, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(15), 9876-9887.
  • Kawamoto, I., et al. (2000). Synthesis of azetidine derivatives.
  • Vert-Vert, F., et al. (2009). Azetidine derivatives.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48259-48285.
  • Chen, J., et al. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Honore, T., et al. (1989). Azetidine derivatives, compositions and their use.
  • Klepetarova, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2597.
  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

  • Anderson, G. W. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Ellman, J. A., et al. (1999). Synthesis of azetidine derivatives.
  • All About Chemistry. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. Retrieved from [Link]

  • Amans, D., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PLoS ONE, 10(11), e0143336.

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Protocols & Analytical Methods

Method

Synthesis of 3-Ethoxy-azetidine Oxalate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, two-part synthetic protocol for the preparation of 3-Ethoxy-azetidine oxalate, a valuable building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, two-part synthetic protocol for the preparation of 3-Ethoxy-azetidine oxalate, a valuable building block in medicinal chemistry. The synthesis commences with the etherification of the readily available N-Boc-3-hydroxyazetidine via a Williamson ether synthesis to yield N-Boc-3-ethoxy-azetidine. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions affords the free base, 3-Ethoxy-azetidine, which is then converted to its stable oxalate salt. This guide elucidates the mechanistic rationale behind the chosen synthetic strategy and provides step-by-step experimental procedures, including reagent specifications, reaction conditions, and purification methods.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their unique conformational properties, ability to introduce three-dimensionality, and role as bioisosteres for other functional groups make them attractive scaffolds for the design of novel therapeutics. Specifically, 3-substituted azetidines are key intermediates in the synthesis of a wide range of biologically active compounds. The introduction of an ethoxy group at the 3-position can modulate physicochemical properties such as lipophilicity and metabolic stability, making 3-Ethoxy-azetidine a desirable synthon. This document details a reliable and reproducible method for the synthesis of its crystalline and easily handleable oxalate salt.

Overall Synthetic Scheme

The synthesis of 3-Ethoxy-azetidine oxalate is accomplished in three primary stages, starting from the commercially available N-Boc-3-hydroxyazetidine.

Synthetic Workflow A N-Boc-3-hydroxyazetidine B N-Boc-3-ethoxy-azetidine A->B Williamson Ether Synthesis (NaH, EtI, DMF) C 3-Ethoxy-azetidine (free base) B->C N-Boc Deprotection (TFA or HCl) D 3-Ethoxy-azetidine oxalate C->D Oxalate Salt Formation (Oxalic Acid, IPA)

Caption: Overall synthetic workflow for 3-Ethoxy-azetidine oxalate.

Part 1: Synthesis of N-Boc-3-ethoxy-azetidine via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1][2] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated by a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide, such as ethyl iodide (EtI) or ethyl bromide (EtBr), to furnish the desired ether.[3] The use of an N-Boc protecting group is crucial as it prevents the azetidine nitrogen from undergoing undesired side reactions.[4]

Materials and Equipment
Reagent/MaterialGradeSupplier
N-Boc-3-hydroxyazetidine≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilAnhydrous
Ethyl Iodide (EtI)≥99%Anhydrous
Anhydrous Dimethylformamide (DMF)≥99.8%Anhydrous
Ethyl Acetate (EtOAc)ACS Grade-
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)--
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--
Rotary evaporator--
Experimental Protocol
  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-ethoxy-azetidine as a clear oil.

Part 2: Deprotection and Oxalate Salt Formation

The final two stages of the synthesis involve the removal of the N-Boc protecting group to yield the free secondary amine, followed by its conversion to the stable and crystalline oxalate salt.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a commonly used amine protecting group that is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.[5] Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently removes the Boc group, liberating the free amine.[6][7]

Oxalate Salt Formation

The free 3-Ethoxy-azetidine is an oil and can be challenging to handle and store. Conversion to a crystalline salt enhances its stability and ease of handling. Oxalic acid is a readily available, crystalline dicarboxylic acid that forms stable salts with amines.[8][9] The salt is typically formed by reacting the amine with oxalic acid in a suitable solvent, leading to the precipitation of the desired oxalate salt.[10]

Materials and Equipment
Reagent/MaterialGradeSupplier
N-Boc-3-ethoxy-azetidine-From Part 1
Trifluoroacetic Acid (TFA)Reagent Grade-
Dichloromethane (DCM)ACS Grade-
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Anhydrous Oxalic Acid≥98%-
Isopropyl Alcohol (IPA)ACS Grade-
Diethyl EtherACS Grade-
Round-bottom flask--
Magnetic stirrer and stir bar--
Rotary evaporator--
Buchner funnel and filter paper--
Experimental Protocol
  • N-Boc Deprotection: a. Dissolve N-Boc-3-ethoxy-azetidine (1.0 eq.) in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully at low temperature to obtain the crude 3-Ethoxy-azetidine free base. Note: The free base can be volatile and should be used immediately in the next step.

  • Oxalate Salt Formation: a. Dissolve the crude 3-Ethoxy-azetidine in a minimal amount of isopropyl alcohol (IPA). b. In a separate flask, prepare a solution of anhydrous oxalic acid (1.0 eq.) in IPA. c. Add the oxalic acid solution dropwise to the stirred solution of the amine at room temperature. d. A white precipitate should form upon addition. If no precipitate forms, the addition of diethyl ether can promote crystallization. e. Stir the resulting suspension for 1-2 hours at room temperature and then cool in an ice bath for 30 minutes to maximize precipitation. f. Collect the solid by vacuum filtration, wash with cold IPA and then with diethyl ether. g. Dry the solid under vacuum to afford 3-Ethoxy-azetidine oxalate as a white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the ethoxy group (triplet and quartet), and the azetidine ring protons. The integration should be consistent with the proposed structure.
¹³C NMR Signals for the carbons of the ethoxy group and the azetidine ring.
Mass Spec. The molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A sharp melting point is indicative of a pure crystalline solid.
Elemental Analysis The percentage of C, H, and N should be within ±0.4% of the theoretical values for the oxalate salt.

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Ethyl Iodide (EtI): Volatile and a potential alkylating agent. Handle in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate PPE.

References

  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Grokipedia. (n.d.). Williamson ether synthesis.
  • Semantic Scholar. (2012).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ChemicalBook. (n.d.). 1-Boc-3-iodoazetidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Thermo Fisher Scientific. (n.d.). 1-Boc-3-hydroxyazetidine, 97% 5 g.
  • ResearchGate. (n.d.). Synthesis And Characterization Of 3-Phenylthio/3-Phenoxy- Azetidine-2-One: Application Of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H And Mass Spectroscopy.
  • ACS Publications. (2023).
  • Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis.
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  • Google Patents. (n.d.).
  • National Institutes of Health. (2025).
  • ResearchGate. (2025).

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Application

Application Notes and Protocols: Synthesis of 3-Ethoxyazetidine via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals. Introduction Azetidines, and specifically 3-substituted azetidines, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Azetidines, and specifically 3-substituted azetidines, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1] The strained four-membered ring imparts unique conformational constraints and metabolic stability to drug candidates. 3-Ethoxyazetidine, in particular, serves as a key building block for a variety of pharmacologically active compounds. This document provides a comprehensive guide to the synthesis of 3-ethoxyazetidine utilizing the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process parameters for successful and scalable synthesis.

Mechanistic Overview: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4][5] The reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide or other suitable electrophile with a good leaving group.[3][6]

In the context of synthesizing 3-ethoxyazetidine, the reaction proceeds in two key steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of a protected 3-hydroxyazetidine, forming a highly nucleophilic alkoxide.[2][7] Sodium hydride (NaH) is a common choice for this step due to its efficacy and the fact that the byproduct, hydrogen gas, is easily removed from the reaction mixture.[7]

  • Nucleophilic Attack: The newly formed azetidin-3-oxide anion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide.[3][8] This concerted, backside attack displaces the iodide leaving group, forming the desired C-O ether bond.[3]

It is crucial that the nitrogen of the azetidine ring is protected during this process to prevent it from acting as a competing nucleophile. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Visualizing the Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine Azetidin_alkoxide Azetidin-3-oxide N_Boc_3_hydroxyazetidine->Azetidin_alkoxide + NaH NaH NaH H2 H₂ (gas) Azetidin_alkoxide->H2 releases N_Boc_3_ethoxyazetidine N-Boc-3-ethoxyazetidine Azetidin_alkoxide->N_Boc_3_ethoxyazetidine + Ethyl Iodide Ethyl_iodide Ethyl Iodide Ethyl_iodide->N_Boc_3_ethoxyazetidine NaI NaI N_Boc_3_ethoxyazetidine->NaI byproduct

Caption: Reaction mechanism for the Williamson ether synthesis of 3-ethoxyazetidine.

Experimental Protocol: Synthesis of N-Boc-3-ethoxyazetidine

This protocol details the synthesis of the N-Boc protected form of 3-ethoxyazetidine. A subsequent deprotection step would be required to yield the final product.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.215.00 g28.86Starting material
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.38 g34.63 (of NaH)Strong base, handle with care under inert atmosphere.[9][10][11][12]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous solvent is critical
Ethyl IodideC₂H₅I155.973.5 mL (6.79 g)43.54Alkylating agent, light-sensitive.[8][13][14]
Saturated Ammonium Chloride SolutionNH₄Cl (aq)-50 mL-For quenching
Ethyl AcetateC₄H₈O₂88.11150 mL-Extraction solvent
Brine (Saturated NaCl solution)NaCl (aq)-50 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-Drying agent
Step-by-Step Procedure
I. Reaction Setup and Deprotonation
  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add N-Boc-3-hydroxyazetidine (5.00 g, 28.86 mmol) and anhydrous THF (100 mL). Stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.38 g, 34.63 mmol) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur.[9] Ensure adequate ventilation.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

II. Etherification
  • Cooling: Re-cool the reaction mixture to 0 °C.

  • Alkylating Agent Addition: Slowly add ethyl iodide (3.5 mL, 43.54 mmol) to the reaction mixture via syringe through the septum.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

III. Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-ethoxyazetidine as a colorless oil.

Experimental Workflow Visualization

Experimental_Workflow Start Start: N-Boc-3-hydroxyazetidine in Anhydrous THF Cooling1 Cool to 0 °C Start->Cooling1 Add_NaH Add NaH (portion-wise) Cooling1->Add_NaH Stir1 Stir at 0 °C (30 min), then RT (1 hr) Add_NaH->Stir1 Cooling2 Cool to 0 °C Stir1->Cooling2 Add_EtI Add Ethyl Iodide Cooling2->Add_EtI Stir2 Stir at RT (12-16 hrs) Add_EtI->Stir2 Quench Quench with sat. NH₄Cl (aq) Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ & Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify End End: Pure N-Boc-3-ethoxyazetidine Purify->End

Caption: Step-by-step workflow for the synthesis of N-Boc-3-ethoxyazetidine.

Process Optimization and Troubleshooting

Key Considerations for Success
  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, as water can react with sodium hydride and the alkoxide intermediate.[9] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Base: While sodium hydride is effective, other strong, non-nucleophilic bases can be used. Potassium hydride (KH) is more reactive but also more hazardous.

  • Alkylating Agent: Primary alkyl halides are ideal for this SN2 reaction.[4][5][6] Secondary and tertiary halides are more prone to E2 elimination, leading to the formation of alkene byproducts.[4][5][6]

  • Temperature Control: The initial deprotonation is exothermic and should be performed at a low temperature to control the reaction rate. The subsequent etherification can typically be run at room temperature.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation.Ensure the sodium hydride is fresh and properly handled. Increase the reaction time for alkoxide formation.
Inefficient alkylation.Confirm the purity of the ethyl iodide. Consider using a more reactive alkylating agent like ethyl triflate.
Presence of moisture.Use freshly distilled anhydrous solvents and flame-dry all glassware.
Formation of Byproducts E2 elimination.This is less likely with a primary alkyl halide like ethyl iodide but can occur at elevated temperatures. Maintain the reaction at room temperature.
N-alkylation.Ensure the azetidine nitrogen is fully protected.
Difficult Purification Unreacted starting materials.Drive the reaction to completion by using a slight excess of the alkylating agent and allowing for sufficient reaction time.
Mineral oil from NaH dispersion.Most of the mineral oil can be removed during the aqueous work-up. Any remaining traces are typically separated during column chromatography.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[9][10][11][12] It should be handled in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket).[9][10] Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory.[9][12]

  • Ethyl Iodide: Ethyl iodide is a flammable liquid and a suspected carcinogen.[8][13][14][15][16] It is also light-sensitive and can decompose to release iodine.[14] Handle in a well-ventilated fume hood and store in a dark, cool place.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency shower and eyewash station.

Alternative Synthetic Routes

While the Williamson ether synthesis is a reliable method, other approaches to synthesizing 3-alkoxyazetidines exist. One notable alternative is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under milder, neutral conditions. However, the Mitsunobu reaction requires stoichiometric amounts of triphenylphosphine and a dialkyl azodicarboxylate, which can complicate purification.

Conclusion

The Williamson ether synthesis offers a robust and scalable method for the preparation of 3-ethoxyazetidine, a valuable intermediate in drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can confidently and efficiently synthesize this important building block. Careful control of reaction conditions, particularly maintaining an inert and anhydrous environment, is paramount to achieving high yields and purity.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0479 - ETHYL IODIDE. Retrieved from [Link]

  • Grokipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL IODIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

  • Synthesis. (2007). Synthesis of 3-Alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • Newton, S. J., et al. (2025). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Newton, S. J., et al. (2025). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Method

The Strategic Role of 3-Ethoxy-azetidine Oxalate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-plan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to enhanced metabolic stability, improved physicochemical properties, and potent biological activity.[1] This has led to the incorporation of azetidine rings into a variety of therapeutic agents, including inhibitors of Janus kinase (JAK) for the treatment of autoimmune diseases. This guide provides a detailed exploration of 3-ethoxy-azetidine oxalate, a key building block, with a focus on its synthesis and its application in the generation of complex pharmaceutical intermediates.

Part 1: Synthesis of 3-Ethoxy-azetidine Oxalate

The synthesis of 3-ethoxy-azetidine oxalate is a multi-step process that begins with the commercially available 1-Boc-3-hydroxyazetidine. The synthetic strategy involves three key transformations: etherification of the hydroxyl group, deprotection of the amine, and formation of the oxalate salt.

Step 1: Etherification via Williamson Ether Synthesis

The conversion of the hydroxyl group to an ethoxy group is efficiently achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Protocol 1: Synthesis of 1-Boc-3-ethoxyazetidine

  • Materials:

    • 1-Boc-3-hydroxyazetidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl iodide (EtI)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-ethoxyazetidine.

Causality and Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the secondary alcohol, forming the nucleophilic alkoxide.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Ethyl Iodide: A good ethylating agent with a labile leaving group (iodide) is chosen for efficient reaction.[2]

Step 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.

Protocol 2: Synthesis of 3-Ethoxy-azetidine

  • Materials:

    • 1-Boc-3-ethoxyazetidine

    • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve 1-Boc-3-ethoxyazetidine (1 equivalent) in 4 M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 3-ethoxy-azetidine.

    • To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to yield 3-ethoxy-azetidine.

Causality and Experimental Choices:

  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions, forming the stable tert-butyl cation and releasing the free amine.[3]

  • HCl in Dioxane: This reagent provides a convenient and effective source of acid for the deprotection reaction.

Step 3: Oxalate Salt Formation

The formation of an oxalate salt is often employed to improve the stability and handling characteristics of the free amine, converting it into a crystalline solid.

Protocol 3: Synthesis of 3-Ethoxy-azetidine Oxalate

  • Materials:

    • 3-Ethoxy-azetidine (free base)

    • Oxalic acid

    • Isopropanol

  • Procedure:

    • Dissolve the 3-ethoxy-azetidine free base (1 equivalent) in isopropanol.

    • In a separate flask, dissolve oxalic acid (1 equivalent) in isopropanol, heating gently if necessary.

    • Slowly add the oxalic acid solution to the 3-ethoxy-azetidine solution with stirring.

    • A precipitate of 3-ethoxy-azetidine oxalate will form.

    • Stir the mixture at room temperature for 1 hour, then cool in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield 3-ethoxy-azetidine oxalate.[4][5]

Causality and Experimental Choices:

  • Oxalic Acid: A dicarboxylic acid that readily forms stable salts with amines.

  • Isopropanol: A solvent in which the free base and oxalic acid are soluble, but the resulting oxalate salt has limited solubility, facilitating its precipitation.

Synthesis Workflow Diagram

G A 1-Boc-3-hydroxyazetidine B 1-Boc-3-ethoxyazetidine A->B  NaH, EtI, DMF (Williamson Ether Synthesis) C 3-Ethoxy-azetidine B->C  4M HCl in Dioxane (N-Boc Deprotection) D 3-Ethoxy-azetidine Oxalate C->D  Oxalic Acid, Isopropanol (Salt Formation) G A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B  Dess-Martin Periodinane, DCM (Oxidation) C tert-Butyl 3-(cyanomethylene)azetidine- 1-carboxylate B->C  Diethyl (cyanomethyl)phosphonate, NaH, THF (HWE Reaction) D 2-(Azetidin-3-ylidene)acetonitrile HCl C->D  4M HCl in Dioxane (N-Boc Deprotection) E 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Baricitinib Intermediate) D->E  Ethanesulfonyl chloride, TEA, DCM (Sulfonylation)

Sources

Application

The Strategic deployment of 3-Ethoxy-azetidine Oxalate for the Generation of Novel Compound Libraries in Drug Discovery

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain, sp3-rich character, and rigid conformation contribute to improved pharmacokinetic properties, such as enhanced metabolic stability, increased aqueous solubility, and better receptor selectivity in drug candidates.[1] The incorporation of an azetidine moiety has been a successful strategy in the development of several FDA-approved drugs, including baricitinib and cobimetinib.[1] Among the various substituted azetidines, 3-ethoxy-azetidine oxalate emerges as a particularly versatile and strategic scaffold for the construction of diverse compound libraries aimed at identifying novel therapeutic agents.

This technical guide provides a comprehensive overview of the application of 3-ethoxy-azetidine oxalate as a foundational building block for creating innovative compound libraries. We will delve into its core reactivity, provide detailed protocols for its derivatization, and illustrate how this scaffold can be leveraged to explore vast chemical space in the quest for new drug candidates.

Physicochemical Properties and Strategic Advantages of 3-Ethoxy-azetidine Oxalate

The utility of 3-ethoxy-azetidine oxalate as a scaffold stems from its unique combination of structural features and chemical reactivity.

Key Physicochemical Properties:

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Weight 191.17 g/mol (as oxalate salt)Low molecular weight starting material allows for significant downstream structural elaboration while maintaining drug-like properties.
Topological Polar Surface Area (TPSA) 41.49 ŲContributes to favorable cell permeability and oral bioavailability.
cLogP -0.2Indicates good aqueous solubility, a desirable trait for drug candidates.
Structure 3-ethoxy-azetidine (free base)The presence of a secondary amine and an ether linkage provides two distinct points for chemical modification.

Strategic Advantages:

  • Dual Points of Diversification: The secondary amine of the azetidine ring is readily amenable to a wide range of functionalization reactions, while the ethoxy group at the 3-position can be modified or replaced, offering a second vector for structural diversity.

  • Vectorial Exit Points: The substitution pattern on the azetidine ring allows for precise control over the spatial orientation of appended functionalities, enabling the exploration of different pharmacophoric models.

  • Improved Drug-like Properties: The inherent properties of the azetidine ring can confer improved solubility, metabolic stability, and reduced lipophilicity to the resulting compounds.[2]

Core Reactivity and Library Design Strategy

The synthetic utility of 3-ethoxy-azetidine oxalate lies in the orthogonal reactivity of its two key functional groups: the secondary amine and the C3-ethoxy group. A typical library synthesis strategy involves initial functionalization of the nitrogen atom followed by diversification at the 3-position, or vice versa.

Library_Design Scaffold 3-Ethoxy-azetidine Oxalate N_Func N-Functionalization (Acylation, Alkylation, etc.) Scaffold->N_Func Step 1a C3_Mod C3-Modification (Ether Cleavage -> Substitution) Scaffold->C3_Mod Step 1b N_Func->C3_Mod Step 2a Library2 Diverse Library 2 N_Func->Library2 C3_Mod->N_Func Step 2b Library1 Diverse Library 1 C3_Mod->Library1

Caption: Library design strategy from 3-ethoxy-azetidine.

Experimental Protocols

PART 1: N-Functionalization of the Azetidine Core

The secondary amine of 3-ethoxy-azetidine is a versatile handle for introducing a wide array of substituents. Common N-functionalization reactions include N-acylation, N-alkylation, N-arylation, and reductive amination.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of 3-ethoxy-azetidine with an acylating agent to form the corresponding N-acyl azetidine.

Materials:

  • 3-Ethoxy-azetidine oxalate

  • Acyl chloride or carboxylic acid

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of 3-ethoxy-azetidine oxalate (1.0 eq) in anhydrous DCM, add Et3N (2.2 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If using an acyl chloride: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a coupling agent like HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes. Add this activated solution to the azetidine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated 3-ethoxy-azetidine.[3]

Protocol 2: General Procedure for Reductive Amination

This protocol allows for the introduction of various alkyl groups at the nitrogen position.

Materials:

  • 3-Ethoxy-azetidine oxalate

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a solution of 3-ethoxy-azetidine oxalate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM, add Et3N (1.1 eq) to free the amine. Stir for 30-60 minutes at room temperature.[3]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.[3]

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.[3]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated 3-ethoxy-azetidine.[3]

N_Functionalization_Workflow cluster_acylation N-Acylation cluster_amination Reductive Amination Acyl_Start 3-Ethoxy-azetidine Acyl_Product N-Acylated Azetidine Acyl_Start->Acyl_Product Base (Et3N) Acyl_Reactant Acyl Chloride or Carboxylic Acid + Coupling Agent Acyl_Reactant->Acyl_Product Amin_Start 3-Ethoxy-azetidine Imine Imine Intermediate Amin_Start->Imine Amin_Reactant Aldehyde or Ketone Amin_Reactant->Imine Amin_Product N-Alkylated Azetidine Imine->Amin_Product Reducing_Agent NaBH(OAc)3 Reducing_Agent->Amin_Product

Caption: Workflows for N-functionalization of 3-ethoxy-azetidine.

PART 2: Modification at the C3-Position

The ethoxy group at the 3-position can be cleaved under acidic conditions to reveal a hydroxyl group, which serves as a versatile handle for further diversification.

Protocol 3: Acid-Catalyzed Cleavage of the 3-Ethoxy Group

This protocol describes the conversion of N-protected 3-ethoxy-azetidine to the corresponding 3-hydroxyazetidine. It is crucial to have the nitrogen protected (e.g., as a Boc or Cbz derivative) to prevent unwanted side reactions. Ethers can be cleaved by strong acids, often requiring heat.[4][5] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[4][6]

Materials:

  • N-protected 3-ethoxy-azetidine (e.g., N-Boc-3-ethoxy-azetidine)

  • Hydrobromic acid (HBr) in acetic acid (or other strong acid)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Dissolve the N-protected 3-ethoxy-azetidine (1.0 eq) in a minimal amount of a suitable solvent like DCM.

  • Add a solution of HBr in acetic acid (e.g., 33 wt. %, 3-5 eq) and stir the mixture at a temperature ranging from room temperature to 50 °C. The optimal temperature will depend on the stability of the N-protecting group.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into an ice-cold, saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-protected 3-hydroxyazetidine, which can be used in the next step or purified by column chromatography.

Subsequent Diversification at C3:

The resulting 3-hydroxyazetidine is a valuable intermediate for further library development.

  • Etherification: Reaction with various alkyl halides under basic conditions (e.g., Williamson ether synthesis) can introduce a wide range of alkoxy substituents.

  • Esterification: Acylation with different carboxylic acids or acyl chlorides will yield a library of esters.

  • Mitsunobu Reaction: This reaction allows for the introduction of various nucleophiles, including phenols, thiols, and azides, with inversion of stereochemistry if a chiral center is present.

  • Oxidation and further derivatization: Oxidation of the secondary alcohol to a ketone opens up another avenue for diversification, for instance, through reductive amination at the C3 position.

Conclusion

3-Ethoxy-azetidine oxalate is a powerful and versatile scaffold for the construction of novel compound libraries in drug discovery. Its dual points of diversification, coupled with the favorable physicochemical properties imparted by the azetidine ring, make it an attractive starting point for exploring new chemical space. The protocols outlined in this guide provide a solid foundation for researchers to begin synthesizing their own unique libraries based on this promising scaffold. The strategic application of these and other synthetic methodologies will undoubtedly lead to the discovery of new bioactive molecules with therapeutic potential.

References

  • Benchchem. Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Life Chemicals. Substituted Azetidines in Drug Discovery.
  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
  • AWS. Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions.
  • ChemRxiv. Modular Access to N-SF5 azetidines.
  • NIH. Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes.
  • Benchchem. Review of 3-substituted azetidine synthesis methods.
  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane...
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Wikipedia. Ether cleavage.
  • PubMed. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.
  • NIH. Privileged Scaffolds for Library Design and Drug Discovery.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid.
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
  • Chemistry LibreTexts. 18.3 Reactions of Ethers: Acidic Cleavage.
  • YouTube. Cleavage of Ethers with Acids.
  • YouTube. Acidic Cleavage of Ethers.
  • ResearchGate. Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • NIH. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • NIH. Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation.

Sources

Method

Application Note: Derivatization of 3-Ethoxy-azetidine Oxalate for Biological Screening Libraries

Abstract The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including conformational rigidity and a sp3-rich character, can confer improved metabolic stability, solubility, and binding affinity to drug candidates.[3][4] This application note provides a detailed guide for the derivatization of 3-ethoxy-azetidine oxalate, a versatile building block, to generate diverse compound libraries for biological screening. We present validated, step-by-step protocols for the initial salt-to-free-base conversion followed by three robust derivatization strategies: N-acylation, N-sulfonylation, and reductive amination.

Introduction: The Strategic Value of the Azetidine Scaffold

The quest for novel molecular frameworks with advantageous pharmacological properties is a central theme in drug discovery.[2] Azetidines have emerged as vital motifs, found in several FDA-approved drugs such as baricitinib and cobimetinib, where they enhance metabolic stability and receptor selectivity.[3] The constrained geometry of the azetidine ring allows for precise spatial positioning of substituents, which can minimize the entropic penalty upon binding to a biological target, thus increasing potency.[2][4]

3-Ethoxy-azetidine provides a valuable starting point for library synthesis. The ethoxy group at the 3-position introduces a specific vector and polarity, while the secondary amine of the azetidine ring serves as a versatile handle for chemical modification. However, this building block is commonly supplied as an oxalate salt for improved stability and handling. Therefore, the initial, critical step in any derivatization workflow is the liberation of the reactive free base.

Core Principle: Liberation of the 3-Ethoxy-azetidine Free Base

The oxalate salt of 3-ethoxy-azetidine is a stable, crystalline solid. To perform N-functionalization, the protonated azetidine nitrogen must be neutralized to the free secondary amine. This is typically achieved by a simple liquid-liquid extraction using a suitable base.

Protocol 2.1: Neutralization of 3-Ethoxy-azetidine Oxalate

Principle: An aqueous solution of a mild inorganic base is used to deprotonate the azetidinium oxalate salt. The resulting free amine, which has higher solubility in organic solvents, is then extracted, dried, and concentrated to yield the reactive starting material for subsequent derivatization.

Materials:

  • 3-Ethoxy-azetidine oxalate

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 3-ethoxy-azetidine oxalate in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ or K₂CO₃ until the pH of the aqueous layer is >9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of DCM or EtOAc. Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Caution: 3-Ethoxy-azetidine is a low-boiling-point amine; use minimal heat and vacuum to avoid product loss.

  • Characterization: The resulting oil is the 3-ethoxy-azetidine free base. Confirm identity via ¹H NMR and proceed immediately to the next step. It is recommended to use the free base fresh as it can be less stable than the salt form upon storage.

Derivatization Strategies for Library Synthesis

The following protocols are designed for parallel synthesis, allowing for the rapid generation of a diverse chemical library from the 3-ethoxy-azetidine scaffold.

N-Acylation: Amide Library Synthesis

Principle: N-acylation is one of the most robust and widely used reactions in medicinal chemistry. The reaction of the azetidine free base with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base proceeds rapidly to form a stable amide bond. This method allows for the introduction of a vast array of functionalities.[5]

Protocol 3.1.1: N-Acylation using Acid Chlorides

Materials:

  • 3-Ethoxy-azetidine free base (from Protocol 2.1)

  • A diverse set of acid chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactant Setup: To a solution of 3-ethoxy-azetidine (1.0 eq) in anhydrous DCM, add TEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or preparative HPLC/TLC.

N-Sulfonylation: Sulfonamide Library Synthesis

Principle: The sulfonamide functional group is a key component in many therapeutic agents. N-sulfonylation of the azetidine core introduces a rigid, polar moiety with a distinct hydrogen bond donor/acceptor profile. The reaction proceeds similarly to acylation, using a sulfonyl chloride as the electrophile.[6]

Protocol 3.2.1: N-Sulfonylation using Sulfonyl Chlorides

Materials:

  • 3-Ethoxy-azetidine free base (from Protocol 2.1)

  • A diverse set of sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reactant Setup: Dissolve 3-ethoxy-azetidine (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq). Cool the mixture to 0 °C.

  • Sulfonylation: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Principle: Reductive amination is a powerful method for forming C-N bonds and introducing diverse alkyl groups. The azetidine first forms a transient iminium ion with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product. This two-step, one-pot procedure is highly efficient for library synthesis.[7]

Protocol 3.3.1: Reductive Amination using Aldehydes

Materials:

  • 3-Ethoxy-azetidine free base (from Protocol 2.1)

  • A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Reactant Setup: To a solution of 3-ethoxy-azetidine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq). Stir for 20 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 4-24 hours until the starting materials are consumed (monitor by LC-MS).

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Workflow and Data Summary

The overall process from starting material to a screening-ready library plate is depicted below. This workflow is amenable to parallel synthesis platforms.

Derivatization_Workflow cluster_reactions Parallel Derivatization (Protocols 3.1-3.3) Start 3-Ethoxy-azetidine Oxalate (Stable Salt) Freebase Protocol 2.1: Neutralization (Liberate Free Base) Start->Freebase Reactive_Intermediate 3-Ethoxy-azetidine (Reactive Free Base) Freebase->Reactive_Intermediate Acylation N-Acylation (Amide Library) Reactive_Intermediate->Acylation R-COCl Sulfonylation N-Sulfonylation (Sulfonamide Library) Reactive_Intermediate->Sulfonylation R-SO₂Cl Reductive_Amination Reductive Amination (N-Alkyl Library) Reactive_Intermediate->Reductive_Amination R-CHO, [H] Purification Parallel Purification (e.g., HPLC, SPE) Acylation->Purification Sulfonylation->Purification Reductive_Amination->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plate Library Plating & Archiving QC->Plate Screening Biological Screening Plate->Screening

Caption: General workflow for library generation.

Table 1: Summary of Derivatization Methodologies

Methodology Protocol Reactant Class Resulting Moiety Key Reagents Advantages
N-Acylation 3.1.1Acid Chloride / AnhydrideAmideTEA, DIPEAFast, robust, high-yielding, vast reactant availability
N-Sulfonylation 3.2.1Sulfonyl ChlorideSulfonamidePyridine, TEAIntroduces key pharmacophoric group, stable products
Reductive Amination 3.3.1Aldehyde / KetoneTertiary AmineSTAB, NaBH₃CNMild conditions, broad scope, one-pot procedure

Safety and Handling

  • 3-Ethoxy-azetidine Oxalate: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10]

  • Reagents: Many reagents used in these protocols (e.g., acid chlorides, sulfonyl chlorides, STAB) are corrosive, moisture-sensitive, and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[11] All reactions should be performed in a certified chemical fume hood.

Conclusion

3-Ethoxy-azetidine oxalate is a valuable and versatile starting material for the construction of diverse chemical libraries. The protocols detailed in this application note provide robust and scalable methods for the synthesis of amide, sulfonamide, and N-alkyl azetidine derivatives. By leveraging these parallel synthesis-compatible reactions, researchers can efficiently generate novel compound collections to explore chemical space and identify new leads in drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Azetidines. (n.d.). Enamine.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
  • Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • The Ascending Trajectory of Sulfonylated Azetidines: A Technical Guide to Their Biological Potential. (n.d.). BenchChem.
  • Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4- Bromophenyl)sulfonyl)a. (n.d.). BenchChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (n.d.). ACS Publications.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed.
  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Oxalate standard for IC. (n.d.). Santa Cruz Biotechnology.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC - NIH.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.).
  • OXALIC ACID DIHYDRATE. (2022). Bio-Strategy Ltd.
  • Safety Data Sheet: Oxalic acid. (n.d.). Carl ROTH.

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Application

Application Notes &amp; Protocols: Experimental Setup for Reactions Involving 3-Ethoxy-azetidine Oxalate

Introduction: The Strategic Value of the 3-Ethoxy-azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inhe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Ethoxy-azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of stability for handling and reactivity for synthetic diversification.[1] The 3-substituted pattern, in particular, allows for the introduction of vectors that project into three-dimensional space, a desirable feature for optimizing interactions with biological targets.

3-Ethoxy-azetidine is a valuable building block within this class, offering a polar ether functionality.[3] It is commonly supplied as an oxalate salt to enhance stability and ease of handling, as the free base is a volatile and more reactive secondary amine. These application notes provide a comprehensive guide to the safe handling and effective use of 3-Ethoxy-azetidine oxalate in common synthetic transformations, focusing on the liberation of the free amine for subsequent N-functionalization reactions.

Safety, Handling, and Storage

Scientific integrity begins with safety. A thorough understanding of the reagent's properties is critical for a safe and successful experimental outcome.

2.1 Hazard Profile 3-Ethoxy-azetidine oxalate combines the characteristics of a secondary amine and an oxalate salt.

  • Azetidine Moiety : May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

  • Oxalate Moiety : Oxalic acid and its salts are harmful if swallowed or in contact with skin and can cause severe skin burns and serious eye damage.[5][6][7] Inhalation of dusts may be damaging to health.[5]

2.2 Recommended Handling Procedures All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields at all times.[4]

  • Dispensing : As a solid, handle carefully to minimize dust generation.[4][5] Use appropriate spatulas and weighing paper.

  • Spill Management : In case of a minor spill, clean up immediately using dry methods to avoid generating dust.[5][6] For major spills, evacuate the area and follow emergency procedures.[5]

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory.[4]

2.3 Storage Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Recommended storage temperature is often between 0-8 °C.[3]

The Foundational Step: In Situ Liberation of the Free Amine

3-Ethoxy-azetidine oxalate is a salt formed between the basic azetidine nitrogen and the acidic oxalic acid. For the nitrogen to function as a nucleophile in subsequent reactions, it must be converted to its free base form. This is typically accomplished in situ by the addition of a suitable external base.

The choice of base is crucial and depends on the specific reaction's requirements, such as solvent, temperature, and tolerance of other functional groups. A stoichiometric excess of the base (typically 2.0-2.5 equivalents relative to the oxalate salt) is required to neutralize both protons of the oxalic acid and ensure the complete formation of the free amine.

cluster_0 Liberation of Free Base Oxalate_Salt 3-Ethoxy-azetidine Oxalate Salt Free_Amine 3-Ethoxy-azetidine (Free Base) Oxalate_Salt->Free_Amine + Base Base Base (e.g., Et3N, K2CO3) Salt_Byproduct Oxalate Salt of Base Free_Amine->Salt_Byproduct + Byproduct

Caption: General scheme for liberating the free azetidine.

Core Application Protocols: N-Functionalization

The nucleophilic secondary amine of 3-ethoxy-azetidine is a versatile handle for introducing molecular diversity.[8] The following protocols detail the most common N-functionalization strategies.

N-Alkylation via Nucleophilic Substitution

This reaction introduces alkyl groups onto the azetidine nitrogen using electrophiles like alkyl halides or tosylates. This is a robust method to modify the steric and electronic properties of the core scaffold.

Experimental Protocol: N-Benzylation of 3-Ethoxy-azetidine

  • To a round-bottom flask charged with a magnetic stir bar, add 3-Ethoxy-azetidine oxalate (1.0 eq).

  • Add anhydrous acetonitrile (or DMF) to form a suspension (approx. 0.1 M concentration).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free base.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated azetidine.

Data Presentation: Representative N-Alkylation Conditions (Note: Data is based on established methods for similar azetidine derivatives and should serve as a starting point for optimization).[9]

EntryAlkylating AgentBaseSolventTemp (°C)
1Benzyl bromideK₂CO₃Acetonitrile60
2Ethyl iodideEt₃NDichloromethane25-40
31-BromobutaneNaHTetrahydrofuran25
4Methyl tosylateDIPEADMF25
N-Acylation to Form Amides

N-acylation creates a stable amide bond by reacting the azetidine with an acylating agent, such as an acyl chloride or anhydride. This is a fundamental transformation in medicinal chemistry for introducing carbonyl-containing functionalities.

Experimental Protocol: N-Acetylation of 3-Ethoxy-azetidine

  • Suspend 3-Ethoxy-azetidine oxalate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (Et₃N, 2.5 eq) to the suspension.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add acetyl chloride (1.1 eq) dropwise via syringe. Ensure the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-acetylated product.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This one-pot procedure is highly efficient for generating diverse N-substituted azetidines.

Experimental Protocol: Reductive Amination with Cyclohexanone

  • To a round-bottom flask, add 3-Ethoxy-azetidine oxalate (1.0 eq) and cyclohexanone (1.2 eq).

  • Dissolve the components in anhydrous 1,2-dichloroethane (DCE).

  • Add triethylamine (Et₃N, 2.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The addition may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15 minutes, then separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Start 3-Ethoxy-azetidine Oxalate Liberation Add Base (e.g., Et3N, K2CO3) in Aprotic Solvent Start->Liberation Free_Base In Situ Formation of Free 3-Ethoxy-azetidine Liberation->Free_Base Reaction Add Electrophile (Alkyl Halide, Acyl Chloride, Carbonyl + Reducing Agent) Free_Base->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Functionalized Product Purification->Product

Caption: A typical experimental workflow for N-functionalization.

References

  • AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.

  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.

  • Oxalate standard for IC - Safety Data Sheet. Santa Cruz Biotechnology.

  • Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine. Benchchem.

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information (PMC).

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information (PMC).

  • Substituted Azetidines in Drug Discovery. Life Chemicals.

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.

  • 3-Ethoxy-azetidine hydrochloride. Chem-Impex.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central.

  • Azetidine synthesis. Organic Chemistry Portal.

  • 3-Ethoxy-azetidine oxalate. BLD Pharm.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate.

  • ETHYL OXALATE. Organic Syntheses.

  • OXALIC ACID DIHYDRATE Safety Data Sheet. Bio-Strategy Ltd.

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. PubChem.

  • 3-Ethoxy-azetidine oxalate. Sigma-Aldrich.

  • 3-Ethoxy-azetidine oxalate, 95% Purity, C7H13NO5, 1 gram. CP Lab Safety.

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  • Safety Data Sheet: Oxalic acid. Carl ROTH.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethoxy-azetidine Oxalate

Welcome to the technical support center for the synthesis of 3-ethoxy-azetidine oxalate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-azetidine oxalate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and optimize your reaction yields.

Section 1: Overview of the Synthetic Pathway

The synthesis of 3-ethoxy-azetidine oxalate is typically a three-stage process starting from a protected 3-hydroxyazetidine precursor. Each stage presents unique challenges and opportunities for optimization. The general workflow involves an ether formation, deprotection of the nitrogen, and finally, salt formation for purification and stability.

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-ethoxyazetidine A->B  Williamson Ether Synthesis (e.g., NaH, EtI, DMF) C 3-Ethoxy-azetidine (Free Base) B->C  Acidic Cleavage (e.g., HCl in Dioxane) D 3-Ethoxy-azetidine Oxalate C->D  Acid-Base Reaction (Oxalic Acid in IPA)

Caption: General three-stage synthetic workflow for 3-Ethoxy-azetidine Oxalate.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Williamson Ether Synthesis (Etherification Stage)

The conversion of the hydroxyl group to an ethoxy group is often the most critical step for overall yield. It typically follows an SN2 mechanism.[1][2][3]

Question 1: My yield for the etherification of N-Boc-3-hydroxyazetidine is consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yield in this step is a frequent challenge. The root cause can usually be traced to one of four areas: incomplete deprotonation, side reactions, suboptimal reaction conditions, or reagent quality.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Etherification Yield cause1 Incomplete Deprotonation of Alcohol start->cause1 cause2 E2 Elimination Side Reaction start->cause2 cause3 Suboptimal Conditions (Solvent, Temp.) start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Verify Base Activity Use Fresh NaH Ensure Anhydrous Conditions cause1->sol1 sol2 Use Less Hindered Base Lower Reaction Temp. Consider Phase-Transfer Catalyst cause2->sol2 sol3 Use Polar Aprotic Solvent (DMF, DMSO) Optimize Temperature (start low, ~50°C) Monitor by TLC/GC cause3->sol3 sol4 Use Anhydrous Solvent Purify Starting Material Check Ethylating Agent Purity cause4->sol4

Caption: Troubleshooting logic for low Williamson ether synthesis yield.

Detailed Breakdown:

  • Incomplete Deprotonation: The Williamson synthesis requires the formation of an alkoxide.[1][3] If the base is not strong enough or is partially quenched, the reaction will not proceed efficiently.

    • Insight: Sodium hydride (NaH) is a common choice, but it is highly sensitive to moisture. Use fresh, high-purity NaH from a newly opened container. Ensure your solvent and glassware are rigorously dried.[4]

    • Action: Add the NaH to the solution of N-Boc-3-hydroxyazetidine and allow it to stir for 30-60 minutes at 0°C to room temperature before adding the ethylating agent (e.g., ethyl iodide). You should observe hydrogen gas evolution, indicating the deprotonation is occurring.

  • Side Reactions (E2 Elimination): The alkoxide is a strong base and can promote the elimination of H-X from the ethylating agent to form ethene, especially at higher temperatures.[2]

    • Insight: While less of a concern with primary halides like ethyl iodide, it can become significant if reaction temperatures are too high.

    • Action: Begin the reaction at a moderate temperature (e.g., 50-60 °C) and only increase it if TLC or GC analysis shows a slow conversion rate.[5]

  • Suboptimal Reaction Conditions: The choice of solvent is critical for an SN2 reaction.

    • Insight: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (Na+) but not the alkoxide nucleophile, increasing its reactivity.[5][6] Using protic solvents like ethanol will significantly slow the reaction.

    • Action: Switch to anhydrous DMF. If the reaction is still slow, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can significantly accelerate the reaction even with weaker bases or at lower temperatures.[5]

Question 2: I am seeing an unknown impurity in my crude product after etherification. What could it be?

Answer: The most common impurities are unreacted starting material or byproducts from side reactions.

  • Unreacted N-Boc-3-hydroxyazetidine: Easily identified by TLC or LC-MS. This points to issues covered in Question 1 (incomplete deprotonation, insufficient reaction time/temperature).

  • O-alkylation vs. N-alkylation: While the Boc group significantly reduces the nucleophilicity of the azetidine nitrogen, trace N-alkylation is a theoretical possibility, though unlikely under these conditions. The primary reaction should be O-alkylation.

  • Elimination Products: As mentioned, elimination can occur. While the product (ethene) is volatile, subsequent reactions could lead to minor byproducts.

Part B: N-Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is necessary to liberate the free amine for the final salt formation. This step is sensitive to the choice of acid and conditions.

Question 3: The deprotection of the N-Boc group is incomplete, or I am seeing degradation of my product. What should I do?

Answer: This is a balancing act. The conditions must be acidic enough to cleave the Boc group but mild enough to avoid damaging the azetidine ring or the newly formed ether. The t-butyl cation generated during deprotection can also cause side reactions.[7]

Condition / ReagentAdvantagesDisadvantages / RisksOptimization Strategy
4M HCl in Dioxane Very effective, common, volatile byproduct (isobutylene).Can be too harsh, potentially leading to ring-opening or other degradation.[8]Perform the reaction at 0°C and monitor closely by TLC. Quench as soon as the starting material is consumed.
TFA in DCM Highly effective, good for stubborn deprotections.Trifluoroacetic acid is corrosive and harder to remove. Can alkylate electron-rich moieties.Use a scavenger like triethylsilane (TES) to trap the t-butyl cation.[7] Start with a low concentration of TFA (10-20%) in DCM.
Oxalyl Chloride in Methanol Reported as a very mild and efficient method.[9]Generates HCl in situ. The mechanism is less traditional than direct acidolysis.This is an excellent alternative to harsher conditions. The reaction is often complete within 1-4 hours at room temperature.[9]

Expert Tip: For sensitive substrates, using HCl generated in situ (e.g., from acetyl chloride in methanol) or using 4M HCl in dioxane at 0°C provides excellent control.[8] Always monitor the reaction progress diligently to avoid over-exposure to acidic conditions.

Part C: Oxalate Salt Formation

Converting the oily free-base amine into a stable, crystalline solid simplifies purification and handling.

Question 4: When I add oxalic acid to my solution of 3-ethoxy-azetidine, it forms an oil or a gel instead of a crystalline solid. How can I induce crystallization?

Answer: Oiling out is a common problem in salt formation and is usually related to solvent choice, concentration, or purity of the amine.[10]

  • Solvent System: The ideal solvent should dissolve the free-base amine but be a poor solvent for the resulting oxalate salt.

    • Protocol: Dissolve the crude 3-ethoxy-azetidine free base in a minimal amount of a solvent like isopropanol (IPA) or ethanol. In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent. Add the amine solution dropwise to the oxalic acid solution while stirring.[10]

  • Inducing Precipitation: If a precipitate does not form immediately:

    • Add an Anti-Solvent: Slowly add a non-polar solvent like diethyl ether or toluene to the mixture. This will decrease the solubility of the salt and should promote precipitation.[10]

    • Cooling: Place the flask in an ice bath or freezer.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Purity: If the free base is impure, the impurities can inhibit crystallization. It may be necessary to perform a quick purification (e.g., a silica plug filtration) on the free base before attempting salt formation.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Optimized Williamson Ether Synthesis
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Cool the flask to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0°C and add ethyl iodide (EtI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-ethoxyazetidine.

Protocol 2: N-Boc Deprotection with HCl/Dioxane
  • Dissolve the crude N-Boc-3-ethoxyazetidine (1.0 eq) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0°C.

  • Add 4.0 M HCl in 1,4-dioxane (4.0 eq) dropwise.

  • Stir the reaction at 0°C, monitoring by TLC until all starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the crude hydrochloride salt.

  • To obtain the free base for the next step, dissolve the crude salt in water, basify to pH >12 with 30% NaOH, and extract with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate carefully to yield the free base as an oil.

Section 4: References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health.

  • Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Benchchem.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

  • oxalic acid reaction with secondary amines. (2009). Sciencemadness.org.

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

  • Williamson Ether Synthesis. Cambridge University Press.

  • Interaction of oxalic acid with methylamine and its atmospheric implications. (2018). ResearchGate.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Heterocycles.

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020). Quora.

  • The Williamson Ether Synthesis. Chemistry Steps.

  • Preparation and Synthetic Applications of Azetidines. (2012). ResearchGate.

  • Williamson ether synthesis. Wikipedia.

  • Forming oxalte salts of amines. (2009). Sciencemadness.org.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.

  • Crystalline structures of salts of oxalic acid and aliphatic amines. ResearchGate.

  • Williamson Ether Synthesis. (2018). YouTube.

  • Oxalic acid. Wikipedia.

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate.

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. (2019). Quora.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.

  • Deprotection of different N-Boc-compounds. ResearchGate.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of azetidine derivatives. Google Patents.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD..

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society.

  • 3-Hydroxyazetidine hydrochloride. PubChem.

  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.

Sources

Optimization

Common side reactions in the synthesis of "3-Ethoxy-azetidine oxalate"

Welcome to the technical support guide for the synthesis of 3-Ethoxy-azetidine Oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-azetidine Oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensure high purity, and troubleshoot effectively.

Introduction

The synthesis of 3-Ethoxy-azetidine Oxalate is a critical process for obtaining a key building block in medicinal chemistry. The pathway typically involves the etherification of a protected 3-hydroxyazetidine, followed by deprotection and salt formation. While seemingly straightforward, the strained nature of the azetidine ring and the reactivity of the intermediates can lead to several side reactions, impacting yield and purity. This guide provides a structured approach to identifying, mitigating, and resolving these common issues.

Part 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses specific experimental issues, delving into their root causes and providing actionable solutions.

Issue 1: Low Yield During Etherification of N-Boc-3-hydroxyazetidine

Observation: The formation of N-Boc-3-ethoxyazetidine from N-Boc-3-hydroxyazetidine results in a lower-than-expected yield, often accompanied by multiple spots on a Thin Layer Chromatography (TLC) analysis.

Probable Causes & Mechanisms:

  • Elimination (E2) Reaction: The use of a strong, bulky base (e.g., t-BuOK) can promote the elimination of the hydroxyl group (or its activated form, like a tosylate) to form N-Boc-azetidin-3-ene as a significant byproduct. This is especially prevalent at higher temperatures.

  • Competing Substitution (SN2): The counter-ion of the base (e.g., sodium from NaH) can compete with the ethoxide as a nucleophile if an activating group is used on the alcohol.

  • Incomplete Deprotonation: Insufficient deprotonation of the starting alcohol leads to unreacted starting material.

Step-by-Step Troubleshooting Protocol:

  • Base and Temperature Control:

    • Action: Switch to a non-nucleophilic, sterically hindered base like sodium hydride (NaH). NaH promotes the formation of the alkoxide without introducing competing nucleophiles.

    • Rationale: NaH is a strong base that irreversibly deprotonates the alcohol, driving the reaction forward. Its heterogeneous nature can also help moderate the reaction rate.

    • Procedure: Add N-Boc-3-hydroxyazetidine to a slurry of NaH in an anhydrous polar aprotic solvent (e.g., THF, DMF) at 0 °C. Allow for complete deprotonation before adding the ethylating agent (e.g., ethyl iodide or diethyl sulfate). Let the reaction slowly warm to room temperature.

  • Choice of Ethylating Agent:

    • Action: Use a highly reactive ethylating agent like diethyl sulfate or ethyl triflate.

    • Rationale: A more reactive electrophile will favor the desired SN2 reaction over potential elimination pathways.

  • Monitoring the Reaction:

    • Action: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

    • Rationale: This prevents the formation of degradation products due to prolonged reaction times or excessive heating.

Expected Outcome: A significant reduction in byproducts and an increase in the yield of the desired N-Boc-3-ethoxyazetidine.

Issue 2: Unwanted Ring-Opening of the Azetidine Core

Observation: During the Boc-deprotection step using a strong acid (e.g., trifluoroacetic acid - TFA), the formation of polymeric or oligomeric byproducts is observed, leading to a complex crude product mixture and low recovery of the desired 3-ethoxyazetidine.

Probable Causes & Mechanisms:

The azetidine ring is strained and susceptible to nucleophilic attack, especially when the nitrogen is protonated under acidic conditions. This can lead to acid-catalyzed ring-opening polymerization.

Step-by-Step Troubleshooting Protocol:

  • Acid Selection and Stoichiometry:

    • Action: Use a less harsh acidic condition, such as 4M HCl in dioxane or gaseous HCl in an anhydrous solvent like diethyl ether or methanol.

    • Rationale: These reagents provide a controlled delivery of acid, minimizing the excess strong acid that can catalyze polymerization.

    • Procedure: Dissolve the N-Boc-3-ethoxyazetidine in the chosen solvent at 0 °C and add the acidic solution dropwise. Monitor the deprotection by TLC until the starting material is consumed.

  • Controlling Temperature:

    • Action: Maintain a low temperature (0-10 °C) throughout the deprotection process.

    • Rationale: Ring-opening polymerization is often kinetically favored at higher temperatures.

  • Post-Deprotection Work-up:

    • Action: Immediately after the reaction is complete, quench the excess acid by adding a base (e.g., saturated NaHCO₃ solution) until the pH is basic.

    • Rationale: Neutralizing the acid prevents further degradation of the free amine product during work-up and extraction.

Expected Outcome: A cleaner reaction profile with a higher yield of the volatile and relatively unstable 3-ethoxyazetidine free base.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal method for the purification of the volatile 3-ethoxyazetidine free base before oxalate salt formation?

A1: Due to its high volatility and potential for decomposition on silica gel, traditional column chromatography can be challenging. A preferred method is a careful aqueous work-up followed by extraction into a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers can then be dried over anhydrous sodium sulfate, filtered, and the solvent carefully removed under reduced pressure at low temperature. For higher purity, a short-path distillation under vacuum can be employed.

Q2: During the oxalate salt formation, I am getting an oil instead of a crystalline solid. Why is this happening and how can I fix it?

A2: Oiling out during salt formation is often due to the presence of impurities or residual solvent.

  • Troubleshooting Steps:

    • Ensure Purity of the Free Base: The free base should be as pure as possible before adding the oxalic acid.

    • Solvent Selection: Use a solvent system where the oxalate salt has low solubility. A common choice is isopropanol (IPA) or a mixture of IPA and diethyl ether.

    • Controlled Addition: Add a solution of oxalic acid in the chosen solvent dropwise to the solution of the free base with vigorous stirring.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Sonication can also be effective.

Q3: Can I use other counter-ions besides oxalate for the salt formation?

A3: Yes, other counter-ions like hydrochloride (HCl) or hydrobromide (HBr) can be used. However, oxalate salts are often preferred in drug development for their tendency to form stable, crystalline solids with improved handling properties compared to the often hygroscopic hydrochloride salts. The choice of the salt form can influence the physicochemical properties of the final compound.

Part 3: Data & Workflow Visualization

Table 1: Summary of Key Process Parameters and Expected Outcomes
StepKey ParameterRecommended ConditionExpected YieldExpected Purity (Crude)
Etherification BaseSodium Hydride (NaH)> 85%> 90%
Temperature0 °C to Room Temperature
Boc-Deprotection Acid4M HCl in Dioxane> 90%> 85%
Temperature0 - 10 °C
Salt Formation Counter-ionOxalic Acid> 95%> 98% (Post-crystallization)
SolventIsopropanol (IPA)
Diagram 1: Reaction Pathway and Side-Product Formation

Synthesis_Pathway SM N-Boc-3-hydroxyazetidine INT1 N-Boc-3-ethoxyazetidine SM->INT1 NaH, Et-I / Et2SO4 (Etherification) SP1 N-Boc-azetidin-3-ene (Elimination Product) SM->SP1 Strong, Bulky Base (e.g., t-BuOK) INT2 3-Ethoxyazetidine (Free Base) INT1->INT2 HCl in Dioxane (Deprotection) PRODUCT 3-Ethoxy-azetidine Oxalate INT2->PRODUCT Oxalic Acid, IPA (Salt Formation) SP2 Polymeric Byproducts (Ring-Opening) INT2->SP2 Strong Acid (e.g., TFA) High Temperature

Caption: Synthetic route to 3-Ethoxy-azetidine Oxalate and key side reactions.

References

  • At the time of this writing, specific literature detailing the side reactions for the synthesis of 3-Ethoxy-azetidine Oxalate is not readily available in public databases. The troubleshooting guide and FAQs are based on established principles of organic chemistry, including Williamson ether synthesis, Boc-deprotection of amines, the chemistry of strained rings, and salt formation. For foundational knowledge, please refer to standard organic chemistry textbooks and resources on reaction mechanisms.
Troubleshooting

Technical Support Center: Purification of 3-Ethoxy-azetidine Oxalate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Ethoxy-azetidine oxalate. It is structured as a series of frequently asked q...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Ethoxy-azetidine oxalate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its purification, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 3-Ethoxy-azetidine oxalate?

The impurity profile of 3-Ethoxy-azetidine oxalate can vary depending on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 3-ethoxy-azetidine freebase or an excess of oxalic acid.

  • Solvent Residues: Residual solvents from the reaction or crystallization steps.

  • Side-Reaction Products: The strained azetidine ring can be susceptible to ring-opening or other rearrangements under certain conditions.[1][2]

  • Excess Oxalic Acid: If not carefully controlled, an excess of oxalic acid can co-precipitate with the desired salt.

  • Water: The presence of water can sometimes lead to the formation of hydrates or hinder crystallization.[3]

Q2: What is the recommended primary purification technique for 3-Ethoxy-azetidine oxalate?

For most amine salts, including oxalates, recrystallization is the most effective and widely used purification method.[4][5] This technique relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can significantly enhance the purity of the final product.

Q3: How do I select an appropriate solvent system for the recrystallization of 3-Ethoxy-azetidine oxalate?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] For amine salts, polar protic or aprotic solvents are often a good starting point.

Solvent Screening Protocol:

  • Place a small amount of the crude 3-Ethoxy-azetidine oxalate in several test tubes.

  • Add a small volume of a different solvent to each tube (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile, or mixtures with water or anti-solvents like diethyl ether or heptane).

  • Observe the solubility at room temperature. The ideal solvent should show low solubility.

  • Heat the mixtures that did not dissolve at room temperature. The compound should fully dissolve at the boiling point of the solvent.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent system that yields a good recovery of crystalline solid is the most suitable.

A common strategy for amine oxalates is to use a primary solvent in which the salt is soluble when hot (like isopropanol or ethanol) and an anti-solvent in which it is insoluble (like diethyl ether or hexane) to induce precipitation.[3]

Solvent Type Examples Suitability for Amine Oxalates Rationale
Alcohols Isopropanol (IPA), EthanolHighGood balance of polarity to dissolve the salt at elevated temperatures.
Ketones AcetoneModerateCan be effective, but the higher polarity may lead to increased solubility at low temperatures, reducing yield.
Ethers Diethyl ether, MTBELow (as primary solvent)Often used as an anti-solvent to induce precipitation from a more polar solution.[3]
Hydrocarbons Hexane, HeptaneLow (as primary solvent)Used as anti-solvents.
Water WaterModerate to HighThe high polarity of water can be effective, but it may also retain polar impurities. Drying the final product is critical.
Q4: My 3-Ethoxy-azetidine oxalate is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a great extent.

Troubleshooting "Oiling Out":

  • Add more solvent: This will reduce the saturation of the solution.

  • Reheat the solution: Ensure all the oil has redissolved, then allow it to cool more slowly.

  • Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Q5: What analytical techniques are recommended to assess the purity of 3-Ethoxy-azetidine oxalate after purification?

To confirm the purity and identity of the final product, a combination of analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Elemental Analysis (CHN): To confirm the elemental composition of the salt.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid.- Add an anti-solvent to the filtrate to precipitate more product.- Concentrate the mother liquor and cool again.- Ensure the solution is cooled slowly and then in an ice bath to maximize crystal formation.
Colored Impurities Persist - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.
Product Fails to Crystallize - The solution is not sufficiently saturated.- The presence of significant impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent.- Scratch the inner surface of the flask or add a seed crystal.- Consider an alternative purification method like column chromatography of the free base before salt formation.
Gummy or Semi-Liquid Product - This is common with some amine salts, especially sulfates, and can occur with oxalates if impurities are present.[3]- Dissolve the gummy material in a suitable solvent like isopropanol and add an anti-solvent like diethyl ether to force precipitation of a solid.[3]- Ensure all water is removed, as it can contribute to the formation of non-crystalline material.

Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization of 3-Ethoxy-azetidine Oxalate
  • Dissolution: In a flask, add the crude 3-Ethoxy-azetidine oxalate and the chosen primary solvent (e.g., isopropanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G cluster_workflow Purification Workflow A Crude 3-Ethoxy-azetidine oxalate B Dissolve in Minimum Hot Solvent A->B C Hot Filtration B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: General workflow for the purification of 3-Ethoxy-azetidine oxalate.

Protocol 2: Troubleshooting Crystallization Issues

This decision tree provides a logical approach to resolving common problems during the crystallization of 3-Ethoxy-azetidine oxalate.

G start Crystallization Issue Occurs q1 Is the product 'oiling out'? start->q1 a1_yes Add more solvent, reheat, and cool slowly q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 No crystals forming? a1_no->q2 a2_yes Concentrate solution or add anti-solvent q2->a2_yes Yes a2_no Proceed to final check q2->a2_no No q3 Product is impure/colored? a2_no->q3 a3_yes Perform second recrystallization (consider charcoal treatment) q3->a3_yes Yes a3_no Purity is acceptable q3->a3_no No

Caption: Decision tree for troubleshooting recrystallization problems.

References

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Link

  • Benchchem. (n.d.). Resolving Enantiomers of 3-(2-Ethylbutyl)azetidine: A Technical Support Guide. Link

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Link

  • Chem-Impex. (n.d.). 3-Ethoxy-azetidine hydrochloride. Link

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2022). SpringerLink. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Link

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. Link

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Link

  • APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). Link

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). ResearchGate. Link

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020). ResearchGate. Link

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Link

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society. Link

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

  • Reddit. (2022). Amine workup. Link

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020). Science Publishing Group. Link

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Link

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing. Link

  • Google Patents. (n.d.). CN1054765A - Continuous process for synthesizing oxalate by gas phase catalysis. Link

  • Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters. Link

  • Solubility of Oxalic Acid. (2012). Asian Journal of Research in Chemistry. Link

  • Effect of different acids on oxalate extraction, concentration of all.... (n.d.). ResearchGate. Link

  • Google Patents. (n.d.). US2507136A - Alkaloid purification. Link

  • Recent progress in synthesis of 3-functionalized azetidines. (2023). ResearchGate. Link

  • Solubility of Oxalic Acid. (2015). ResearchGate. Link

  • Google Patents. (n.d.). ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. Link

Sources

Optimization

Troubleshooting guide for the etherification of azetidin-3-ol

Welcome to the technical support center for the etherification of azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issue...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this crucial synthetic transformation. The question-and-answer format is intended to directly address specific experimental challenges with scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs)

I. Low to No Product Formation

Question 1: I am not observing any formation of my desired ether product. What are the primary factors I should investigate?

Answer:

Several factors can contribute to a complete lack of product formation in the etherification of azetidin-3-ol. A systematic approach to troubleshooting this issue is crucial.

  • Reagent Quality and Stoichiometry: Ensure that all reagents, including the azetidin-3-ol starting material, alkylating agent, base, and solvent, are of sufficient purity and are used in the correct stoichiometric ratios. The presence of impurities or degradation of reagents can inhibit the reaction. It is particularly important to ensure that the azetidin-3-ol is free of any residual acid from its synthesis or purification, as this will neutralize the base.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. The Williamson ether synthesis, a common method for this transformation, is an S(_N)2 reaction that is sensitive to steric hindrance and the nature of the leaving group.[1][2] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary. Conversely, for highly reactive alkylating agents, lower temperatures may be required to prevent side reactions.

  • Inappropriate Base: The selection of a suitable base is paramount for the deprotonation of the hydroxyl group of azetidin-3-ol to form the more nucleophilic alkoxide. The pKa of the alcohol and the strength of the base must be appropriately matched. Common bases for Williamson ether synthesis include sodium hydride (NaH) and potassium hydride (KH).[2] If the chosen base is not strong enough to deprotonate the alcohol, the reaction will not proceed.

  • N-Protecting Group: The secondary amine of the azetidine ring is also nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to N-alkylation.[3] If the desired product is the O-alkylated azetidin-3-ol, protection of the nitrogen atom is often necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[4][5]

Question 2: My reaction is sluggish and gives a low yield of the ether. How can I improve the reaction rate and conversion?

Answer:

A sluggish reaction with low conversion often points to suboptimal reaction kinetics. Here are several strategies to enhance the reaction rate and yield:

  • Increase Temperature: As with many organic reactions, increasing the temperature will generally increase the reaction rate. However, be mindful of the potential for increased side reactions at higher temperatures. A careful optimization of the reaction temperature is recommended.

  • Choice of Solvent: The solvent can have a significant impact on the rate of S(_N)2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can accelerate S(_N)2 reactions by solvating the cation of the alkoxide, leaving the anionic nucleophile more exposed and reactive.

  • Leaving Group: The nature of the leaving group on the alkylating agent is a key factor. Good leaving groups, such as iodide, bromide, and triflate, will react faster than poorer leaving groups like chloride. Consider using an alkylating agent with a better leaving group if your reaction is slow.

  • Alternative Etherification Methods: If optimizing the Williamson ether synthesis proves challenging, alternative methods such as the Mitsunobu reaction can be employed. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, under mild conditions and with inversion of stereochemistry.[6][7] This method uses triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[8][9]

II. Side Product Formation

Question 3: I am observing a significant amount of a side product that appears to be N-alkylated. How can I favor O-alkylation over N-alkylation?

Answer:

The competition between N-alkylation and O-alkylation is a common challenge in the functionalization of molecules containing both amine and alcohol groups.[3][10] The relative nucleophilicity of the nitrogen and oxygen atoms will dictate the major product.

  • Protecting the Nitrogen: The most effective way to prevent N-alkylation is to protect the azetidine nitrogen with a suitable protecting group.[4][5] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. A Boc group is a popular choice as it is stable to many reaction conditions and can be readily removed with acid.[11]

  • Choice of Base and Solvent: The reaction conditions can also influence the N- versus O-alkylation ratio. In some cases, using a bulky base may sterically hinder the approach to the nitrogen atom, favoring O-alkylation. The solvent can also play a role; for instance, protic solvents can solvate the amine more effectively than the alcohol, potentially reducing its nucleophilicity.

  • Hard and Soft Acid-Base (HSAB) Theory: The principle of HSAB theory can be a useful guide. The nitrogen of the amine is generally considered a softer nucleophile than the oxygen of the alcohol. Therefore, using an alkylating agent with a "harder" electrophilic center may favor reaction at the harder oxygen nucleophile.[3] For example, alkyl sulfates are considered harder electrophiles than alkyl iodides.

Question 4: My reaction is producing an unexpected impurity. What are some other potential side reactions I should be aware of?

Answer:

Besides N-alkylation, other side reactions can occur during the etherification of azetidin-3-ol.

  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide as your alkylating agent, elimination (E2) can compete with the desired substitution (S(_N)2) reaction, especially in the presence of a strong, sterically hindered base.[1][12] To minimize elimination, it is generally preferable to use a primary alkyl halide.

  • Ring-Opening of the Azetidine: The strained four-membered ring of azetidine can be susceptible to ring-opening under certain conditions.[13] Strongly acidic or basic conditions, or the presence of certain nucleophiles, could potentially lead to the formation of ring-opened byproducts.

  • Formation of Bicyclic Aziridinium Ions: In some cases, intramolecular reactions can occur. For example, if a leaving group is present on a carbon atom that can be attacked by the azetidine nitrogen, a bicyclic aziridinium ion could be formed. This intermediate could then be attacked by a nucleophile, leading to a rearranged product.[14]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Azetidin-3-ol
  • Dissolve azetidin-3-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Add di-tert-butyl dicarbonate (Boc(_2)O) to the reaction mixture portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and concentrate under reduced pressure to obtain the crude N-Boc-azetidin-3-ol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis of N-Boc-Azetidin-3-ol
  • To a solution of N-Boc-azetidin-3-ol in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for a period to allow for the formation of the alkoxide.

  • Add the desired alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, and monitor the progress by TLC.

  • Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction for the Etherification of N-Boc-Azetidin-3-ol
  • Dissolve N-Boc-azetidin-3-ol, the desired alcohol (R-OH), and triphenylphosphine (PPh(_3)) in an anhydrous solvent such as THF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Substrate Scope Best with primary alkyl halides. Secondary and tertiary halides can lead to elimination.[1]Works well with primary and secondary alcohols.[6]
Stereochemistry S(_N)2 mechanism, proceeds with inversion of configuration at the alkyl halide.[2]Proceeds with inversion of configuration at the alcohol center.[7]
Reagents Strong base (e.g., NaH), alkyl halide.PPh(_3), DEAD or DIAD, alcohol.
Byproducts Salt from the base and leaving group.Triphenylphosphine oxide, hydrazine derivative.
Reaction Conditions Can require elevated temperatures.Generally proceeds at or below room temperature.

Visualizations

Etherification_Troubleshooting start Start: Etherification of Azetidin-3-ol no_product Low or No Product? start->no_product low_yield Low Yield/Slow Reaction? no_product->low_yield No reagent_check Check Reagent Quality & Stoichiometry no_product->reagent_check Yes side_products Side Products Observed? success Successful Etherification side_products->success No n_alkylation N-Alkylation Observed? side_products->n_alkylation Yes low_yield->side_products No increase_temp Increase Temperature low_yield->increase_temp Yes conditions_check Review Reaction Conditions (Temp, Solvent) reagent_check->conditions_check base_check Is the Base Strong Enough? conditions_check->base_check protecting_group_check Is N-Protection Necessary? base_check->protecting_group_check protecting_group_check->start Re-attempt change_solvent Switch to Polar Aprotic Solvent increase_temp->change_solvent better_leaving_group Use Better Leaving Group change_solvent->better_leaving_group mitsunobu Consider Mitsunobu Reaction better_leaving_group->mitsunobu mitsunobu->start Re-attempt elimination Elimination Product (Alkene)? n_alkylation->elimination No protect_n Protect Azetidine Nitrogen n_alkylation->protect_n Yes other_impurities Other Unexpected Impurities? elimination->other_impurities No use_primary_halide Use Primary Alkyl Halide elimination->use_primary_halide Yes other_impurities->success No ring_opening Check for Ring Opening other_impurities->ring_opening Yes hsab Consider HSAB Principles protect_n->hsab use_primary_halide->start Re-attempt hsab->start Re-attempt rearrangement Consider Rearrangement ring_opening->rearrangement rearrangement->start Re-attempt N_vs_O_Alkylation cluster_0 Unprotected Azetidin-3-ol cluster_1 Protected Azetidin-3-ol azetidinol Azetidin-3-ol alkyl_halide Alkyl Halide (R-X) n_alkylation N-Alkylated Product alkyl_halide->n_alkylation N-attack (competing) o_alkylation O-Alkylated Product (Desired Ether) alkyl_halide->o_alkylation O-attack (desired) base Base protected_azetidinol N-Protected Azetidin-3-ol protected_alkyl_halide Alkyl Halide (R-X) protected_o_alkylation O-Alkylated Product (Major) protected_alkyl_halide->protected_o_alkylation O-attack (favored) protected_base Base

Sources

Troubleshooting

Overcoming challenges in the synthesis of 3-substituted azetidines

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of the strained four-membered azetidine ring, particularly with substitution at the C3-position, is a notable challenge in medicinal chemistry. This resource aims to equip you with the knowledge to overcome common hurdles in your synthetic endeavors.

The azetidine scaffold is a valuable structural motif in modern drug discovery, prized for its ability to confer advantageous physicochemical properties, including enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1] The introduction of diverse functionalities at the 3-position is a key strategy for modulating the biological activity of lead compounds. However, the inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, presents significant synthetic challenges.[2] This guide provides practical, field-proven insights to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-substituted azetidines, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the primary synthetic routes to 3-substituted azetidines?

A1: The main strategies include:

  • Intramolecular Cyclization: This classical approach typically involves the cyclization of γ-amino halides or γ-amino alcohols with a suitable leaving group.[1]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): A photochemical reaction between an imine and an alkene can directly form the azetidine ring.[3][4]

  • Ring Expansion of Aziridines: Certain aziridine derivatives can undergo ring expansion to yield azetidines.

  • Functionalization of Pre-formed Azetidine Scaffolds: This involves using commercially available or readily synthesized azetidines, such as N-Boc-azetidin-3-one, and introducing substituents at the C3-position.

  • Ring-Opening of 1-Azabicyclo[1.1.0]butanes (ABBs): These highly strained bicyclic compounds are versatile precursors for a range of 3-substituted azetidines.[5][6]

Q2: I'm observing significant formation of five-membered ring (pyrrolidine) byproducts in my intramolecular cyclization. How can I favor the formation of the four-membered azetidine ring?

A2: Pyrrolidine formation is a common competing pathway. To favor azetidine formation, consider the following:

  • Choice of Base and Solvent: A bulkier, non-nucleophilic base can disfavor the E2 elimination pathway that often precedes pyrrolidine formation. The choice of solvent can also influence the reaction outcome.

  • Nature of the Leaving Group: A highly reactive leaving group (e.g., triflate) can accelerate the desired intramolecular SN2 reaction.

  • Substrate Conformation: The conformation of the acyclic precursor can pre-organize the molecule for 4-exo-tet cyclization. The Thorpe-Ingold effect, by introducing gem-disubstitution, can be utilized to favor the desired cyclization.

Q3: My aza Paternò-Büchi reaction is giving very low yields. What are the common pitfalls?

A3: The aza Paternò-Büchi reaction is often plagued by low quantum yields and competing side reactions.[3][4] Key factors to consider are:

  • Excited State Reactivity: The reaction can proceed through either a singlet or triplet excited state of the imine, each with different stereochemical outcomes. Understanding the photophysical properties of your imine is crucial.

  • E/Z Isomerization of the Imine: Photoinduced isomerization of the imine can be a major energy-wasting pathway. Using cyclic imines can prevent this.[3]

  • Sensitizers: For triplet-state reactions, the choice of an appropriate sensitizer and its concentration is critical.

Q4: I am having trouble with the deprotection of my N-Boc protected 3-substituted azetidine. The reaction is either incomplete or leads to decomposition. What should I do?

A4: N-Boc deprotection of azetidines can be challenging due to the strain of the ring, which can make it susceptible to ring-opening under harsh acidic conditions.

  • Milder Acidic Conditions: Instead of strong acids like neat TFA, consider using a solution of TFA in a solvent like dichloromethane, or using HCl in dioxane.[7]

  • Alternative Protecting Groups: If your substrate is particularly acid-sensitive, consider using a more labile protecting group like the tert-butoxythiocarbonyl (Botc) group, which can be removed under milder acidic or even thermal conditions.[8]

  • Neutral Deprotection Conditions: Methods using TMS-I in the presence of a mild base or thermal deprotection can be effective for sensitive substrates.[7]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic methodologies.

Guide 1: Intramolecular Cyclization for Azetidine Synthesis

Intramolecular cyclization is a foundational strategy for forming the azetidine ring. However, it is often a delicate balance between the desired 4-exo-tet cyclization and competing pathways.

Problem Potential Cause Troubleshooting Solution
Low to no yield of azetidine Inefficient activation of the hydroxyl group.Use a more effective activating agent (e.g., triflic anhydride instead of tosyl chloride).
Competing intermolecular reactions.Run the reaction at high dilution to favor intramolecular cyclization.
Formation of pyrrolidine byproduct 5-endo-tet cyclization is kinetically or thermodynamically favored.Modify the substrate to favor the 4-exo-tet pathway (e.g., Thorpe-Ingold effect). Optimize reaction conditions (base, solvent, temperature) to favor the desired product.
Formation of elimination products The base is acting as a nucleophile or promoting E2 elimination.Use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge).
Racemization of stereocenters Reaction conditions are too harsh.Employ milder reaction conditions (lower temperature, weaker base).

Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

  • Activation of the Hydroxyl Group: To a solution of the N-protected γ-amino alcohol (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Monitoring the Reaction: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Cyclization: Add a strong, non-nucleophilic base (e.g., NaH, 2.0 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Logical Workflow for Troubleshooting Intramolecular Cyclization

Caption: Troubleshooting workflow for intramolecular cyclization.

Guide 2: Functionalization of N-Boc-Azetidin-3-one

N-Boc-azetidin-3-one is a versatile starting material for accessing a wide range of 3-substituted azetidines. However, its reactivity can be challenging to control.

Problem Potential Cause Troubleshooting Solution
Low yield in Grignard or organolithium addition Enolization of the azetidin-3-one.Use a less basic organometallic reagent or a Lewis acid additive to enhance the electrophilicity of the carbonyl group.
Steric hindrance.For bulky nucleophiles, consider using a more reactive organometallic species or higher reaction temperatures.
Decomposition of the starting material or product Ring-opening of the strained azetidine ring.Perform the reaction at low temperatures and use carefully controlled addition of the nucleophile.
Formation of over-addition products The intermediate alkoxide is not stable.Use a Grignard reagent in the presence of a moderating agent like bis[2-(N,N-dimethylamino)ethyl] ether to prevent the second addition.[9]
Difficulty in subsequent functionalization of the 3-hydroxyl group Steric hindrance around the 3-position.Use a more reactive electrophile or a catalytic method for the desired transformation.

Experimental Protocol: Grignard Addition to N-Boc-Azetidin-3-one

  • Preparation: To a solution of N-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Decision Tree for Nucleophilic Addition to Azetidin-3-one

Nucleophilic_Addition Start Reaction with N-Boc-Azetidin-3-one Nucleophile_Type Type of Nucleophile? Start->Nucleophile_Type Grignard Grignard/Organolithium Nucleophile_Type->Grignard Strongly Basic Enolate Enolate Nucleophile_Type->Enolate Weakly Basic Grignard_Problem Low Yield? Grignard->Grignard_Problem Success Successful Addition Enolate->Success Enolization Enolization Suspected? Grignard_Problem->Enolization Yes Decomposition Decomposition Observed? Grignard_Problem->Decomposition No Lewis_Acid Add Lewis Acid (e.g., CeCl3) Enolization->Lewis_Acid Low_Temp Lower Reaction Temperature Decomposition->Low_Temp Lewis_Acid->Success Low_Temp->Success

Caption: Decision tree for nucleophilic addition to azetidin-3-one.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Biologically important 3-substituted azetidines. Download Scientific Diagram.
  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • Synthesis of azetidines by aza P
  • synthesis of azetidine .pptx. Slideshare.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Methods for the synthesis of azetidines.

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Optimization

Technical Support Center: A Guide to Improving the Stability of 3-Ethoxy-azetidine Oxalate in Solution

Introduction for the Researcher Welcome to the technical support guide for 3-Ethoxy-azetidine oxalate. As a valued member of the scientific community utilizing this versatile building block, you may have encountered chal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 3-Ethoxy-azetidine oxalate. As a valued member of the scientific community utilizing this versatile building block, you may have encountered challenges related to its stability in solution. The inherent reactivity of the azetidine ring, a feature that makes it a powerful synthon in drug discovery, is also the source of its potential instability under certain experimental conditions.

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to cleavage.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the degradation mechanisms and to offer practical, field-proven solutions to mitigate these issues. Our goal is to empower you to generate reliable and reproducible experimental results.

This document moves beyond simple instructions, delving into the chemical principles that govern the stability of 3-Ethoxy-azetidine oxalate. We will address common problems in a direct question-and-answer format, provide detailed experimental protocols, and illustrate key concepts with clear diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 3-Ethoxy-azetidine oxalate is showing signs of degradation (e.g., color change, new peaks in LC-MS/NMR). What is happening?

A1: The most common cause of degradation for azetidine salts, particularly with acidic counter-ions like oxalate, is an acid-mediated ring-opening of the azetidine moiety.[2][3] Oxalic acid is a dicarboxylic acid that creates an acidic environment when dissolved in protic solvents like water or methanol.[4][5] In this acidic milieu, the azetidine nitrogen becomes protonated, forming an azetidinium ion. This positively charged species significantly activates the strained four-membered ring, making it highly susceptible to nucleophilic attack, leading to decomposition.[6]

Studies on similar N-substituted azetidines have shown that decomposition is significantly more rapid at low pH. For instance, one analogue was stable at pH 7.0 but showed a half-life of only 0.5 hours at pH 1.8.[2]

Q2: What is the specific degradation pathway I should be aware of?

A2: The primary degradation pathway involves the protonation of the azetidine nitrogen, followed by nucleophilic attack from a species in the solution (e.g., water, a solvent molecule, or even an intramolecular functional group). This results in the cleavage of a C-N bond and the opening of the ring, generating one or more degradation products that are often inactive for your intended purpose.

Below is a diagram illustrating the general mechanism for acid-catalyzed degradation of an azetidine ring.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring-Opening Azetidine Azetidine Ring (Stable) Azetidinium Azetidinium Ion (Activated, Unstable) Azetidine->Azetidinium  Acidic Conditions  (e.g., from Oxalate) Proton H+ Nucleophile Nucleophile (Nu-) (e.g., H₂O, Solvent) DegradationProduct Ring-Opened Product Azetidinium_ref->DegradationProduct  Nucleophilic Attack

Caption: General mechanism of acid-catalyzed azetidine degradation.

Q3: How can I prevent or minimize the degradation of my 3-Ethoxy-azetidine oxalate solution?

A3: The key to preventing degradation is to control the factors that promote the acid-catalyzed ring-opening. Here is a prioritized troubleshooting workflow:

G Start Experiencing Degradation? CheckSolvent What is your solvent? Start->CheckSolvent Protic Protic (Water, Alcohols) CheckSolvent->Protic Aprotic Aprotic (DMSO, ACN, THF) CheckSolvent->Aprotic CheckpH Control the pH Buffer to pH 7.0-8.0 Protic->CheckpH CheckTemp Is the solution kept cold? Aprotic->CheckTemp UseAprotic Switch to an aprotic solvent if compatible with experiment Aprotic->UseAprotic CheckpH->CheckTemp TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo ConsiderFreeBase For maximum stability, convert to free base TempYes->ConsiderFreeBase KeepCold Prepare fresh, use on ice, store at ≤4°C TempNo->KeepCold KeepCold->ConsiderFreeBase UseAprotic->CheckTemp

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 3-Ethoxy-azetidine Oxalate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the scale-up synthesis of 3-Ethoxy-azetidine oxalate. This guide is designed to provide practical, in-depth solu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 3-Ethoxy-azetidine oxalate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production. As Senior Application Scientists, we understand that scaling up a chemical synthesis involves more than just multiplying reagent quantities. It requires a thorough understanding of reaction kinetics, thermodynamics, and potential process safety hazards.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may face. Our goal is to provide not just procedural steps, but also the scientific reasoning behind our recommendations, empowering you to make informed decisions in your own process development.

I. Reaction Pathway & Key Transformations

The synthesis of 3-Ethoxy-azetidine oxalate typically proceeds through a multi-step sequence. A common route involves the formation of a protected 3-hydroxyazetidine, followed by etherification and final deprotection and salt formation. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Pathway A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3-ethoxyazetidine A->B  Williamson Ether Synthesis   (NaH, EtI, THF) C 3-Ethoxyazetidine (Free Base) B->C  Deprotection (Hydrogenolysis)   (H2, Pd/C, EtOH) D 3-Ethoxy-azetidine Oxalate C->D  Salt Formation   (Oxalic Acid, IPA) Troubleshooting_Flowchart start Problem Observed low_yield_ether Low Yield in Etherification start->low_yield_ether slow_deprotection Slow Deprotection start->slow_deprotection poor_crystallization Poor Crystallization start->poor_crystallization incomplete_reaction_ether Incomplete Reaction? low_yield_ether->incomplete_reaction_ether side_products_ether Side Products Observed? low_yield_ether->side_products_ether check_base Check NaH activity & solvent dryness incomplete_reaction_ether->check_base Yes increase_equivalents Increase equivalents of ethylating agent incomplete_reaction_ether->increase_equivalents No lower_temp Lower reaction temperature side_products_ether->lower_temp Yes check_catalyst Check catalyst activity/loading slow_deprotection->check_catalyst increase_pressure Increase H2 pressure slow_deprotection->increase_pressure improve_agitation Improve agitation slow_deprotection->improve_agitation oiling_out Product 'oiling out'? poor_crystallization->oiling_out adjust_solvent Adjust solvent polarity (e.g., add anti-solvent) oiling_out->adjust_solvent Yes slow_cooling Slow down cooling rate & consider seeding oiling_out->slow_cooling No

Caption: Troubleshooting decision tree for key synthesis steps.

Issue 1: Formation of Pyrrolidine Impurity
  • Observation: HPLC or NMR analysis shows the presence of a 5-membered ring impurity, likely an ethoxy-pyrrolidine derivative.

  • Root Cause: During the synthesis of the azetidine ring from a precursor like 1-benzhydryl-3-hydroxyazetidine, there can be competitive ring-closing reactions. While less common in this specific transformation, certain conditions can favor the formation of a thermodynamically more stable 5-membered pyrrolidine ring. [1]* Corrective Actions:

    • Re-evaluate Starting Materials: Ensure the starting material is indeed a derivative of 3-amino-1-propanol and not a contaminated or isomeric aminobutanol derivative.

    • Temperature Control: Strictly control the temperature during the ring-closing step if applicable to your synthesis route. Lower temperatures generally favor the kinetically controlled formation of the 4-membered ring.

Issue 2: Product is a Gummy Solid or Oil After Salt Formation
  • Observation: The final product does not precipitate as a crystalline solid, making isolation difficult.

  • Root Cause: This is often due to residual solvents, incorrect stoichiometry, or the presence of impurities that inhibit crystallization.

  • Corrective Actions:

    • Solvent Swap: Before adding oxalic acid, ensure that the solvent from the previous step (e.g., ethanol from hydrogenolysis) has been thoroughly removed and replaced with the crystallization solvent (e.g., IPA).

    • Anti-Solvent Addition: If the product is too soluble in your chosen solvent, slowly add an anti-solvent (e.g., heptane or MTBE) to the solution to induce precipitation.

    • Purification of Free Base: If problems persist, consider purifying the 3-ethoxyazetidine free base by distillation or chromatography before forming the oxalate salt.

Issue 3: High Levels of Residual Palladium
  • Observation: ICP-MS analysis of the final product shows palladium levels exceeding regulatory limits (typically <10 ppm for oral drug substances).

  • Root Cause: Palladium from the hydrogenation catalyst can be challenging to remove completely, especially if fine catalyst particles pass through the filter.

  • Corrective Actions:

    • Filtration: Use a fine filter aid (e.g., Celite®) for the catalyst filtration. A secondary filtration through a 0.45 µm cartridge filter can also be effective.

    • Scavengers: Treat the solution of the free base with a palladium scavenger (e.g., a silica-based scavenger with thiol groups) before salt formation.

    • Recrystallization: A final recrystallization of the oxalate salt can significantly reduce the levels of residual palladium and other impurities.

IV. Experimental Protocols

Protocol 1: Scale-up Williamson Ether Synthesis

Warning: This procedure involves sodium hydride, which is highly reactive and generates flammable hydrogen gas upon contact with protic solvents. This should only be performed in an appropriate chemical reactor by trained personnel.

  • Reactor Setup: Charge a dry, inerted, jacketed reactor with 1-Benzhydrylazetidin-3-ol (1.0 eq) and anhydrous THF (10 L/kg).

  • Cooling: Cool the reactor contents to 0-5°C with agitation.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10°C.

  • Stirring: Stir the mixture at 0-5°C for 1 hour after the addition is complete.

  • Reagent Addition: Slowly add ethyl iodide (1.3 eq) over 1 hour, keeping the temperature below 15°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for completion by HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0-5°C.

  • Workup: Perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to yield crude 1-Benzhydryl-3-ethoxyazetidine.

Protocol 2: Scale-up Oxalate Salt Formation
  • Dissolution: Dissolve the crude 3-Ethoxyazetidine free base (1.0 eq) in isopropanol (8 L/kg) in a clean reactor.

  • Heating: Warm the solution to 45-50°C.

  • Oxalic Acid Addition: In a separate vessel, dissolve oxalic acid dihydrate (1.05 eq) in isopropanol (2 L/kg). Add this solution to the reactor over 30-60 minutes, maintaining the temperature at 45-50°C.

  • Crystallization: A solid precipitate should begin to form. Stir the slurry at 45-50°C for 1 hour.

  • Controlled Cooling: Cool the slurry to 20-25°C over at least 2 hours.

  • Further Cooling: Cool the slurry to 0-5°C and hold for at least 1 hour.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold isopropanol.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

V. Safety Considerations

  • Azetidines: Azetidine and its derivatives are four-membered heterocycles with inherent ring strain. [2][3]While more stable than aziridines, they can be reactive. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection. [4][5]* Sodium Hydride: A highly flammable solid that reacts violently with water. Handle only in an inert atmosphere (nitrogen or argon). Ensure proper quenching procedures are in place.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a pressure-rated vessel in a well-ventilated area, away from ignition sources.

  • Oxalic Acid: A corrosive and toxic substance. Avoid inhalation of dust and contact with skin and eyes.

By carefully considering the principles of chemical engineering and process chemistry, and by anticipating potential challenges, the scale-up synthesis of 3-Ethoxy-azetidine oxalate can be achieved in a safe, efficient, and reproducible manner.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Safety D
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidine. Apollo Scientific.
  • Azetidine. Wikipedia.
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
  • Scaling up Diethyl oxalate reactions for pilot plant production. Benchchem.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. Unknown Source.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Williamson Ether Synthesis. Unknown Source.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and vol
  • Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility.
  • azetidine. Organic Syntheses Procedure.
  • How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Williamson Ether Synthesis. YouTube.
  • A. General synthetic route for accessing azetidines via intermolecular...
  • METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS..
  • Synthesis of oxalic acid and phenols. Sciencemadness.org.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH.
  • A Single-Step Synthesis of Azetidine-3-amines. PubMed.
  • Process for removing calcium oxalate scale.
  • Continuous process for synthesizing oxalate by gas phase catalysis.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed.
  • Process for removing calcium oxalate scale.
  • A Single-Step Synthesis of Azetidine-3-Amines.

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Optimization

Technical Support Center: Synthesis of 3-Ethoxyazetidine and its Alternatives

Welcome to the technical support center for the synthesis of 3-ethoxyazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable synthetic inter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-ethoxyazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative reagents and methodologies. Our goal is to equip you with the expertise to navigate the common challenges associated with the synthesis of 3-ethoxyazetidine and to optimize your experimental outcomes.

The azetidine ring is a key structural motif in many pharmaceutical compounds, and 3-ethoxyazetidine serves as a crucial building block for introducing this moiety.[1] However, its synthesis can present challenges, including low yields and difficult purifications. This guide offers practical solutions and alternative approaches to ensure the successful synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-ethoxyazetidine?

A1: The most prevalent methods for synthesizing 3-ethoxyazetidine typically start from N-protected 3-hydroxyazetidine. The two primary approaches for the etherification step are the Williamson ether synthesis and the Mitsunobu reaction.[2] Following etherification, a deprotection step is required to yield the final 3-ethoxyazetidine product.

Q2: I'm experiencing low yields in my Williamson ether synthesis of N-Boc-3-ethoxyazetidine. What are the likely causes?

A2: Low yields in the Williamson ether synthesis of N-Boc-3-ethoxyazetidine can often be attributed to several factors:

  • Inefficient deprotonation of the alcohol: The hydroxyl group of N-Boc-3-hydroxyazetidine needs to be deprotonated by a suitable base to form the alkoxide nucleophile. If the base is not strong enough or if there is moisture in the reaction, this deprotonation will be incomplete.

  • Poor leaving group: The hydroxyl group itself is a poor leaving group. For the SN2 reaction to proceed efficiently, it often needs to be converted into a better leaving group, such as a tosylate or mesylate.[3]

  • Suboptimal solvent choice: The use of protic solvents can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[3][4]

  • Side reactions: Elimination (E2) can compete with the desired substitution (SN2) reaction, especially with secondary halides or sterically hindered bases.[5][6]

Q3: Are there any safety concerns with the reagents commonly used in the Mitsunobu reaction?

A3: Yes, the Mitsunobu reaction utilizes reagents that require careful handling. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care.[7] Triphenylphosphine is an irritant. It is crucial to consult the safety data sheets (SDS) for all reagents and to perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: My purification of 3-ethoxyazetidine is proving difficult. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials (N-Boc-3-hydroxyazetidine), byproducts from the etherification reaction (e.g., triphenylphosphine oxide from a Mitsunobu reaction), and residual protecting groups. Flash column chromatography on silica gel is a standard method for purifying the N-protected intermediate.[5] For the final deprotected product, which is often a salt, recrystallization can be an effective purification technique.[5][8]

Q5: Can I use a different protecting group for the azetidine nitrogen other than Boc?

A5: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions for subsequent steps. Benzyl (Bn) is another common protecting group for amines.[9] The deprotection conditions will vary depending on the protecting group used (e.g., acid for Boc, hydrogenolysis for Bn).

Troubleshooting Guide: Synthesis of N-Boc-3-ethoxyazetidine

This troubleshooting guide focuses on the etherification of N-Boc-3-hydroxyazetidine, a key step in the synthesis of 3-ethoxyazetidine.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation Incomplete deprotonation of N-Boc-3-hydroxyazetidine.Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Ensure all reagents and glassware are scrupulously dry.
Poor leaving group on the ethylating agent.Use a more reactive ethylating agent like ethyl iodide or ethyl triflate instead of ethyl bromide.
Inefficient activation of the hydroxyl group (Mitsunobu).Ensure the triphenylphosphine and azodicarboxylate are of high purity and added under anhydrous conditions. Consider pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol.[7]
Formation of significant side products (e.g., elimination) The reaction temperature is too high.Run the reaction at a lower temperature. For the Williamson synthesis, room temperature or gentle heating is often sufficient.
The base is too sterically hindered.Use a less hindered base like sodium hydride.
Difficult purification Presence of triphenylphosphine oxide (from Mitsunobu).Triphenylphosphine oxide can often be removed by crystallization or by using a polymer-supported triphenylphosphine.
Unreacted starting materials.Optimize the reaction stoichiometry and reaction time to ensure complete conversion. Monitor the reaction by TLC or LC-MS.
Product degradation Azetidine ring opening.Avoid strongly acidic or basic conditions, especially at elevated temperatures, during workup and purification.[5] Neutralize the reaction mixture before purification.

Alternative Reagents and Methodologies

To circumvent some of the challenges associated with traditional methods, consider the following alternative approaches.

Phase-Transfer Catalysis for Williamson Ether Synthesis

Phase-transfer catalysis (PTC) can be a greener and more efficient alternative for the Williamson ether synthesis.[10] It allows for the use of less hazardous and more economical inorganic bases like NaOH or K₂CO₃ and can often be performed in less toxic solvents or even under solvent-free conditions.[10] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs.

Experimental Protocol: N-Boc-3-ethoxyazetidine via Phase-Transfer Catalysis
  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and ethyl iodide (1.5 eq) in toluene, add powdered potassium hydroxide (3.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction with Polymer-Supported Reagents

To simplify the purification process after a Mitsunobu reaction, polymer-supported triphenylphosphine can be used.[7] The resulting polymer-supported triphenylphosphine oxide can be easily removed by filtration, significantly streamlining the workup.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_start Starting Material cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_ptc Phase-Transfer Catalysis cluster_product Intermediate cluster_final Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide formation Alkoxide formation N-Boc-3-hydroxyazetidine->Alkoxide formation Base (e.g., NaH) Phosphonium salt formation Phosphonium salt formation N-Boc-3-hydroxyazetidine->Phosphonium salt formation PPh3, DEAD/DIAD Interfacial deprotonation Interfacial deprotonation N-Boc-3-hydroxyazetidine->Interfacial deprotonation KOH, PTC SN2 reaction SN2 reaction Alkoxide formation->SN2 reaction Ethylating agent (e.g., EtI) N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine SN2 reaction->N-Boc-3-ethoxyazetidine Nucleophilic attack Nucleophilic attack Phosphonium salt formation->Nucleophilic attack Ethanol Nucleophilic attack->N-Boc-3-ethoxyazetidine Organic phase SN2 Organic phase SN2 Interfacial deprotonation->Organic phase SN2 Ethylating agent Organic phase SN2->N-Boc-3-ethoxyazetidine 3-Ethoxyazetidine 3-Ethoxyazetidine N-Boc-3-ethoxyazetidine->3-Ethoxyazetidine Deprotection (e.g., TFA, HCl)

Caption: Synthetic routes to 3-ethoxyazetidine.

Troubleshooting Logic Flow

Troubleshooting Low_Yield Low Yield of N-Boc-3-ethoxyazetidine Check_Reaction_Type Which reaction? Low_Yield->Check_Reaction_Type Williamson Williamson Synthesis Check_Reaction_Type->Williamson Williamson Mitsunobu Mitsunobu Reaction Check_Reaction_Type->Mitsunobu Mitsunobu Williamson_Causes Potential Causes: - Incomplete Deprotonation - Poor Leaving Group - Side Reactions (Elimination) Williamson->Williamson_Causes Mitsunobu_Causes Potential Causes: - Impure Reagents - Non-anhydrous conditions - Steric Hindrance Mitsunobu->Mitsunobu_Causes Williamson_Solutions Solutions: - Use stronger base (NaH) - Use more reactive ethylating agent (EtI, EtOTf) - Lower reaction temperature Williamson_Causes->Williamson_Solutions Mitsunobu_Solutions Solutions: - Use fresh, pure reagents - Ensure anhydrous conditions - Consider alternative conditions Mitsunobu_Causes->Mitsunobu_Solutions

Caption: Troubleshooting low yield in etherification.

References

  • Benchchem. (n.d.). Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide.
  • Benchchem. (n.d.). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • Benchchem. (n.d.). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011). ResearchGate.
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Mitsunobu Reaction. (2019, August 26).
  • Williamson Ether Synthesis. (n.d.).
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters - ACS Publications.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. (n.d.).
  • azetidine. (n.d.). Organic Syntheses Procedure.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Phase Transfer Catalysis. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Guidechem. (n.d.). 1-N-Boc-3-hydroxyazetidine 141699-55-0.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine | 141699-55-0.
  • BLD Pharm. (n.d.). 141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxylate.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 18). Frontiers.
  • PubChem - NIH. (n.d.). 3-Methoxyazetidine | C4H9NO | CID 13401996.
  • Benchchem. (n.d.). Technical Support Center: 1,3-Oxazetidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

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Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing Azetidine Synthesis

Welcome to the technical support center dedicated to the synthesis of azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of cons...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the strained four-membered azetidine ring. The inherent ring strain that makes azetidines valuable scaffolds in medicinal chemistry also presents significant synthetic challenges.[1][2] Catalyst selection is paramount to overcoming these hurdles, controlling reaction pathways, and achieving desired yields and selectivities.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues encountered during experimentation.

Section 1: Catalyst Strategies for Azetidine Ring Formation

The construction of the azetidine core can be broadly approached via intramolecular ring-closing reactions or intermolecular cycloadditions. The optimal catalyst is intrinsically linked to the chosen strategy and the specific functionalities of the substrate.

FAQ 1: Intramolecular Ring-Closing Reactions

Question: I am attempting an intramolecular cyclization to form an azetidine, but my yields are low with significant side products. What type of catalyst should I consider for different precursors?

Answer: Low yields in intramolecular cyclizations often stem from unfavorable reaction kinetics (e.g., for a 4-exo-tet closure) or competing reaction pathways like elimination or intermolecular reactions. Your choice of catalyst is critical and depends entirely on the nature of the bond you are trying to form.

  • For Precursors like γ-Haloamines (Intramolecular SN2): This is a classical approach. While often base-mediated rather than catalytic, issues can arise. If simple base-promoted cyclization fails, especially with sterically hindered substrates, catalysis is not the typical solution. Instead, focus on optimizing the base and solvent system. For challenging cyclizations, using a stronger, non-nucleophilic base in a polar aprotic solvent at elevated temperatures (even microwave conditions) can be effective, though elimination is a competing pathway to monitor.[3]

  • For Precursors like cis-3,4-Epoxy Amines (Aminolysis): The key challenge here is regioselectivity. You need to promote nucleophilic attack at the C3 position of the epoxide (an anti-Baldwin 4-exo-tet cyclization) over the C4 position (a Baldwin-favored 5-endo-tet cyclization). This is where Lewis acid catalysis is essential.

    • Expert Insight: Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃) , are exceptionally effective. La(OTf)₃ coordinates to the epoxide oxygen, activating it for nucleophilic attack. Its specific coordination geometry with the cis-epoxy amine substrate favors the transition state leading to the azetidine product over the pyrrolidine.[4][5] Computational studies suggest this is due to coordination of the lanthanide ion with the substrate and/or product, directing the regioselectivity.[5]

    Troubleshooting Workflow: La(OTf)₃-Catalyzed Aminolysis

    G start Low Yield or Incorrect Regioisomer check_catalyst Verify Catalyst Quality (La(OTf)₃ is hygroscopic) start->check_catalyst check_substrate Confirm Substrate Geometry (Must be cis-epoxide) check_catalyst->check_substrate Catalyst OK optimize_solvent Optimize Solvent (DCE is often optimal) check_substrate->optimize_solvent Geometry OK optimize_temp Adjust Temperature (Reflux may be required) optimize_solvent->optimize_temp Solvent OK side_reaction Side Reaction? (e.g., Pyrrolidine formation) optimize_temp->side_reaction outcome_success Improved Yield of Azetidine Product side_reaction->outcome_success Minimized outcome_fail Problem Persists: Re-evaluate Substrate Purity side_reaction->outcome_fail Dominant

    Troubleshooting workflow for La(OTf)₃-catalyzed reactions.

  • For Precursors with Unactivated C(sp³)–H Bonds (C-H Amination): This advanced strategy allows for the formation of azetidines from precursors without pre-installed leaving groups.

    • Expert Insight: Palladium(II) catalysts are highly effective for intramolecular γ-C(sp³)–H amination.[1] These reactions typically require an oxidant (like benziodoxole tosylate) and an additive (like AgOAc). The mechanism involves the formation of a Pd(IV) intermediate, which promotes the key reductive elimination step to form the C-N bond and close the azetidine ring.[1] The choice of the directing group on the nitrogen is crucial for success.

Method Catalyst/Reagent Key Strengths Common Issues Reference
Aminolysis of cis-Epoxy AmineLa(OTf)₃ (10-15 mol%)High regioselectivity for azetidine, tolerates various functional groups.Catalyst is hygroscopic; trans-epoxides yield pyrrolidines.[4][5]
Intramolecular C-H AminationPd(OAc)₂ with oxidantUtilizes unactivated C-H bonds, good functional group tolerance.Requires a directing group, optimization of oxidant and additives is critical.[1]
Radical Cyclization of YnamidesCopper-based Photoredox CatalystAccess to highly functionalized azetidines, total regioselectivity (4-exo-dig).Requires photochemical setup, potential for competing 5-endo-dig pathway.[6]
FAQ 2: Intermolecular [2+2] Cycloadditions

Question: I'm trying to synthesize an azetidine via an aza Paternò-Büchi reaction, but the reaction is inefficient. How do I select the right photocatalyst and overcome competing pathways?

Answer: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful and atom-economical strategy.[7][8] However, its development has been hampered by the poor photoreactivity of imines, which tend to undergo rapid, radiationless decay back to the ground state after excitation.[8][9]

  • The Challenge of Triplet Energy Transfer: The key is to generate a reactive triplet intermediate from the imine precursor. This requires a photocatalyst (sensitizer) with a triplet energy (ET) that is high enough to activate the imine but low enough to avoid activating the alkene partner, which could lead to undesired alkene dimerization.[10]

  • Catalyst Selection:

    • Iridium(III) Photocatalysts: Complexes like fac-[Ir(dFppy)₃] are highly effective.[1] They possess high triplet energies and can efficiently activate imine precursors, such as 2-isoxazoline-3-carboxylates, via triplet energy transfer upon irradiation with visible (blue) light.[1][11]

    • Organic Photosensitizers: For certain substrates, organic dyes can be used. The choice depends on matching the sensitizer's triplet energy with the substrate's.

  • Troubleshooting & Optimization:

    • Inefficient Energy Transfer: If the reaction is sluggish, the triplet energy of your photocatalyst may not be well-matched to your imine substrate. Computational modeling can help predict the energy levels of reactants to find better matches.[10][12]

    • Competing Pathways: The primary competing reaction is often alkene dimerization.[10] This occurs if the alkene's triplet state is populated. Using a large excess of one reactant can sometimes favor the desired intermolecular reaction. For intramolecular variants, this is less of an issue.[7]

    • Substrate Design: Acyclic imines are notoriously difficult substrates.[13][14] Often, imine equivalents like oximes or N-sulfamoyl fluoride imines are used, as they are more amenable to forming the necessary reactive triplet intermediates.[9][10]

Section 2: Achieving Enantioselectivity

For applications in drug development, controlling the stereochemistry of the azetidine ring is critical. This requires the use of chiral catalysts that can differentiate between enantiotopic faces of the substrate or transition states.

Question: How do I achieve high enantioselectivity in my azetidine synthesis? What are the best catalytic systems?

Answer: Achieving high enantioselectivity relies on a well-designed chiral environment around the reacting centers. Several classes of catalysts are effective.

  • Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to a substrate, activating it while simultaneously shielding one face from attack.

    • Example: Binuclear zinc catalysts derived from azetidine-containing ligands have been used for highly enantioselective phospha-Michael additions. The rigidity of the azetidine scaffold in the catalyst itself helps create a well-defined catalytic pocket, leading to enhanced enantiocontrol.[1]

  • Transition Metal Catalysis with Chiral Ligands: This is a broadly successful strategy. A chiral ligand coordinates to a metal center (e.g., Copper, Palladium), and the resulting complex catalyzes the reaction enantioselectively.

    • Example: The copper-catalyzed boryl allylation of azetines using a chiral bisphosphine ligand allows for the installation of two versatile functional groups with the simultaneous creation of two new stereocenters, providing access to chiral 2,3-disubstituted azetidines.[15]

  • Organocatalysis: Chiral small molecules can catalyze reactions without a metal center, often via hydrogen bonding or iminium/enamine activation.

    • Example: Chiral squaramide hydrogen-bond donors are excellent catalysts for the enantioselective ring-opening of azetidines with acyl halides. The catalyst is believed to recognize and stabilize the dipolar transition state of the SN2 ring-opening mechanism through a network of electrostatic interactions, leading to high enantioinduction.[16]

    • Example: Cinchona alkaloid-derived phase-transfer catalysts have been developed for the enantioselective synthesis of spirocyclic azetidine oxindoles.[17] The catalyst's chiral cation pairs with the substrate's anion at an interface, directing the intramolecular C-C bond formation with high stereocontrol.[17]

Catalyst Type Example Catalyst/System Application Enantioselectivity (ee) Reference
OrganocatalystChiral SquaramideEnantioselective Ring-OpeningUp to 97% ee[16]
Transition MetalCu / Chiral BisphosphineBoryl Allylation of AzetinesHigh e.r. reported[15]
Phase-Transfer Cat.Cinchona Alkaloid DerivativeIntramolecular CyclizationUp to 98% er (2:98)[17]
Chiral Lewis AcidAzetidine-derived Binuclear ZincPhospha-Michael AdditionUp to 99% ee[1]

Section 3: Troubleshooting Guide for Catalyst-Related Failures

Question: My azetidine synthesis is failing despite using a literature-validated catalyst. What are the most common catalyst-related issues to troubleshoot?

Answer: When a reliable protocol fails, systematic troubleshooting is required. Catalyst-related issues are a frequent cause.

Decision Tree for Catalyst Troubleshooting

G start Reaction Failure (Low/No Yield, Side Products) q1 Is the catalyst air/moisture sensitive? (e.g., La(OTf)₃, many organometallics) start->q1 a1_yes Run reaction under inert atmosphere (N₂ or Ar), use anhydrous solvents. Re-evaluate catalyst source/purity. q1->a1_yes Yes q2 Could the substrate or solvent be quenching the catalyst? q1->q2 No a1_yes->q2 a1_no Proceed to next check. a2_yes Basic N-atoms can quench Lewis acids. Coordinating solvents (e.g., DMSO) can inhibit metal catalysts. Solution: Slow addition of substrate; switch to non-coordinating solvent (e.g., DCE, Toluene). q2->a2_yes Yes q3 Is catalyst deactivation or degradation possible? q2->q3 No a2_yes->q3 a2_no Proceed to next check. a3_yes Photocatalysts can photobleach. Pd catalysts can form inactive Pd(0) black. Solution: Degas reaction mixture; check light source intensity; increase catalyst loading or add fresh catalyst portionwise. q3->a3_yes Yes q4 Is an unexpected side reaction dominant? (e.g., Ring-opening) q3->q4 No a3_yes->q4 a4_yes The azetidine product itself may be unstable to the reaction conditions (e.g., acid/base). Solution: Lower temperature; use a milder base/acid; choose a more robust N-protecting group (e.g., Cbz over Boc for acid stability). [24] q4->a4_yes Yes

A decision tree for troubleshooting common catalyst-related failures.

1. Catalyst Deactivation by Water/Air:

  • Problem: Many catalysts, especially Lewis acids like La(OTf)₃ and organometallic complexes, are sensitive to moisture and oxygen.[4]

  • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly purchased or properly stored catalysts.

2. Catalyst Quenching by Substrate/Reagents:

  • Problem: Highly basic functional groups (like free amines) on your substrate can neutralize acidic catalysts (both Lewis and Brønsted acids).[4]

  • Solution: If your substrate contains a Lewis basic site, consider slow addition of the substrate to the reaction mixture containing the catalyst. Alternatively, a protecting group strategy may be necessary.

3. Ring-Opening of the Azetidine Product:

  • Problem: The strain in the azetidine ring makes it susceptible to nucleophilic or acid-mediated ring-opening, especially with electron-withdrawing N-substituents or in the presence of pendant nucleophiles.[2][18]

  • Solution:

    • Protecting Groups: Choose a robust protecting group. N-sulfonyl groups can activate the ring towards nucleophilic attack, while groups like Cbz are more stable under acidic conditions than Boc.[19]

    • Reaction Conditions: Use the mildest possible conditions (e.g., lower temperature, weaker base) for subsequent reactions on the azetidine-containing molecule to prevent decomposition.

Section 4: Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from methodologies described for the synthesis of 3-hydroxyazetidines.[4][5]

Materials:

  • cis-3,4-epoxy amine substrate (1.0 equiv)

  • Lanthanum(III) triflate (La(OTf)₃) (0.15 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble the reaction glassware (flask and condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the cis-3,4-epoxy amine substrate (e.g., 1.0 mmol) and anhydrous La(OTf)₃ (0.15 mmol, 15 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M (e.g., 10 mL for 1.0 mmol of substrate).

  • Reaction: Stir the mixture at reflux (approx. 83 °C). Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

    • Expert Tip: The high boiling point of DCE compared to other solvents like CH₂Cl₂ is often crucial for driving the reaction to completion.[5]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Uesugi, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Zhang, Z., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Shaw, J. T., & Miller, S. J. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Brandenburg, J. M., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][4]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Tu, H.-Y., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • Thompson, A. L., & Fairbanks, A. J. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Richardson, A. D., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

  • MIT. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]

  • Becker, M. R., et al. (2024). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the aza-Michael reaction. ResearchGate. [Link]

  • Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Rodríguez, R. I., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]

  • PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • ResearchGate. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. ResearchGate. [Link]

  • Becker, M. R., & Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate. [Link]

  • PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • PubMed Central. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Visible light-mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. ResearchGate. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Methods for Assessing the Purity of 3-Ethoxy-azetidine Oxalate

Introduction: The Criticality of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Ethoxy-azetidine oxalate, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. Impurities, even in trace amounts, can impact the drug's stability, bioavailability, and, most critically, patient safety, potentially introducing unforeseen toxicity.[1][2] This guide provides a comparative analysis of the principal analytical methods for determining the purity of 3-Ethoxy-azetidine oxalate, offering insights grounded in established scientific principles and regulatory expectations.

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, outlining thresholds for reporting, identification, and qualification.[1][3][4][5] Understanding and adhering to these guidelines, such as ICH Q3A, is essential for regulatory compliance.[1][2][5] This guide will delve into the practical application of these principles, comparing the most effective analytical techniques for ensuring the purity of 3-Ethoxy-azetidine oxalate.

Understanding Potential Impurities in 3-Ethoxy-azetidine Oxalate Synthesis

A comprehensive purity assessment begins with a theoretical understanding of the potential impurities that can arise during synthesis and storage. The synthesis of azetidine derivatives can be complex, and impurities may stem from starting materials, by-products of side reactions, intermediates, degradation products, and residual solvents or reagents.[3][4][6] For instance, in syntheses involving N-Boc protected azetidine precursors, unreacted starting materials and by-products from the deprotection step are common impurities.[6]

Commonly Expected Impurities:

  • Process-Related Impurities: Unreacted starting materials (e.g., N-Boc-3-hydroxyazetidine), reagents, and intermediates.

  • By-products: Resulting from side-reactions inherent to the synthetic route.

  • Degradation Products: Formed during manufacturing or upon storage.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A logical workflow for impurity analysis is crucial for a comprehensive assessment.

G cluster_0 Purity Assessment Workflow Initial Screening Initial Screening Method Development & Validation Method Development & Validation Initial Screening->Method Development & Validation Identify potential impurities Routine Analysis Routine Analysis Method Development & Validation->Routine Analysis Validated methods Impurity Identification Impurity Identification Routine Analysis->Impurity Identification Impurity detected > threshold Quantification Quantification Impurity Identification->Quantification Structure elucidated

Caption: A streamlined workflow for the purity assessment of 3-Ethoxy-azetidine oxalate.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific impurity being targeted and the required level of sensitivity and selectivity. A multi-faceted approach, employing orthogonal methods, is often necessary for a complete purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] A well-developed HPLC method can separate the main component from a wide range of potential impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 3-Ethoxy-azetidine oxalate, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol outlines a robust starting point for the development of a validated RP-HPLC method for 3-Ethoxy-azetidine oxalate. Method validation is a critical process to ensure the reliability and consistency of analytical data, adhering to ICH Q2(R1) guidelines.[7][8][9]

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A starting point could be a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The oxalate counter-ion has a low UV absorbance. Therefore, detection should be optimized for the 3-ethoxy-azetidine moiety. A wavelength of around 210 nm is often a good starting point for non-aromatic amines.[10][11][12]

  • Sample Preparation: Accurately weigh and dissolve the 3-Ethoxy-azetidine oxalate sample in the initial mobile phase composition.

  • Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8][9][13][14]

Data Presentation:

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak is well-resolved from impurities and excipients.To ensure the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.
Accuracy Recovery of 98.0% to 102.0%To determine the closeness of the measured value to the true value.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%To assess the degree of scatter between a series of measurements.
Robustness No significant change in results with small, deliberate variations in method parameters.To evaluate the method's capacity to remain unaffected by small variations.
Gas Chromatography (GC): For Volatile Impurities and Residual Solvents

Gas Chromatography is an essential tool for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[6] The ICH Q3C guideline provides a framework for the control of residual solvents in pharmaceutical products.[1]

Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase within a heated column. A mass spectrometer (MS) is often coupled with GC (GC-MS) for definitive identification of the separated components.[6]

Experimental Considerations:

  • Derivatization: 3-Ethoxy-azetidine oxalate is a non-volatile salt. For GC analysis of the parent compound, derivatization to a more volatile form may be necessary. However, GC is primarily used for volatile impurities in this context.

  • Headspace GC: This technique is ideal for the analysis of residual solvents, as it samples the vapor phase above the sample, avoiding injection of non-volatile matrix components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules and can also be a powerful tool for quantitative purity assessment (qNMR).[15][16][17][18][19]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Quantitative ¹H NMR (qNMR):

qNMR offers a primary ratio method for purity determination without the need for a reference standard of the analyte itself.[18][19] The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[19]

Advantages of qNMR:

  • Non-destructive: The sample can be recovered after analysis.[15][16]

  • Universal Detection: Most organic molecules will produce a ¹H NMR spectrum.

  • Provides Structural Information: Can simultaneously confirm the identity of the main component and any identified impurities.

G cluster_0 qNMR Purity Determination Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Accurate weighing of sample and internal standard Data Processing Data Processing NMR Data Acquisition->Data Processing Ensure quantitative conditions Purity Calculation Purity Calculation Data Processing->Purity Calculation Integration of signals

Caption: The key steps involved in a quantitative NMR (qNMR) experiment for purity assessment.

Mass Spectrometry (MS): For Identification and High-Sensitivity Detection

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for elucidating its structure, particularly when coupled with a separation technique like HPLC or GC.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule can provide a "fingerprint" for its identification.

Applications in Purity Assessment:

  • Impurity Identification: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity, which is crucial for its structural elucidation.

  • Trace Analysis: MS detectors are highly sensitive and can be used to detect and quantify impurities at very low levels.

Comparison of Analytical Methods

MethodPrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioningQuantification of non-volatile impurities and assay of the main component.High resolution, robust, widely available, excellent for quantitative analysis.Requires a chromophore for UV detection.
GC-MS Volatility and mass-to-charge ratioAnalysis of volatile impurities and residual solvents.High sensitivity, excellent for identification of volatile compounds.Not suitable for non-volatile compounds without derivatization.
qNMR Nuclear magnetic resonanceAbsolute quantification of purity, structural confirmation.Primary ratio method, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
LC-MS Partitioning and mass-to-charge ratioIdentification and quantification of trace-level impurities.High sensitivity and selectivity, provides molecular weight and structural information.Can be subject to matrix effects, more complex instrumentation.

Conclusion and Recommendations

A comprehensive strategy for assessing the purity of 3-Ethoxy-azetidine oxalate requires the intelligent application of multiple, orthogonal analytical techniques.

  • For routine quality control and release testing, a validated RP-HPLC-UV method is the cornerstone for assay and impurity profiling.

  • Headspace GC-MS is essential for the control of residual solvents .

  • qNMR serves as an excellent orthogonal method for purity confirmation and as a primary method for the certification of reference standards.

  • LC-MS is invaluable for the identification and characterization of unknown impurities , particularly those present at low levels.

By integrating these methods within a robust quality control framework, researchers and drug developers can ensure the purity, safety, and efficacy of 3-Ethoxy-azetidine oxalate, paving the way for its successful progression through the pharmaceutical development pipeline.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
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  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • (n.d.). Analytical method validation: A brief review.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
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  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.
  • ResearchGate. (n.d.). Parameter of the HPLC analysis for the oxalate determination.
  • PubMed Central. (n.d.). Analytical procedures and methods validation for oxalate content estimation - PMC - NIH.
  • SciSpace. (n.d.). Hplc analysis of human urine for oxalate content.
  • ResearchGate. (2025, August 6). (PDF) HPLC analysis of human urine for oxalate content.
  • PubMed Central. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC - NIH.
  • MDPI. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.
  • ResearchGate. (2025, August 2). (PDF) Analytical Procedures and Methods Validation for Oxalate Content Estimation.
  • PubMed. (n.d.). Analytical procedures and methods validation for oxalate content estimation.
  • Biointerface Research in Applied Chemistry. (2019, September 18). Analytical procedures and methods validation for oxalate content estimation.
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Comparative

A Senior Application Scientist's Guide: 3-Ethoxy-azetidine Oxalate vs. Alternative Ether-Containing Building Blocks in Drug Discovery

Introduction: The Strategic Value of Small Saturated Heterocycles in Medicinal Chemistry In the intricate process of drug discovery, the transition from a promising hit to a viable drug candidate is often dictated by the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Small Saturated Heterocycles in Medicinal Chemistry

In the intricate process of drug discovery, the transition from a promising hit to a viable drug candidate is often dictated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Medicinal chemists are increasingly turning to small, saturated, three-dimensional (3D) building blocks to escape the "flatland" of aromatic systems and achieve superior physicochemical and pharmacokinetic profiles. Among these, ether-containing scaffolds have become indispensable tools. They introduce polarity, modulate lipophilicity, and can act as hydrogen bond acceptors, all while maintaining or improving metabolic stability.[1][2]

This guide provides an in-depth comparison of 3-Ethoxy-azetidine oxalate , a versatile four-membered heterocycle, with other prevalent ether-containing building blocks such as oxetanes, tetrahydrofurans (THFs), and tetrahydropyrans (THPs). We will delve into their comparative physicochemical properties, metabolic stability, and synthetic utility, supported by experimental data and protocols, to guide researchers in making informed strategic decisions during scaffold selection.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The choice of a building block profoundly influences a compound's fundamental properties. The subtle interplay between ring size, the nature of the heteroatom(s), and substitution patterns dictates solubility, lipophilicity, and basicity.

Structural and Electronic Properties

3-Ethoxy-azetidine combines the features of a strained four-membered nitrogenous ring with a flexible ether side chain. This contrasts with cyclic ethers where the oxygen is an integral part of the ring. This structural difference has significant implications for molecular shape, polarity, and interaction with biological targets. Azetidines, like oxetanes, introduce a desirable non-planar, sp3-rich character into molecules, which can enhance binding selectivity and metabolic stability.[3][4]

G cluster_Azetidine Azetidine-Based cluster_CyclicEthers Cyclic Ethers cluster_AllCarbon All-Carbon Analogue A Azetidine B 3-Ethoxy-azetidine C Oxetane D Tetrahydrofuran (THF) E Tetrahydropyran (THP) F Cyclohexane

Quantitative Physicochemical Data

The data below highlights the key differences in properties that are critical for ADME optimization. 3-Ethoxy-azetidine offers a unique balance of polarity and basicity.

Property3-Ethoxy-azetidine[5]Azetidine[6]OxetaneTetrahydrofuran (THF)Tetrahydropyran (THP)
Molecular Weight ( g/mol ) 101.1557.0958.0872.1186.13
XLogP3-AA -0.1-0.10.20.51.1
TPSA (Ų) 21.312.09.29.29.2
pKa (Conjugate Acid) ~8.5-9.5 (Estimated)11.3[6]N/AN/AN/A
H-Bond Donors 11000
H-Bond Acceptors 21111

Analysis of Physicochemical Trends:

  • Lipophilicity (LogP): The introduction of an ether oxygen generally lowers lipophilicity compared to the all-carbon analogues (e.g., THP vs. cyclohexane).[1] 3-Ethoxy-azetidine stands out with a negative LogP, indicating higher polarity, a feature often sought to improve aqueous solubility.[5] This is due to the combined effect of the nitrogen and ether oxygen.

  • Aqueous Solubility: The increased polarity (lower LogP) and the presence of two hydrogen bond acceptors (N and O) in 3-Ethoxy-azetidine are expected to confer superior aqueous solubility compared to simple cyclic ethers. This is a critical advantage in drug design, as poor solubility can terminate development.

  • Basicity (pKa): The azetidine nitrogen provides a basic center, allowing for salt formation, which is a common strategy to improve the solubility and formulation of drug candidates. The parent azetidine is strongly basic (pKa 11.3).[6] The 3-ethoxy substituent, being electron-withdrawing, is expected to lower this basicity into a range (pKa 7.5-9.5) often considered more favorable for drug candidates, avoiding potential off-target effects associated with highly basic amines.

  • Metabolic Stability: Four-membered rings like azetidines and oxetanes are often more metabolically stable than their larger five- and six-membered counterparts.[4] The ether linkage in 3-Ethoxy-azetidine is a potential site for O-dealkylation, but its position on a strained ring can sterically hinder access by metabolic enzymes. Research has shown that changes in ring size and substitution patterns can be used as a strategy to mitigate the metabolic instability of cycloalkyl ethers.[7]

Part 2: Navigating Synthesis and Reactivity

The practical utility of a building block is defined by its synthetic accessibility and the ease with which it can be incorporated into target molecules.

Synthetic Accessibility

The synthesis of strained four-membered rings was once a significant challenge. However, recent advances have made functionalized azetidines more accessible.[8][9]

General Synthetic Route to 3-Ethoxy-azetidine: A common approach involves the cyclization of a suitably substituted 1,3-difunctionalized propane derivative. For instance, starting from epichlorohydrin and ethanol can yield an epoxy ether, which can then be reacted with an amine source, followed by cyclization to form the 3-hydroxyazetidine, and subsequent etherification. Another route utilizes N-protected azetidin-3-one as a key intermediate.

G Start 1,3-Difunctional Propane Precursor Step1 Step 1: N-Protection & Intramolecular Cyclization Start->Step1 Intermediate N-Protected 3-Hydroxyazetidine Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (e.g., NaH, EtI) Intermediate->Step2 Product N-Protected 3-Ethoxy-azetidine Step2->Product Step3 Step 3: Deprotection Product->Step3 Final 3-Ethoxy-azetidine Step3->Final

In comparison, substituted THFs and THPs are often synthesized via cyclization of corresponding diols or through cycloaddition reactions. While conceptually simple, achieving specific substitution patterns and stereocontrol can be complex. The commercial availability of a diverse array of these building blocks is a testament to the significant process chemistry development in this area.[10]

Reactivity and Incorporation

The key advantage of 3-Ethoxy-azetidine is the reactivity of the secondary amine. This nitrogen atom serves as a nucleophilic handle for straightforward incorporation into lead scaffolds via common and robust reactions:

  • Reductive Amination: Reaction with aldehydes and ketones.

  • N-Arylation/N-Alkenylation: Buchwald-Hartwig or Ullmann couplings.

  • Acylation/Sulfonylation: Formation of amides and sulfonamides.

  • Alkylation: Reaction with alkyl halides.

This versatility allows for rapid library synthesis and structure-activity relationship (SAR) exploration. In contrast, incorporating cyclic ethers like THF or THP typically requires linking them through a pre-existing functional handle on the ring, which may be less direct.

Part 3: Experimental Protocols for Evaluation

To provide a practical framework for comparing these building blocks, we outline two key experimental procedures.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively measure and compare the aqueous solubility of drug candidates containing different ether building blocks.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of the solid test compound (e.g., 5-10 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial. The goal is to achieve a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water 1:1) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or LC-MS/MS method against a standard curve of the test compound.

  • Calculation: Calculate the solubility in µg/mL or µM using the measured concentration and the dilution factor.

Trustworthiness: This protocol is the gold standard for solubility measurement. The 24-48 hour equilibration time and separation of solid from the supernatant are critical for obtaining accurate thermodynamic solubility data, rather than potentially inflated kinetic solubility values.

Protocol 2: Representative N-Arylation of 3-Ethoxy-azetidine Oxalate (Buchwald-Hartwig Coupling)

Objective: To demonstrate a standard method for incorporating the 3-ethoxy-azetidine moiety into a molecule.

Methodology:

  • Reagent Preparation: In an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv.), 3-Ethoxy-azetidine oxalate (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.5 equiv.).

    • Causality Note: The oxalate salt must be neutralized by a sufficiently strong base (like Cs₂CO₃) to free the nucleophilic secondary amine for the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated azetidine.

Conclusion: Selecting the Right Tool for the Job

The choice between 3-Ethoxy-azetidine and other ether-containing building blocks is a strategic decision that should be guided by the specific goals of the medicinal chemistry program.

  • 3-Ethoxy-azetidine oxalate is an exceptional choice when the goal is to significantly increase polarity and aqueous solubility while simultaneously introducing a basic handle for salt formation and property modulation. Its 3D structure and the metabolic resilience of the four-membered ring are additional key advantages.[3][11]

  • Oxetanes are excellent as polar, metabolically stable bioisosteres for gem-dimethyl or carbonyl groups, offering a way to improve solubility and reduce lipophilicity without introducing a basic nitrogen.[12][13]

  • Tetrahydrofurans (THFs) and Tetrahydropyrans (THPs) are classic, less-strained cyclic ethers that serve as conformationally restricted linkers or substituents. They are effective at reducing lipophilicity compared to their cycloalkane counterparts and can act as hydrogen bond acceptors.[1]

Ultimately, 3-Ethoxy-azetidine is not merely another cyclic ether; it is a multi-functional tool. It combines the solubility-enhancing properties of an ether with the versatile reactivity and pKa modulation of a secondary azetidine ring. For researchers aiming to tackle challenges of poor solubility and high metabolic clearance, 3-Ethoxy-azetidine oxalate represents a powerful and highly attractive building block for developing next-generation therapeutics.

References

  • St. Jean, D. J., Jr., & Fotsch, C. (2012). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]

  • Li, Y., et al. (2018). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 23(10), 2533. [Link]

  • Lassalas, P., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters, 12(11), 1738-1744. [Link]

  • Welin, E. R., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(7), 2782-2792. [Link]

  • ResearchGate. (n.d.). Structure and usage of FDA-approved drugs containing cyclic ether rings. [Diagram]. Retrieved from ResearchGate. [Link]

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  • Smith, M. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers, with comparisons made to the ester functional group. Organic & Biomolecular Chemistry, 21(27), 5635-5640. [Link]

  • MDPI. (2018). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from MDPI website. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 996357. [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Chem-Impex. (n.d.). 3-Ethoxy-azetidine hydrochloride. Retrieved from Chem-Impex website. [Link]

  • St. Jean, D. J., Jr., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]

  • Google Patents. (2000).
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  • Mussagali, A. (2023). CYCLIC ETHERS AND THEIR USE. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from Organic Syntheses website. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ombito, J. O., et al. (2024). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

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  • PubChem. (n.d.). 3-Ethoxyazetidine. National Center for Biotechnology Information. [Link]

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Validation

The Azetidine Advantage: A Comparative Guide to In-Vitro Assay Performance of Novel 3-Substituted Azetidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical scaffolds that confer improved physicochemical and pharmacological properties is perpetual. Among the saturated hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical scaffolds that confer improved physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a uniquely powerful building block. Its inherent ring strain, three-dimensional character, and ability to serve as a versatile bioisostere offer a compelling alternative to more traditional moieties in drug design. This guide provides an in-depth, comparative analysis of the in-vitro performance of compounds synthesized from 3-substituted azetidine precursors, focusing on their applications as STAT3 inhibitors, monoamine reuptake inhibitors, and antimicrobial agents.

The Strategic Value of the 3-Substituted Azetidine Scaffold

The azetidine motif is increasingly favored in medicinal chemistry for several key reasons. Its rigid, sp³-rich structure can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for functionalization, allowing for fine-tuning of target engagement and selectivity.[1][2] When incorporated into a larger molecule, the azetidine ring can act as a bioisosteric replacement for other groups, such as phenyl rings or other saturated heterocycles, often leading to improved pharmacokinetic profiles. This guide will explore how strategic derivatization of the 3-position of the azetidine ring can lead to potent and selective modulators of challenging biological targets.

I. Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a critical signaling node that, when constitutively activated, drives the proliferation and survival of numerous cancer cell types. Consequently, the development of direct STAT3 inhibitors is a major focus in oncology research. Azetidine-based scaffolds have proven to be particularly effective in this arena.

Causality in Experimental Design: Targeting the STAT3 SH2 Domain

The dimerization of STAT3, mediated by the reciprocal interaction of the SH2 domain of one monomer with the phosphotyrosine residue of another, is a critical step in its activation. The rigid azetidine framework can be elaborated with functionalities that precisely orient to disrupt this protein-protein interaction. The goal of the in-vitro assays described below is to quantify the ability of novel azetidine-containing compounds to inhibit STAT3 dimerization and its downstream consequences.

Comparative In-Vitro Performance of Azetidine-Based STAT3 Inhibitors

The data presented below showcases the potency of novel (R)-azetidine-2-carboxamide analogues against STAT3, comparing them to other known STAT3 inhibitors.

Compound IDTarget DomainAssay TypeCell Line(s)IC50 (µM)Citation(s)
5o (Azetidine Analog) STAT3 SH2 DomainEMSA-0.38 [1][3]
8i (Azetidine Analog) STAT3 SH2 DomainEMSA-0.34 [1][3]
H182 (Azetidine Analog) STAT3 (Covalent)EMSA-0.66 ± 0.10 [4][5]
StatticSTAT3 SH2 DomainCell-free STAT3 inhibition-5.1[6]
S3I-201SH2STAT3 DNA-binding-86 ± 33[5]

As the data indicates, azetidine-based inhibitors can achieve sub-micromolar potency in inhibiting STAT3 DNA-binding activity, a significant improvement over earlier generations of STAT3 inhibitors.[1][3][4]

Experimental Protocols

This assay is fundamental for assessing the ability of a compound to prevent the STAT3 dimer from binding to its target DNA sequence.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or from cells stimulated with a STAT3 activator like Interleukin-6 (IL-6).

  • Binding Reaction: In a microcentrifuge tube, incubate the nuclear extract (typically 5-10 µg of total protein) with varying concentrations of the azetidine-based inhibitor for 30 minutes at room temperature.

  • Probe Addition: Add a radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe).

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. The intensity of the band corresponding to the STAT3-DNA complex is quantified, and the IC50 value is determined.[1][3]

This cell-based assay measures the transcriptional activity of STAT3.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a firefly luciferase gene under the control of a STAT3-responsive promoter and a plasmid encoding Renilla luciferase for normalization.

  • Compound Treatment and Stimulation: Treat the transfected cells with various concentrations of the test compound. After a period of incubation, stimulate the cells with a STAT3 activator (e.g., IL-6) to induce luciferase expression.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 is calculated based on the inhibition of IL-6-induced luciferase activity.

Visualizing the STAT3 Signaling Pathway and Assay Workflow

STAT3_Pathway_and_Assay cluster_Pathway STAT3 Signaling Pathway cluster_Assay In-Vitro Assay Workflow Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation pSTAT3_mono pSTAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer pSTAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation EMSA EMSA pSTAT3_dimer->EMSA Measures DNA Binding Gene_Transcription Gene Transcription Nucleus->Gene_Transcription DNA Binding Luciferase_Assay Luciferase Assay Gene_Transcription->Luciferase_Assay Measures Transcriptional Activity Azetidine_Inhibitor Azetidine_Inhibitor Azetidine_Inhibitor->pSTAT3_dimer Inhibits Dimerization

Caption: STAT3 signaling and points of in-vitro assay intervention.

II. Monoamine Reuptake Inhibition for CNS Disorders

Triple reuptake inhibitors (TRIs), which block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are a promising class of antidepressants with the potential for broader efficacy.[7] The 3-substituted azetidine scaffold has been successfully employed to develop potent TRIs.

Rationale for Azetidine-Based Reuptake Inhibitors

The compact and rigid nature of the azetidine ring allows for the precise positioning of pharmacophoric elements necessary for binding to the monoamine transporters. By modifying the substituents at the 3-position, the potency and selectivity profile against SERT, NET, and DAT can be modulated.

Comparative In-Vitro Performance of a 3-Aminoazetidine-Based TRI

The following table compares the inhibitory activity of a lead 3-aminoazetidine derivative with established reuptake inhibitors.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Citation(s)
Azetidine Analog (10dl) 1.2 11.2 45.6 [7]
Fluoxetine (SSRI)12.21581092[7]
Nisoxetine (NRI)3830.8>1000[7]
GBR12909 (DRI)>1000>10001.3[7]
Venlafaxine (SNRI)26258>1000[7]

This data demonstrates that the azetidine scaffold can be utilized to create a balanced TRI profile with high potency across all three monoamine transporters.[7]

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the respective transporter.

Protocol:

  • Cell Culture: Use human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Assay Plate Preparation: Seed the cells in a 96-well plate and allow them to form a confluent monolayer.

  • Compound Incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) or a fluorescent substrate.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity or fluorescence using a scintillation counter or a fluorescence plate reader, respectively.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 value.[7]

Visualizing the Monoamine Reuptake Inhibition Assay Workflow

Reuptake_Inhibition_Workflow Start Start Seed_Cells Seed HEK293 cells expressing hSERT, hNET, or hDAT Start->Seed_Cells Add_Compound Add varying concentrations of Azetidine-based TRI Seed_Cells->Add_Compound Add_Substrate Add radiolabeled or fluorescent neurotransmitter substrate Add_Compound->Add_Substrate Incubate Incubate for a defined period Add_Substrate->Incubate Terminate_Uptake Terminate uptake and wash cells Incubate->Terminate_Uptake Quantify Quantify intracellular substrate Terminate_Uptake->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50

Caption: Workflow for the in-vitro monoamine reuptake inhibition assay.

III. Antimicrobial Activity of Azetidine Derivatives

The search for novel antimicrobial agents is of paramount importance due to the rise of drug-resistant pathogens. The azetidine scaffold has been incorporated into various molecular frameworks to generate compounds with significant antibacterial and antifungal properties.[8]

Rationale for Azetidine-Containing Antimicrobials

The strained four-membered ring of azetidine can be a key pharmacophoric element. In some cases, it mimics the β-lactam ring of penicillin and cephalosporin antibiotics. Furthermore, the azetidine core can serve as a scaffold to orient other functional groups that interact with bacterial or fungal targets.

Comparative In-Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) of a synthesized azetidine derivative against various bacterial and fungal strains, compared to standard antibiotics.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Citation(s)
Azetidine Analog (D2) 100 100 200 200 100 100
Ampicillin100100200200--
Griseofulvin----100100

This data suggests that azetidine derivatives can exhibit broad-spectrum antimicrobial activity comparable to standard drugs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the azetidine-based compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Antimicrobial Susceptibility Testing Workflow

MIC_Workflow Start Start Serial_Dilution Prepare serial dilutions of Azetidine compound in broth Start->Serial_Dilution Standardize_Inoculum Prepare standardized microbial inoculum Start->Standardize_Inoculum Inoculate_Plate Inoculate microtiter plate Serial_Dilution->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate under appropriate conditions Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The strategic incorporation of 3-substituted azetidine scaffolds offers a powerful approach to developing novel therapeutics with enhanced in-vitro performance. As demonstrated in the case studies of STAT3 inhibitors, triple reuptake inhibitors, and antimicrobial agents, this versatile building block can lead to compounds with superior potency and selectivity. The detailed experimental protocols and comparative data provided in this guide are intended to empower researchers to effectively design, synthesize, and evaluate the next generation of azetidine-containing drug candidates.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Ethoxy-azetidine Analogs as Muscarinic M₁ Receptor Agonists

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-ethoxy-azetidine oxalate analogs, with a specific focus on their activity as muscarinic M₁ acetylcholine receptor (M...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-ethoxy-azetidine oxalate analogs, with a specific focus on their activity as muscarinic M₁ acetylcholine receptor (M₁AChR) agonists. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational rigidity and physicochemical properties, which can enhance metabolic stability, solubility, and receptor selectivity.[1][2] This guide will explore how systematic structural modifications of the 3-ethoxy-azetidine core influence binding affinity and functional potency at the M₁ receptor, a key target in the central nervous system for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[3]

We will dissect the causal relationships behind experimental design, present validated protocols for assessing compound activity, and summarize key SAR data in a comparative format. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel CNS-targeted therapeutics.

The Azetidine Scaffold: A Privileged Motif in CNS Drug Discovery

The azetidine ring has emerged as a vital component in modern drug design.[1][2] Its inherent ring strain and three-dimensional character provide unique structural vectors compared to more common five- and six-membered rings.[2] These features allow for fine-tuning of ligand-receptor interactions and can improve key pharmacokinetic properties.[1][2] Specifically, in the context of muscarinic receptor ligands, the azetidine core serves as a conformationally restricted bioisostere for the natural ligand, acetylcholine, guiding the orientation of key pharmacophoric elements within the receptor's binding pocket.

The parent compound, 3-ethoxy-azetidine, presents three primary points for chemical modification to explore the structure-activity landscape:

  • The Azetidine Nitrogen (N-1 Position): Substitution at this position directly influences the basicity (pKa) of the molecule and provides a vector for introducing larger substituents that can interact with accessory binding pockets.

  • The 3-Ethoxy Group: The length, branching, and nature of the alkoxy group at the C-3 position are critical for interactions within the core orthosteric binding site.

  • The Azetidine Ring (C-2 and C-4 Positions): While less commonly modified, substitutions on the ring itself can influence the overall conformation and metabolic stability of the scaffold.

The following diagram illustrates the key modification points on the 3-ethoxy-azetidine scaffold that are central to the SAR discussion.

Key Modification Points on the 3-Ethoxy-azetidine Scaffold cluster_0 A B A->B N C B->C N1_label R1 (N-1 Substitution) B->N1_label D C->D O G C->G E D->E C3_label R2 (C-3 Ether Modification) D->C3_label F E->F G->B C24_label R3, R4 (Ring Substitution) G->C24_label H start Synthesized Azetidine Analogs binding_assay Radioligand Binding Assay (Determine Affinity, Ki) start->binding_assay Primary Screen functional_assay GTPγS Functional Assay (Determine Potency, EC50 & Efficacy, Emax) binding_assay->functional_assay Characterize High-Affinity Hits sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis Generate Affinity Data functional_assay->sar_analysis Generate Functional Data decision Lead Candidate Selection or Further Optimization sar_analysis->decision

Caption: Workflow for in vitro pharmacological evaluation of azetidine analogs.

Protocol: M₁ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to compete with a known high-affinity radioligand for binding to the M₁ receptor. [4][5] Objective: To calculate the inhibitor constant (Ki) of test compounds at the human M₁ receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human M₁ muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 3-Ethoxy-azetidine analogs dissolved in DMSO, then serially diluted in Assay Buffer.

  • Non-specific Binding (NSB) Control: Atropine (10 µM).

  • Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in Assay Buffer to a final protein concentration of 10-20 µg per well. [6]Keep on ice.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition: Add reagents to the wells in the following order for a final volume of 250 µL:

    • 150 µL of M₁-expressing cell membranes.

    • 50 µL of Assay Buffer (for TB), 10 µM Atropine (for NSB), or serially diluted test compound.

    • 50 µL of [³H]-NMS (at a final concentration equal to its Kd, typically ~1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [6]5. Termination and Filtration: Stop the reaction by rapid vacuum filtration onto GF/C filters using a cell harvester. Wash the filters four times with ice-cold Wash Buffer to separate bound from free radioligand. [4][6]6. Quantification: Dry the filters for 30 minutes at 50°C. [6]Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [6]

Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the M₁ receptor (Gq/11), providing a measure of agonist potency (EC₅₀) and efficacy (Emax). [7]Agonist binding promotes the exchange of GDP for GTP on the Gα subunit; this assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation. [8][9] Objective: To determine the EC₅₀ and Emax of azetidine analogs for G-protein activation via the M₁ receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human M₁ receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Reagents: GDP (10 µM final concentration), Saponin (for membrane permeabilization, if needed).

  • Test Compounds: Serially diluted azetidine analogs.

  • Basal Control: Assay buffer only.

  • NSB Control: Unlabeled GTPγS (10 µM).

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of test compound at various concentrations (or buffer for basal control), and 25 µL of M₁-expressing membranes (10-20 µg protein).

  • Pre-incubation: Add 25 µL of GDP solution. Pre-incubate the plate for 15-30 minutes at 30°C. [7]3. Reaction Initiation: Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through GF/C filters, followed by washing with ice-cold wash buffer.

  • Quantification: Dry filters and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated binding above basal levels.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve, yielding the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response).

    • Efficacy is often expressed relative to a standard full agonist (e.g., Carbachol).

Conclusion and Future Directions

The structure-activity relationship studies of 3-ethoxy-azetidine analogs have established a clear pharmacophore for M₁ muscarinic receptor agonism. Potency is highly sensitive to substitutions at the N-1 position, with small, electron-withdrawing alkynyl groups often providing optimal activity. The 3-ethoxy group represents a privileged substituent, with modifications to its length or composition generally leading to a loss of potency.

Future research should focus on:

  • Improving Selectivity: Fine-tuning the N-1 substituent to exploit subtle differences between muscarinic receptor subtypes to minimize off-target effects.

  • Optimizing ADME Properties: Balancing the required lipophilicity for blood-brain barrier penetration with properties that ensure good solubility and low metabolic turnover.

  • Exploring Novel Ring Systems: While the azetidine core is effective, exploring related strained-ring systems could yield novel intellectual property and improved pharmacological profiles.

By systematically applying the principles and protocols outlined in this guide, researchers can accelerate the design and development of next-generation M₁ agonists with therapeutic potential for treating cognitive disorders.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Radioligand Binding Assay. Gifford Bioscience.
  • Technical Support Center: GTP-gamma-S Based Functional Assays. Benchchem.
  • Saturation Radioligand Binding Assays. Alfa Cytology - Rdcthera.
  • Radioligand binding methods: practical guide and tips. Unknown Source.
  • A Technical Guide to the Synthesis and Characterization of Novel M1/M4 Muscarinic Agonists. Benchchem.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • GTPγS Binding Assays. (2012). NCBI Bookshelf.
  • GTPγS Binding Assay.

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Validation

Benchmarking the synthesis of "3-Ethoxy-azetidine oxalate" against other methods

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of novel building blocks is a cornerstone of innovation. The azetidine motif, a four-membered nitrogen-cont...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of novel building blocks is a cornerstone of innovation. The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability and solubility. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 3-Ethoxy-azetidine oxalate, a valuable building block for a range of therapeutic agents.

This publication moves beyond a simple recitation of protocols. It offers a critical evaluation of competing methodologies, supported by experimental data and insights into the practical considerations that guide process development. We will dissect two major synthetic pathways, beginning from the common intermediate N-Boc-3-hydroxyazetidine, and provide a head-to-head comparison of the Williamson ether synthesis and the Mitsunobu reaction for the key etherification step.

Strategic Overview: The Synthetic Landscape

The synthesis of 3-Ethoxy-azetidine oxalate can be logically divided into three key stages:

  • Synthesis of the Core Intermediate: Preparation of N-Boc-3-hydroxyazetidine.

  • Etherification: Introduction of the ethoxy group at the 3-position of the azetidine ring.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the oxalate salt.

The choice of strategy for the etherification step represents the most significant divergence in the synthetic approach, with profound implications for yield, scalability, and cost-effectiveness. The following diagram illustrates the overall synthetic workflow.

G cluster_0 PART 1: Synthesis of N-Boc-3-hydroxyazetidine cluster_1 PART 2: Etherification (Alternative Routes) cluster_2 PART 3: Deprotection and Salt Formation Epichlorohydrin Epichlorohydrin 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Epichlorohydrin->1-Benzhydryl-3-hydroxyazetidine Ring opening and cyclization Benzhydrylamine Benzhydrylamine Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine->N-Boc-3-hydroxyazetidine Hydrogenolysis & Boc protection N-Boc-3-ethoxyazetidine_W N-Boc-3-ethoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-ethoxyazetidine_W Williamson Ether Synthesis N-Boc-3-ethoxyazetidine_M N-Boc-3-ethoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-ethoxyazetidine_M Mitsunobu Reaction 3-Ethoxy-azetidine 3-Ethoxy-azetidine N-Boc-3-ethoxyazetidine_W->3-Ethoxy-azetidine N-Boc-3-ethoxyazetidine_M->3-Ethoxy-azetidine Boc Deprotection 3-Ethoxy-azetidine_oxalate 3-Ethoxy-azetidine Oxalate 3-Ethoxy-azetidine->3-Ethoxy-azetidine_oxalate Oxalic Acid

Caption: Overall synthetic workflow for 3-Ethoxy-azetidine Oxalate.

PART 1: Synthesis of the Common Precursor: N-Boc-3-hydroxyazetidine

A robust and scalable synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, is critical for the overall efficiency of the process. A widely adopted method commences with the reaction of epichlorohydrin and benzhydrylamine, followed by hydrogenolysis and Boc protection.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

  • To a solution of benzhydrylamine in a suitable solvent (e.g., methanol), epichlorohydrin is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is stirred for several hours, allowing for the initial ring-opening of the epoxide.

  • A base, such as sodium carbonate, is then added to facilitate the intramolecular cyclization to form 1-benzhydryl-3-hydroxyazetidine.

  • The product is isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of N-Boc-3-hydroxyazetidine

  • 1-Benzhydryl-3-hydroxyazetidine is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to cleave the benzhydryl group.

  • After filtration to remove the catalyst, di-tert-butyl dicarbonate (Boc₂O) is added to the filtrate.

  • The reaction is stirred at room temperature to effect the N-Boc protection.

  • The final product, N-Boc-3-hydroxyazetidine, is isolated and purified by column chromatography.

This two-step process from 1-benzhydryl-3-hydroxyazetidine typically affords N-Boc-3-hydroxyazetidine in high yield (around 97%)[1][2].

PART 2: Comparative Analysis of Etherification Methodologies

The conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-ethoxyazetidine is the pivotal step where synthetic strategies diverge. We will now compare the Williamson ether synthesis and the Mitsunobu reaction for this transformation.

Method A: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3] In the context of 3-ethoxy-azetidine synthesis, this typically involves the deprotonation of N-Boc-3-hydroxyazetidine to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the secondary alcohol. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.

  • Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred to solvate the cation of the base and to avoid protonating the highly reactive alkoxide intermediate.

  • Choice of Ethylating Agent: Ethyl iodide or ethyl bromide are suitable electrophiles for the Sₙ2 reaction.

G N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Azetidin-3-olate intermediate N-Boc-3-hydroxyazetidine->Alkoxide Deprotonation N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine Alkoxide->N-Boc-3-ethoxyazetidine SN2 Attack NaH Sodium Hydride (NaH) NaH->Alkoxide Et-I Ethyl Iodide (Et-I) Et-I->N-Boc-3-ethoxyazetidine G N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Phosphonium_Intermediate Alkoxyphosphonium Intermediate N-Boc-3-hydroxyazetidine->Phosphonium_Intermediate Activation N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine Phosphonium_Intermediate->N-Boc-3-ethoxyazetidine Reagents PPh3, DIAD Reagents->Phosphonium_Intermediate Ethanol Ethanol Ethanol->N-Boc-3-ethoxyazetidine SN2 Attack

Sources

Comparative

A-Head-to-Head Comparison of 3-Ethoxy-Azetidine Oxalate with Commercially Available Scaffolds for Drug Discovery

Introduction: The Role of Small, Strained Rings in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Small, Strained Rings in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is paramount. Medicinal chemists increasingly turn to fragment-based design and the incorporation of conformationally restricted scaffolds to enhance binding affinity, selectivity, and metabolic stability. Small, saturated heterocycles, often termed bioisosteres, are crucial tools in this endeavor.[1] They serve as replacements for more common, conformationally flexible or metabolically labile moieties.

Among these, the azetidine ring, a four-membered saturated N-heterocycle, has garnered significant attention.[2] Its inherent ring strain (approx. 25.4 kcal/mol) distinguishes it from the less stable aziridines and the more flexible, unreactive pyrrolidines, offering a unique balance of stability and reactivity.[3] This constrained geometry can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[4] This guide provides a detailed comparison of the 3-ethoxy-azetidine scaffold, often supplied as its stable oxalate salt, with other commercially available scaffolds like pyrrolidines and cyclobutanes. We will delve into the physicochemical properties, metabolic stability, and synthetic accessibility that underpin its value in drug development programs.

The Azetidine Scaffold: A Privileged Motif

The incorporation of an azetidine ring into a drug candidate can confer several desirable properties:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to larger aliphatic rings, which is beneficial for overall drug-like properties.[2]

  • Metabolic Stability: The strained ring system is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.[2][5]

  • Three-Dimensional Diversity: The rigid, non-planar structure of azetidine provides well-defined exit vectors for substituents, allowing for precise exploration of three-dimensional chemical space and optimization of interactions with protein targets.

  • Novelty and Patentability: The use of less common scaffolds like azetidines can lead to novel chemical entities with distinct intellectual property profiles.

The subject of this guide, 3-ethoxy-azetidine , is a versatile building block. The ethoxy group at the 3-position introduces a polar ether functionality, which can act as a hydrogen bond acceptor while influencing the basicity (pKa) of the azetidine nitrogen. The oxalate salt form is a common and convenient formulation, ensuring stability and ease of handling for this valuable amine building block.

Head-to-Head Scaffold Comparison

The decision to incorporate a specific scaffold is a multifactorial process. Below, we compare the 3-ethoxy-azetidine scaffold to its close structural relatives, pyrrolidine and cyclobutane, across key drug discovery parameters.

Physicochemical Properties

The properties in the following table are illustrative and can be influenced by other substituents on the core scaffolds. The data represents general trends observed for these core structures.

Property3-Substituted Azetidine3-Substituted PyrrolidineSubstituted CyclobutaneRationale and Implications
Molecular Weight LowerHigherIntermediateAzetidines offer the lowest molecular weight "footprint," which is advantageous for maintaining ligand efficiency.[4]
Calculated LogP (cLogP) LowerHigherHighestThe nitrogen atom in azetidines and pyrrolidines generally leads to lower lipophilicity compared to the purely carbocyclic cyclobutane. The smaller size of the azetidine further contributes to a more favorable cLogP.
Aqueous Solubility HigherIntermediateLowerIncreased polarity and lower lipophilicity of the azetidine scaffold typically result in improved aqueous solubility, a critical parameter for bioavailability.[2]
Fraction of sp3 Carbons (Fsp3) HighHighHighAll three scaffolds are excellent for increasing the three-dimensional character of a molecule, a key trend in modern drug design to escape "flatland."
Basicity (pKa of ring N) ~8-9~10-11N/AThe pKa of the azetidine nitrogen is lower than that of a pyrrolidine due to increased s-character of the nitrogen lone pair orbital. This can be advantageous in tuning compound properties to avoid issues associated with high basicity, such as hERG liability or excessive lysosomal trapping.[6]

Comparative Workflow for Scaffold Evaluation

The selection of a scaffold should be a data-driven process. The following workflow illustrates a typical evaluation cascade for selecting between scaffolds like 3-ethoxy-azetidine and its alternatives.

cluster_0 Phase 1: In Silico & Physicochemical Screening cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: Biological Evaluation a Scaffold Selection (Azetidine, Pyrrolidine, Cyclobutane) b Calculate Properties (LogP, pKa, Fsp3, MW) a->b c Kinetic Solubility Assay b->c d Liver Microsomal Stability Assay c->d Prioritize Soluble & Property-Appropriate Scaffolds e Plasma Protein Binding d->e f Permeability Assay (e.g., PAMPA) e->f g In Vitro Potency Assay f->g Prioritize Stable & Permeable Scaffolds h Selectivity Profiling g->h i Lead Scaffold Decision h->i Select Lead Scaffold for In Vivo Studies

Caption: A streamlined workflow for scaffold selection and evaluation.

Experimental Protocols

To provide a practical basis for comparison, we outline standardized protocols for two key experiments mentioned in the workflow: kinetic solubility and metabolic stability.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is designed for the early discovery phase to quickly assess the solubility of compounds prepared as DMSO stock solutions.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound (e.g., a derivative of 3-ethoxy-azetidine) in 100% DMSO.

    • Causality: A high concentration stock is necessary to achieve a range of final concentrations and to minimize the final percentage of DMSO, which can itself influence solubility.

  • Assay Plate Preparation:

    • In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

    • Add 2 µL of the 10 mM compound stock solution to the first well and serially dilute across the plate. This creates a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration should be kept constant at 1%.

    • Causality: Maintaining a constant DMSO percentage ensures that any observed precipitation is due to the compound's intrinsic solubility in the aqueous buffer and not an artifact of varying solvent composition.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 2 hours.[7][8]

    • Causality: A 2-hour incubation allows the system to reach a state of kinetic equilibrium. While not true thermodynamic equilibrium, it is a standardized endpoint for high-throughput screening.[8]

    • Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation, the concentration of the supernatant can be measured by LC-MS/MS.[7][9]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity (or no precipitation observed by LC-MS/MS) is detected compared to a buffer-only control.

Self-Validation:

  • Positive Control: A known poorly soluble compound (e.g., Nifedipine) should be run in parallel to ensure the assay can detect precipitation.

  • Negative Control: A known highly soluble compound (e.g., Metformin) should be included to define the baseline (no precipitation).

Protocol 2: Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[10][11]

Objective: To determine the rate at which a compound is metabolized by liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[10]

    • Causality: This protein concentration is chosen to ensure the reaction proceeds at a linear rate for a sufficient duration, avoiding substrate depletion or enzyme saturation.

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system continuously supplies the NADPH cofactor required for CYP enzyme activity.[12]

  • Incubation:

    • Pre-warm the microsomal solution and test compound (at a final concentration of 1 µM) at 37°C for 5 minutes.[13]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Causality: Pre-warming ensures the reaction starts at the correct physiological temperature. The reaction is initiated with the cofactor, not the substrate, to ensure all components are at thermal equilibrium.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[10]

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).[14]

    • Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard is crucial for correcting for any variations in sample processing and LC-MS/MS analysis.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation:

  • Positive Controls: Include compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).[11]

  • Negative Control: Run a parallel incubation without the NADPH-regenerating system. Significant disappearance of the compound in this control would indicate non-CYP-mediated degradation (e.g., chemical instability).[13]

Structural Comparison and Exit Vectors

The geometry of a scaffold dictates how its substituents are presented to a biological target. Azetidines offer a more rigid and defined presentation compared to the more flexible pyrrolidine ring.

Caption: Comparison of exit vectors for azetidine and pyrrolidine scaffolds.

The puckered nature of the azetidine ring places substituents at the 1- and 3-positions in distinct spatial orientations. This is in contrast to the pyrrolidine ring, which has a higher degree of conformational flexibility (envelope and twist conformations), leading to a less defined spatial relationship between substituents.

Conclusion

The 3-ethoxy-azetidine scaffold represents a valuable tool for medicinal chemists seeking to optimize drug candidates. Its favorable physicochemical properties, including lower molecular weight, reduced lipophilicity, and modulated basicity, make it an attractive alternative to more traditional scaffolds like pyrrolidines and cyclobutanes. Furthermore, its rigid structure provides a platform for precise, three-dimensional exploration of chemical space, while often conferring enhanced metabolic stability.

The decision to employ this scaffold should be guided by rigorous experimental evaluation, as outlined in the provided protocols. By systematically assessing properties such as solubility and metabolic stability, researchers can confidently leverage the unique advantages of the 3-ethoxy-azetidine scaffold to design next-generation therapeutics with improved efficacy and safety profiles.

References

  • Wills, M. et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Krische, M. J. et al. (2021). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Organic Letters. [Link]

  • Jalce, G. & Dienes, Z. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. [Link]

  • ResearchGate. (2025). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. [Link]

  • American Chemical Society. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • West, F. G. & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • PubMed Central. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular.... [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • ResearchGate. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • American Chemical Society. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-azetidine oxalate for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle, such as 3-Ethoxy-azetidine o...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle, such as 3-Ethoxy-azetidine oxalate, are often novel molecules with incomplete toxicological profiles. This guide, grounded in established chemical safety principles, provides a comprehensive protocol for the proper disposal of 3-Ethoxy-azetidine oxalate, ensuring the protection of laboratory personnel and compliance with regulatory standards. Our approach is to treat this compound with the caution it warrants by considering the hazards of its constituent parts: the reactive azetidine ring and the toxic oxalate salt.

Hazard Assessment and Risk Mitigation: A Dual-Hazard Profile

  • The Azetidine Moiety: Azetidine and its derivatives are known to be reactive heterocyclic compounds. The parent compound, azetidine, is a highly flammable liquid that can cause severe skin burns and eye damage.[2][3] Analogous azetidine-based compounds are often classified as skin, eye, and respiratory irritants.[4][5] This structural class requires handling with appropriate measures to prevent contact and inhalation.

  • The Oxalate Moiety: Oxalate salts are well-documented as being toxic. They are harmful if swallowed or in contact with skin and are a known cause of serious eye irritation or damage.[6] Oxalic acid itself is corrosive.[7] Ingestion or significant dermal absorption can lead to systemic toxicity by binding calcium in the blood.

Given this dual-hazard profile, 3-Ethoxy-azetidine oxalate must be managed as a hazardous chemical waste, with protocols in place to mitigate risks of corrosivity, toxicity, and irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing 3-Ethoxy-azetidine oxalate for disposal, the following PPE is mandatory. The rationale for each is rooted in the known hazards of its chemical class.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and potential dust, preventing severe eye irritation or damage from both the azetidine and oxalate components.[7][8]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Provides a barrier against dermal absorption, a known route of oxalate toxicity.[6]
Body Protection A standard, fully-fastened laboratory coat.Protects skin from accidental spills and contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Minimizes inhalation of airborne particles, a potential route of exposure for irritant azetidine compounds.

All handling of 3-Ethoxy-azetidine oxalate, including preparation for disposal, should be conducted within a certified chemical fume hood to ensure adequate ventilation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must not enter public sewer systems or general waste streams.[9] It must be segregated, properly contained, and transferred to a licensed hazardous waste management facility, typically for incineration.[6][10]

Step 1: Waste Segregation and Containerization
  • Identify as Hazardous Waste: All unused 3-Ethoxy-azetidine oxalate, contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), and empty containers must be treated as hazardous chemical waste.

  • Select a Proper Container: Use a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[5]

  • Do Not Mix Wastes: Do not mix 3-Ethoxy-azetidine oxalate waste with other waste streams, particularly strong oxidizing agents, as this could create a violent reaction.[7][11] Keep it separate from incompatible materials.

  • Label Correctly: The waste container must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Ethoxy-azetidine oxalate"

    • The associated hazards (e.g., "Toxic," "Irritant")

Step 2: On-Site Accumulation and Storage
  • Keep Containers Closed: Always keep the hazardous waste container securely sealed when not actively adding waste.[12]

  • Designated Storage Area: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or ignition sources.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically-resistant secondary container to contain any potential leaks.

Step 3: Final Disposal Pathway
  • Contact EHS: When the waste container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) office.[13]

  • Professional Disposal: Your EHS department will arrange for the collection and transport of the waste to a licensed and approved waste disposal facility. The standard and most effective method for destroying organic salts like this is high-temperature incineration.[6]

  • Retain Documentation: Keep records of waste disposal as required by your institution and local regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Management
  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Avoid generating dust.[7][12]

    • Gently cover the spill with an inert, dry absorbent material such as sand, vermiculite, or earth.[7]

    • Carefully scoop the mixture into your labeled hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[12]

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's emergency response or EHS office immediately.[7]

    • Prevent entry into the affected area until cleared by safety professionals.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Ethoxy-azetidine oxalate waste.

G start Waste Generated (Pure solid, contaminated labware, or solutions) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill segregate Step 2: Segregate Waste Is it 3-Ethoxy-azetidine oxalate or contaminated with it? ppe->segregate ppe->spill container Step 3: Place in a Dedicated, Labeled 'Hazardous Waste' Container segregate->container segregate->spill storage Step 4: Store Securely in Satellite Accumulation Area container->storage container->spill ehs Step 5: Contact EHS for Pickup and Professional Disposal storage->ehs storage->spill end_node Waste Transferred for Incineration ehs->end_node spill_proc Follow Emergency Procedures (Section 3) spill->spill_proc YES

Disposal Workflow for 3-Ethoxy-azetidine oxalate.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific excellence. For 3-Ethoxy-azetidine oxalate, a conservative approach based on the known hazards of azetidines and oxalates dictates a clear path for disposal. By adhering to this protocol of rigorous hazard assessment, proper PPE usage, strict waste segregation, and partnership with professional EHS services, we uphold our duty to maintain a safe laboratory environment and protect our broader community.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxy-azetidine Oxalate

Inferred Hazard Assessment: A Tale of Two Moieties To establish a robust personal protective equipment (PPE) protocol, we must first infer the potential hazards of 3-Ethoxy-azetidine oxalate by examining its components....

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Assessment: A Tale of Two Moieties

To establish a robust personal protective equipment (PPE) protocol, we must first infer the potential hazards of 3-Ethoxy-azetidine oxalate by examining its components.

  • The Azetidine Core: Azetidine, a four-membered heterocyclic amine, and its derivatives are known to be reactive. The parent compound, azetidine, is classified as highly flammable and causes severe skin burns and eye damage.[4][5] Derivatives can also cause significant skin, eye, and respiratory irritation.[2][6] Therefore, we must assume the 3-ethoxy-azetidine portion of our compound carries a risk of being a skin and eye irritant, if not corrosive.

  • The Oxalate Counter-Ion: Oxalate salts present a different but equally significant set of hazards. They are categorized as harmful if swallowed and in contact with skin.[7][8] The primary danger of oxalate exposure is its effect on calcium metabolism. Ingestion can lead to the formation of insoluble calcium oxalate, which can deposit in the kidney tubules and cause severe damage.[9][10] Acute exposure can cause corrosion of mucous membranes, shock, and convulsions.[9][10] Chronic exposure may lead to kidney and liver damage.[11]

Given this composite profile, 3-Ethoxy-azetidine oxalate, a solid crystalline powder, must be handled as a substance that is potentially corrosive, irritating to the respiratory tract, and acutely toxic if ingested or absorbed through the skin.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that engineering controls are the foundation of laboratory safety. PPE is the last line of defense.

  • Fume Hood: All handling of 3-Ethoxy-azetidine oxalate powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3][12] This minimizes the risk of inhaling the powder, which is a primary route of exposure for solid compounds.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[4]

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 3-Ethoxy-azetidine oxalate. The selection is based on a conservative assessment of the combined risks of azetidine derivatives and oxalate salts.

Primary PPE: Mandatory for All Operations

This level of protection is required for any task involving this compound, from simple transfers to complex reactions.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[2][3] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing or aerosolization, such as when transferring solutions or working with larger quantities.[3][13]
Hand Protection Chemical-Resistant Gloves (Double Gloving)Nitrile or neoprene gloves are required to prevent skin contact.[2] Given the potential for skin absorption and irritation from both moieties, double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation before use.[12]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat, fully buttoned with sleeves rolled down, is necessary to protect against accidental spills and contamination of personal clothing.[2] Since azetidine itself is flammable, taking precautions against potential flammability is a prudent measure.[5]
Foot Protection Closed-Toe ShoesFully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[13]
Respiratory Protection: When and Why

While a fume hood should be the primary method of respiratory protection, there are situations where additional measures are necessary.

  • Required Scenarios: Use of a NIOSH-approved respirator is required when engineering controls are not feasible, during a large spill cleanup, or if there is any potential for significant aerosolization of the powder outside of a containment device.[1][13]

  • Respirator Type: A half-face or full-face respirator equipped with a combination P100 particulate filter and organic vapor cartridge is recommended.[14] All personnel requiring a respirator must be part of a formal respiratory protection program that includes medical evaluation and annual fit testing.[13]

Operational Plan: From Bench to Waste

A clear, step-by-step workflow minimizes risk. The following diagram and procedures outline the lifecycle of handling 3-Ethoxy-azetidine oxalate in the lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Review Hazards (Azetidine & Oxalate) prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All PPE prep2->prep3 prep4 Locate Spill Kit & First Aid prep3->prep4 handle1 Don All PPE (Double Glove) prep4->handle1 handle2 Weigh Solid Compound (Use anti-static weigh paper) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Quench Reaction (If applicable) handle4->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Segregate & Label Hazardous Waste clean2->clean3 clean4 Dispose of Outer Gloves & Contaminated Items clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 caption Workflow for Safe Handling of 3-Ethoxy-azetidine oxalate

Caption: Workflow for Safe Handling of 3-Ethoxy-azetidine oxalate

Step-by-Step Handling Protocol:
  • Pre-Handling: Before starting, review this guide and any available data on similar compounds.[15] Ensure your fume hood is operational and that a spill kit containing absorbent material and appropriate neutralizers is readily accessible.[5][15]

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[12]

    • Use anti-static weigh paper or a weighing boat.

    • Gently transfer the solid to your reaction vessel using a spatula. Avoid any actions that could generate dust.

  • Post-Handling:

    • Carefully remove your outer gloves after handling is complete and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[12]

Emergency and Disposal Plan

Accidents can happen despite the best precautions.[15] A clear and immediate response plan is crucial.

Spill Response
  • Minor Solid Spill (<1g):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[5][14] Do NOT dry sweep.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a 5% acetic acid solution, followed by a water rinse, absorbing all liquids for disposal as hazardous waste.[5]

  • Major Spill or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately.[14]

    • Alert your lab supervisor and institutional safety office.

    • Prevent entry to the area until trained emergency responders have cleared it.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with as much information about the substance as possible.[7]

Decontamination and Disposal
  • Decontamination: All glassware and surfaces that have come into contact with the compound should be thoroughly decontaminated. Rinsing with a suitable solvent followed by washing with soap and water is a standard procedure.

  • Waste Disposal: All waste containing 3-Ethoxy-azetidine oxalate, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[16]

    • Collect all waste in clearly labeled, sealed containers.

    • Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[5][16]

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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